Hydroxylamine phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
hydroxylamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO.H3O4P/c1-2;1-5(2,3)4/h2H,1H2;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYHQASRTSDPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20845-01-6 | |
| Record name | Hydroxylamine, phosphate (3:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10885082 | |
| Record name | Hydroxylamine dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19098-16-9, 58888-47-4 | |
| Record name | Hydroxylamine, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19098-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylammonium phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, phosphate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019098169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, phosphate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, phosphate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxylamine, phosphate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxylamine dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxylammonium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Hydroxylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxylamine phosphate, a phosphate salt of hydroxylamine, has a rich history rooted in the foundational discoveries of 19th-century chemistry. Its journey from a laboratory curiosity to a crucial industrial intermediate is a testament to the evolution of chemical synthesis and analysis. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, with a focus on the experimental protocols and quantitative data that have defined its development. Particular attention is paid to the pivotal role of the Hydroxylammonium Phosphate Oxime (HPO) process in the large-scale production of caprolam, a precursor to Nylon-6. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the fundamental chemistry and industrial applications of this important compound.
Introduction
The study of hydroxylamine and its salts is intrinsically linked to the pioneering work of Wilhelm Clemens Lossen in 1865, who first prepared hydroxylamine.[1][2][3] However, it was not until 1891 that pure hydroxylamine was isolated by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1][4] These seminal discoveries paved the way for the investigation of various hydroxylamine salts, including this compound.
The significance of this compound grew substantially with the advent of the polymer industry. The development of the DSM-HPO (Hydroxylammonium Phosphate Oxime) process for the production of caprolactam, the monomer for Nylon-6, marked a turning point, transforming this compound from a reagent of academic interest to a compound of major industrial importance.[5]
This guide will delve into the historical synthesis of hydroxylamine and the subsequent development of methods for preparing its phosphate salt. It will provide detailed experimental protocols from key historical literature, present available quantitative data in a structured format, and illustrate the underlying chemical mechanisms through signaling pathway diagrams.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | (NH₂OH)₃·H₃PO₄ | [6] |
| Molecular Weight | 197.08 g/mol | [6] |
| Appearance | White crystalline solid | [7][8] |
| Melting Point | 169-171 °C | [6] |
| CAS Number | 20845-01-6 | [6] |
| Stability | Stable under normal conditions. Incompatible with bases and oxidizing agents. | [6] |
Historical Synthesis and Discovery
The timeline of the discovery and synthesis of hydroxylamine and its phosphate salt is marked by several key milestones.
The Discovery of Hydroxylamine by Wilhelm Clemens Lossen (1865)
Wilhelm Clemens Lossen is credited with the first synthesis of hydroxylamine in 1865.[1][2][3] His method, however, did not yield the pure compound but rather its hydrochloride salt.
Isolation of Pure Hydroxylamine by de Bruyn and Crismer (1891)
The isolation of pure, crystalline hydroxylamine was a significant advancement achieved independently by Lobry de Bruyn and Léon Maurice Crismer in 1891.[1][4] This breakthrough enabled a more thorough investigation of the chemical properties of hydroxylamine and its derivatives.
Laboratory Synthesis of this compound
A well-documented laboratory-scale synthesis of this compound is provided by G. G. Schlessinger in "Inorganic Laboratory Preparations". This method remains a valuable reference for the small-scale preparation of this compound.
The following protocol is adapted from G. G. Schlessinger's "Inorganic Laboratory Preparations".[9]
Materials:
-
Hydroxylammonium chloride (21 g)
-
85% Phosphoric acid (12 g)
-
Sodium hydroxide (12 g)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 21 g of hydroxylammonium chloride in 20 ml of water at 40 °C with constant stirring.
-
Add 12 g of 85% phosphoric acid in one portion to the stirred solution.
-
Rapidly add, dropwise from a separatory funnel, an ice-cold solution of 12 g of sodium hydroxide in 40 ml of water. Maintain stirring throughout the addition.
-
During the addition of the alkali, the temperature of the reaction mixture should not exceed 70 °C. If necessary, cool the reaction vessel in cold water.
-
Once all the sodium hydroxide solution has been added, cool the resulting crystalline slurry to 15 °C.
-
Filter the crystals by suction and wash them three times with 10-ml portions of ice water.
-
Dry the obtained this compound in vacuo.
The synthesis described by Schlessinger provides the following quantitative data.
Table 2: Quantitative Data for the Laboratory Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 16-18 g | [9] |
Industrial Production: The DSM-HPO Process
The industrial importance of this compound is primarily due to its use in the Dutch State Mines (DSM) Hydroxylammonium Phosphate Oxime (HPO) process for the synthesis of cyclohexanone oxime, a precursor to caprolactam.[5]
The overall process involves the catalytic air oxidation of ammonia to nitric oxide, which is then absorbed in a buffered phosphoric acid solution to form nitrate ions. These nitrate ions are subsequently catalytically hydrogenated to hydroxylammonium phosphate.[5]
DSM-HPO Process Workflow
The following diagram illustrates the major steps in the production of hydroxylammonium phosphate via the DSM-HPO process.
Note: Specific operating conditions such as precise temperatures, pressures, and catalyst compositions are proprietary and not publicly available in detail. However, it is known that the ammonia conversion typically achieves 100% with a 95% selectivity to nitric oxide.[5] The process is designed to allow for an increase in hydroxylammonium phosphate production by up to 15% without a corresponding increase in NOx emissions.[5]
Chemical Reaction Mechanisms
The utility of hydroxylamine and its phosphate salt in chemical synthesis is governed by its nucleophilic character.
Nucleophilic Attack in Phosphorylation
Hydroxylamine acts as a potent nucleophile, particularly as an oxygen nucleophile, in reactions with phosphate esters. This reactivity is central to its role in various biochemical and synthetic transformations. The reaction can proceed through different pathways depending on the substrate and reaction conditions.
The following diagram illustrates the general mechanism of O-phosphorylation of a phosphate ester by hydroxylamine, proceeding through a concerted SN2(P) pathway.
Historical Analytical Methods
In the late 19th and early 20th centuries, the quantitative analysis of hydroxylamine and its salts relied on classical chemical methods. These techniques, while less sensitive than modern instrumental methods, were crucial for the characterization and quality control of these compounds during their early development.
A common approach was volumetric analysis , or titration. One such method involved the oxidation of hydroxylamine with a standard solution of an oxidizing agent, such as potassium permanganate or iodine, followed by back-titration of the excess oxidant.[10] Another volumetric method involved the reaction of hydroxylamine with a known excess of a ferric salt in an acidic solution. The resulting ferrous ions were then titrated with a standard permanganate solution.[10]
Colorimetric methods were also employed. These methods typically involved a chemical reaction that produced a colored product, the intensity of which was proportional to the concentration of hydroxylamine. These early spectrophotometric techniques laid the groundwork for the more sophisticated analytical methods used today.[11]
Conclusion
The discovery and development of this compound represent a significant chapter in the history of industrial chemistry. From its origins in fundamental academic research to its large-scale application in the production of polymers, the journey of this compound highlights the dynamic interplay between scientific discovery and technological innovation. The experimental protocols and quantitative data presented in this guide offer a valuable historical perspective for today's researchers and scientists. The enduring importance of the HPO process underscores the lasting impact of this seemingly simple inorganic salt on the modern materials landscape. This technical guide serves as a comprehensive resource, bridging the historical context of this compound with its ongoing relevance in chemical science and industry.
References
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Hydroxylamine — Wikipédia [fr.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. Hydroxylamin – Wikipedia [de.wikipedia.org]
- 5. EP1013644B1 - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Cas 19098-16-9,this compound | lookchem [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. zenodo.org [zenodo.org]
- 11. academic.oup.com [academic.oup.com]
theoretical properties of hydroxylamine phosphate
An In-depth Technical Guide on the Theoretical Properties of Hydroxylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, a phosphate salt of hydroxylamine, is a compound of significant interest in both industrial chemistry and biological research. While its primary large-scale application is in the synthesis of caprolactam, a precursor to Nylon-6, its unique chemical properties make it a versatile reagent with potential applications in organic synthesis and drug development.[1][2][3] This document provides a comprehensive overview of the , including its physicochemical characteristics, synthesis, reactivity, thermal stability, and biological relevance, presented for a technical audience.
Physicochemical Properties
This compound is a white crystalline solid.[4] It serves as a more stable form of hydroxylamine, which is itself unstable and can be explosive when heated.[3][4] The use of phosphoric acid as a buffer and to form the salt allows for safer handling and storage.[3][5] There are different salt forms reported, with the tris(hydroxylammonium) orthophosphate ((NH₃OH)₃PO₄) being a common one.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 20845-01-6 | [1][2][4][6][7] |
| Molecular Formula | H₁₂N₃O₇P (for tris(hydroxylammonium) phosphate) | [2][4][6][7][8] |
| Molecular Weight | 197.08 g/mol | [2][4][7] |
| Appearance | White crystalline powder / frozen liquid | [4][9] |
| Melting Point | 169-171 °C (decomposes) | [6][9][10][11][12] |
| Boiling Point | 158 °C at 760 mmHg | [6][11] |
| Stability | Stable under recommended storage conditions; sensitive to pH and temperature. | [4][13] |
| Incompatibilities | Bases, oxidizing agents, heat, heavy metal impurities. | [9][12][13][14] |
Synthesis and Production
This compound is produced industrially and can be prepared in a laboratory setting. The industrial method is a cornerstone of modern polymer production.
Industrial Production: The HPO Process
The primary industrial application of this compound is as a key intermediate in the this compound Oxime (HPO) process, developed by Dutch State Mines (DSM).[3][5][15] This process is used for the large-scale manufacture of cyclohexanone oxime, the direct precursor to caprolactam for Nylon-6 production.[2][3] The core of the HPO process is the selective catalytic hydrogenation of nitrate ions in an aqueous solution of phosphoric acid.[5]
The overall reaction is: 2 H₃PO₄ + NO₃⁻ + 3 H₂ → NH₃OH⁺ + 2 H₂PO₄⁻ + 2 H₂O[5]
This process is highly efficient and avoids the production of ammonium sulfate as a byproduct, which is a significant advantage over other methods.[3]
Caption: Industrial workflow for Nylon-6 synthesis via the HPO process.
Experimental Protocol: Laboratory Synthesis
A common laboratory-scale synthesis of this compound involves the reaction of hydroxylammonium chloride with phosphoric acid, followed by precipitation.[5]
Methodology:
-
Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40°C with constant stirring.[16]
-
Add 12 g of 85% phosphoric acid to the solution in one portion.[16]
-
Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.[16]
-
Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture while maintaining vigorous stirring. The temperature should not exceed 70°C to avoid decomposition; cool the reaction vessel in a cold water bath if necessary.[16]
-
After the addition is complete, cool the resulting crystalline slurry to 15°C.[16]
-
Filter the mixture by suction and wash the collected solid three times with 10 mL portions of ice water.[16]
-
Dry the final product in vacuo to yield 16-18 g of this compound.[16]
Caption: Step-by-step laboratory synthesis of this compound.
Reactivity and Reaction Mechanisms
The reactivity of this compound is multifaceted, acting as both a potent nucleophile and a reducing agent.[2][4]
Nucleophilic Character
Hydroxylamine is a unique "alpha-effect" nucleophile, meaning its nucleophilicity is enhanced.[4] Theoretical calculations and experimental evidence show that it acts as an oxygen nucleophile when reacting with phosphate esters.[1][5] This is thought to occur via its zwitterionic tautomer, ammonia oxide (H₃N⁺–O⁻), which, although less stable than the neutral form, can be the dominant reactive species.[1][5]
The reaction with phosphate triesters, for example, proceeds through an initial O-phosphorylation. The resulting intermediate is unstable and, in the presence of excess hydroxylamine, can decompose to generate transient species like diimide (HN=NH), which further disproportionates into nitrogen gas and hydrazine.[17]
Caption: Reaction pathway of hydroxylamine with a phosphate triester.
Redox Properties
This compound also functions as a reducing agent. This property is utilized in advanced oxidation processes (AOPs) for water treatment, where it facilitates the generation of highly reactive hydroxyl radicals (•OH) to degrade pollutants.[2][4][5]
Thermal Stability and Decomposition
Pure hydroxylamine is thermally unstable and can decompose explosively.[3] While the phosphate salt is significantly more stable, it is still sensitive to heat and certain chemical conditions.[4]
-
Thermal Decomposition: Runaway exothermic decomposition can occur from local heating.[14]
-
Catalysis: Decomposition is promoted by heavy metal impurities, especially copper.[14] Stainless steel surfaces can also catalyze decomposition.[18]
-
pH Sensitivity: The compound is less stable in acidic or alkaline conditions.[4] Decomposition of hydroxylammonium salts can be intentionally induced by raising the pH to 8 or higher.[14]
-
Hazardous Products: When heated to decomposition, it can form toxic fumes, including nitrogen oxides (NOx) and oxides of phosphorus.[13]
Biological Activity and Drug Development Relevance
While this compound itself is not a therapeutic agent, the hydroxylamine moiety is of increasing interest to drug development professionals.
Enzyme Inhibition and Biological Effects
The parent compound, hydroxylamine, is a product of normal cellular metabolism but also exhibits significant biological activity.[19]
-
Mutagenicity: It is a potent mutagen in vitro.[19]
-
Enzyme Inhibition: It can inactivate or inhibit various enzymes and can permanently disable heme-containing enzymes.[19][20]
-
Toxicity: Acute and chronic exposure can lead to methemoglobinemia. It is also a skin irritant and sensitizer.[19]
Role in Drug Discovery
Historically, the hydroxylamine functional group has been viewed as a "structural alert" in medicinal chemistry due to concerns about toxicity. However, recent research is challenging this perception.
-
Bioisosteres: Trisubstituted hydroxylamines are being explored as novel bioisosteres for nitrogen heterocycles (like morpholine), which are present in about 60% of small-molecule drugs. This allows for the exploration of new chemical space while potentially improving ADME (absorption, distribution, metabolism, and excretion) properties.[21]
-
Antibacterial Agents: N-substituted hydroxylamine derivatives have been designed as antibacterial agents that target and inhibit ribonucleotide reductase (RNR).[22] RNR is essential for providing the building blocks for bacterial DNA synthesis and repair, making its inhibition a promising antimicrobial strategy.[22]
Caption: Inhibition of bacterial RNR by hydroxylamine derivatives.
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[13] It may also cause an allergic skin reaction and damage to organs through prolonged exposure.[13] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn, and the material should be handled in a well-ventilated area.[6] Store in a dry, cool, well-ventilated place away from incompatible materials like bases and oxidizing agents.[6][13]
Conclusion
This compound is a compound with a dual identity. It is an industrial workhorse, essential for the production of Nylon-6, and a versatile chemical reagent with complex reactivity. Its theoretical properties—particularly its role as an oxygen nucleophile and its redox capabilities—are well-documented. For drug development professionals, the parent hydroxylamine moiety, once largely avoided, now represents an intriguing opportunity for creating novel bioisosteres and developing new classes of therapeutics, such as antibacterial agents. A thorough understanding of its stability, reactivity, and biological profile is critical for its safe and effective application in both industrial and research settings.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 19098-16-9 | Benchchem [benchchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Hydroxylammonium phosphate (3:1) | H12N3O7P | CID 10176537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound | CAS#:20845-01-6 | Chemsrc [chemsrc.com]
- 12. This compound | 20845-01-6 [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents [patents.google.com]
- 15. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
- 17. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 21. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Hydroxylamine Phosphate: Tautomerism and Reactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Hydroxylamine phosphate is a compound of significant interest in both industrial and academic settings. Its unique chemical properties, governed by a fascinating tautomeric equilibrium, give rise to a rich and versatile reactivity profile. This guide provides a detailed exploration of the tautomerism between hydroxylamine and its zwitterionic form, azane oxide, and delves into the mechanistic pathways of its reactions, particularly with phosphate esters. We present quantitative kinetic data, detailed experimental protocols for synthesis and analysis, and logical diagrams to elucidate complex reaction pathways, offering a comprehensive resource for professionals in chemistry and drug development.
Introduction
Hydroxylamine (NH₂OH), an inorganic compound, is a potent nucleophile and reducing agent. Due to the inherent instability of its free base form, it is commonly handled and utilized as a salt, with this compound being a preferred form for many applications.[1] Its most significant industrial application is in the this compound Oxime (HPO) process, a cornerstone of sustainable caprolam production for Nylon-6 synthesis.[1][2] Beyond this large-scale process, hydroxylamine and its derivatives are pivotal in organic synthesis, biochemistry, and medicinal chemistry. Recent advancements have seen hydroxylamine moieties incorporated into novel drug candidates, including brain-penetrant EGFR inhibitors for non-small-cell lung cancer and as antibacterial agents that target ribonucleotide reductase.[3][4]
The reactivity of hydroxylamine is intrinsically linked to its structure, specifically the tautomeric equilibrium that generates a highly reactive zwitterionic species. Understanding this equilibrium is crucial to predicting and controlling its reaction mechanisms.
Table 1: Physico-chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 20845-01-6 | [5] |
| Molecular Formula | H₁₂N₃O₇P (as 3:1 salt) | [5] |
| Molecular Weight | 197.08 g/mol (as 3:1 salt) | [5] |
| Appearance | White crystalline solid | - |
| Melting Point | 169-171 °C | [5] |
| Solubility | Soluble in water | - |
| Stability | More stable than free base; incompatible with strong bases and oxidizing agents. | [5] |
Tautomerism: The NH₂OH ⇌ H₃N⁺–O⁻ Equilibrium
Hydroxylamine exists in a tautomeric equilibrium with its zwitterion, azane oxide (or ammonia oxide). This equilibrium is central to its function as a potent oxygen nucleophile.[6][7]
While the neutral hydroxylamine form is generally more stable, indirect estimates and computational studies suggest that the azane oxide tautomer can constitute a significant portion (up to ~20%) of hydroxylamine in aqueous solution.[6] Theoretical calculations indicate that the neutral form is only about 3.5 kcal/mol more stable in water, and the free energy difference between the two solvated forms can be as low as 1 kcal/mol.[6][7]
The interconversion barrier between tautomers can be high in the gas phase (33-71 kcal/mol for related N-hydroxy amidines), making spontaneous conversion difficult.[8][9] However, in aqueous solution, water molecules can act as a catalyst, forming hydrogen-bonded bridges that facilitate proton transfer and significantly lower the activation energy to a more accessible range of 9-20 kcal/mol.[8] This solvent-assisted tautomerism ensures that the highly reactive azane oxide is available to participate in reactions.
Reactivity of this compound
The dual nature of hydroxylamine, stemming from its tautomerism, dictates its reactivity. It can act as a nitrogen nucleophile (via the NH₂OH form) or, more significantly in phosphorylation reactions, as an oxygen nucleophile (via the H₃N⁺–O⁻ form).[10] The enhanced nucleophilicity of the oxygen atom, known as the alpha-effect, makes it particularly reactive towards phosphate esters.
Reactions with Phosphate Esters
Mechanistic studies reveal significant differences in the reaction of hydroxylamine with phosphate triesters versus diesters.[11][12] The azane oxide tautomer is the primary reactive species in both cases, attacking the electrophilic phosphorus center.[6]
The reaction with activated phosphate triesters, such as 2,4-dinitrophenyl diethyl phosphate, proceeds through a multi-step pathway.[10]
-
Initial Attack: The azane oxide tautomer acts as an oxygen nucleophile, attacking the phosphorus center to form a transient O-phosphorylated hydroxylamine intermediate.
-
Diimide Formation: This intermediate possesses a good leaving group (the diaryl phosphate anion). In the presence of excess hydroxylamine (acting as a base), it rapidly eliminates this group to form diimide (HN=NH).[10]
-
Diimide Transformation: Diimide is a highly reactive species and undergoes rapid disproportionation to produce stable final products: hydrazine (H₂N-NH₂) and nitrogen gas (N₂).[10]
This entire sequence provides clear chemical evidence for the initial O-phosphorylation of hydroxylamine.[10]
The reaction with phosphate diesters follows a different course. The reactivity is controlled by the protonation state of the substrate.[11][12] Hydroxylamine reacts preferentially with the zwitterionic form of the phosphate diester in a concerted Sₙ2(P) reaction.[6] This reaction displaces the leaving groups, forming O-phosphorylated hydroxylamine products which are then readily hydrolyzed to inorganic phosphate, rather than proceeding to form diimide.[6][11]
Quantitative Kinetic Data
The reaction rate of hydroxylamine with phosphate esters is highly pH-dependent, reflecting the different reactive species (neutral NH₂OH, zwitterionic H₃N⁺–O⁻, and anionic NH₂O⁻ at very high pH). Kinetic studies on the dephosphorylation of bis(2,4-dinitrophenyl) phosphate (BDNPP) provide quantitative insights.
Table 2: Kinetic Data for the Reaction of Hydroxylamine with BDNPP
| pH Range | Rate Dependence | Observation | Probable Reactive Species |
| 4 - 7.2 | Increases with pH | First-order rate constant (k_obs) increases. | Increasing concentration of neutral NH₂OH/H₃N⁺–O⁻. |
| 7.2 - 10 | pH-independent | k_obs plateaus, indicating the reaction is dominated by the neutral species. | NH₂OH / H₃N⁺–O⁻ |
| > 10 | Increases with pH | k_obs increases modestly; reaction becomes biphasic. | Increasing contribution from the highly nucleophilic anion (NH₂O⁻). |
Data synthesized from kinetic profiles described in the literature.[13]
Applications in Drug Development and Biochemistry
The unique reactivity of the hydroxylamine moiety has made it an attractive functional group in medicinal chemistry.
-
Enzyme Inhibition: Hydroxylamine derivatives have been designed as radical scavengers to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis, demonstrating broad-spectrum antibacterial activity.[3][14]
-
Bioisosteric Replacement: Trisubstituted hydroxylamines are being explored as novel bioisosteres for nitrogen heterocycles or ether groups in drug scaffolds. This strategy can improve ADME (absorption, distribution, metabolism, and excretion) properties, such as enhancing brain penetration in EGFR inhibitors, without the molecular weight increase common in lead optimization.[4][15]
-
Biochemical Tools: In the laboratory, hydroxylamine is used to cleave protein cross-linkers and to introduce specific C:G to T:A transition mutations in DNA, serving as a tool for studying protein structure and gene function.
Experimental Protocols
Laboratory Synthesis of this compound
This protocol describes a standard laboratory preparation from hydroxylammonium chloride.[16]
Materials:
-
Hydroxylammonium chloride (21 g)
-
85% Phosphoric acid (12 g)
-
Sodium hydroxide (12 g)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40°C with constant stirring.
-
Add 12 g of 85% phosphoric acid in a single portion.
-
Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.
-
Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture while maintaining vigorous stirring. The temperature should not exceed 70°C; cool with an ice bath as necessary.
-
Once the addition is complete, cool the resulting crystalline slurry to 15°C.
-
Filter the slurry via suction filtration.
-
Wash the collected crystals three times with 10 mL portions of ice-cold water.
-
Dry the final product in vacuo. Expected yield: 16-18 g.[16]
Analysis of Reaction Products from Phosphate Triester Reactions
This workflow outlines the key steps to identify the characteristic products (diimide and hydrazine) from the reaction of hydroxylamine with a phosphate triester.
Protocol for Hydrazine Detection: [17][18]
-
To an aliquot of the reaction mixture, add a freshly prepared color reagent solution of p-dimethylaminobenzaldehyde.
-
The formation of a yellow-colored product (p-dimethylaminobenzaldehyde hydrazone) indicates the presence of hydrazine.
-
Quantify the product using a UV-Vis spectrophotometer, measuring the absorbance at its maximum wavelength (λₘₐₓ ≈ 455-458 nm).[17]
Protocol for Diimide Trapping: [10]
-
Run the reaction of hydroxylamine and the phosphate triester in the presence of a large excess of a diimide trapping agent, such as fumaric acid.
-
Diimide, as it is formed, will reduce the double bond of fumaric acid to yield succinic acid.
-
After the reaction is complete, analyze the mixture for the presence of succinate using ¹H NMR spectroscopy (succinate appears as a singlet at δ ≈ 2.4 ppm) or GC-MS after derivatization. The quantitative conversion of fumarate to succinate confirms the intermediacy of diimide.[10]
Conclusion
This compound is a versatile reagent whose reactivity is fundamentally governed by the tautomeric equilibrium between its neutral and zwitterionic forms. The azane oxide tautomer is a powerful oxygen nucleophile responsible for the compound's characteristic reactions with electrophiles like phosphate esters. The mechanistic pathways differ significantly depending on the phosphate ester substrate, leading to distinct product profiles. A thorough understanding of this tautomerism and the subsequent reaction mechanisms is essential for leveraging this compound in industrial synthesis, for designing novel therapeutics, and for its application as a tool in biochemical research. The protocols and data summarized herein provide a critical foundation for professionals seeking to harness the unique chemical properties of this important compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Azane oxide, a tautomer of hydroxylamine. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. research.usfq.edu.ec [research.usfq.edu.ec]
- 13. rsc.org [rsc.org]
- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 15. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prepchem.com [prepchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Quantum Mechanical Insights into Hydroxylamine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of hydroxylamine phosphate, focusing on the contributions of quantum mechanical studies to understanding its structure, reactivity, and potential applications. The information presented is curated for professionals in research and drug development who require a detailed understanding of this compound's theoretical underpinnings.
Introduction to this compound
This compound is a salt formed from hydroxylamine and phosphoric acid. It is a compound of significant interest due to the nucleophilic character of hydroxylamine, which makes it a key reactant in various chemical and biological processes, particularly those involving phosphate esters. Quantum mechanical (QM) calculations have become indispensable for elucidating the complex reaction mechanisms, tautomeric equilibria, and spectroscopic properties of this system. By solving the Schrödinger equation for the molecular system, QM methods provide a detailed picture of reaction pathways, transition states, and the energetic factors that govern reactivity.[1]
Molecular Structure and Tautomerism
A critical aspect of hydroxylamine's reactivity is its ability to exist in different tautomeric forms. Computational models have been extensively used to investigate the equilibrium between the neutral hydroxylamine (NH₂OH) and its zwitterionic tautomer, ammonia oxide (H₃N⁺-O⁻).[1] Theoretical calculations consistently show that the zwitterionic form, ammonia oxide, is the key species when hydroxylamine acts as an oxygen nucleophile towards phosphate esters.[1][2][3][4][5]
While the neutral form is more stable, the zwitterionic tautomer plays a crucial role in its reaction mechanisms.[3] The bipolar nature of the zwitterion is thought to be advantageous for the formation of intermediates in addition reactions.[3][6]
Table 1: Calculated Stability of Hydroxylamine Tautomers in Aqueous Solution
| Tautomer | Relative Stability (kcal/mol) | Computational Method | Reference |
| Neutral (NH₂OH) | 0 | Not Specified | [3] |
| Zwitterionic (H₃N⁺-O⁻) | +3.5 | Not Specified | [3] |
Quantum Mechanical View of Reactivity
Quantum mechanical studies have been instrumental in understanding the nucleophilic behavior of hydroxylamine towards phosphate esters. These reactions are fundamental in biochemistry and are relevant to the mechanisms of DNA repair enzymes and the design of more efficient dephosphorylating agents.[3][7]
3.1. Nucleophilic Attack: Oxygen vs. Nitrogen
Hydroxylamine is an ambident nucleophile, meaning it can react through either its oxygen or nitrogen atom.[7] Theoretical calculations, however, have confirmed that the reaction pathway with the lower energy barrier involves the zwitterionic form of hydroxylamine acting as an oxygen nucleophile.[1] This is particularly true for reactions with phosphate esters, where O-phosphorylation is kinetically preferred.[1] Blocking the oxygen-attack pathway (e.g., through O-methylation) results in a much slower reaction that proceeds via N-attack.[1]
3.2. Reaction Mechanisms with Phosphate Esters
The reaction of hydroxylamine with phosphate esters can proceed through different mechanisms depending on the substrate.
-
Concerted Sₙ2(P) Reactions: With phosphate diesters, hydroxylamine reacts preferentially with the zwitterionic form of the substrate in a concerted Sₙ2(P) reaction to form O-phosphorylated products.[2][4][5]
-
Two-Step Processes: In reactions with phosphate triesters, a two-step process involving a phosphorane addition-intermediate is more likely.[2][4][5] General base catalysis, as shown by calculations, is involved in the breakdown of this intermediate.[2][4][5]
The following diagram illustrates the competing pathways of hydroxylamine's reaction with a generic phosphate ester.
Caption: Reaction pathways of hydroxylamine tautomers with phosphate esters.
3.3. Activation Energy Barriers
Theoretical predictions of activation barriers for these reactions show excellent agreement with experimental data, lending strong support to the proposed mechanisms.[1]
Table 2: Comparison of Theoretical and Experimental Activation Free Energy Barriers for Reaction with Phenyl Acetate (A Model for Phosphate Esters)
| Reaction Pathway | Theoretical Barrier (kcal/mol) | Experimental Barrier (kcal/mol) | Reference |
| O-Attack | 20.8 | 20.4 | [1][3] |
| N-Attack | 23.8 | 22.3 | [1][3] |
These computational studies, often employing methods like MP4 and various density functionals, have been crucial in confirming that the zwitterionic form of hydroxylamine is the primary nucleophile in these reactions.[1]
Vibrational Analysis
Quantum mechanical calculations are also used to predict the vibrational spectra of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm structural assignments. For phosphate-containing molecules, Density Functional Theory (DFT) calculations have been used to establish correlations between the structure of the phosphate group and its vibrational spectrum.[8][9]
The wavenumbers of the stretching vibrations of the terminal P-O bonds correlate well with the bond lengths of the phosphate group.[8][9]
Table 3: Typical Vibrational Frequencies for Phosphate Groups
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Reference |
| ν1 | Symmetric P-O Stretch | 930 - 995 | [10] |
| ν3 | Asymmetric P-O Stretch | 1007 - 1083 | [10] |
| ν2 | Symmetric P-O Bend | 415 - 470 | [10] |
| ν4 | Asymmetric P-O Bend | 531 - 598 | [10] |
These correlations are powerful tools for interpreting experimental spectra and understanding how the local environment within a protein or a crystal lattice affects the structure of the phosphate group.[8]
Experimental and Computational Protocols
A variety of quantum mechanical methods are employed to study this compound and related systems. The choice of method depends on the desired accuracy and the computational cost.
5.1. Common Computational Methods
-
Density Functional Theory (DFT): A popular method that balances accuracy and computational cost. The B3LYP functional is commonly used for these types of systems.[8][9]
-
Møller–Plesset Perturbation Theory (MP2, MP4): These are post-Hartree-Fock methods that provide a higher level of accuracy by including electron correlation.[1][7]
-
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics): A hybrid method that allows for a high level of theory to be used on the reactive center of a large molecule, while the rest of the system is treated with a lower-level, less computationally expensive method.[11]
5.2. Basis Sets The choice of basis set is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G(d) and 6-311++G(3df, 3pd), are frequently used in these studies.[7][8][9]
The following diagram outlines a typical workflow for a computational study of the reaction between hydroxylamine and a phosphate ester.
Caption: A typical workflow for computational studies of reaction mechanisms.
Conclusion
Quantum mechanical studies have provided invaluable, atom-level insights into the behavior of this compound. They have clarified the crucial role of the zwitterionic tautomer in its reactivity, quantified the energetic barriers of competing reaction pathways, and provided a theoretical framework for interpreting spectroscopic data. This deep, molecular-level understanding is essential for professionals in drug development and biochemistry who are working to design novel therapeutic agents, understand enzymatic mechanisms, or develop efficient decontaminants for organophosphates. The continued application of advanced computational methods promises to further unravel the subtleties of this important chemical system.
References
- 1. This compound | 19098-16-9 | Benchchem [benchchem.com]
- 2. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.usfq.edu.ec [research.usfq.edu.ec]
- 5. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico study on the mechanism of formation of hydrazine and nitrogen in the reactions of excess hydroxylamine with 2,4-dinitrophenyl diethyl phosphate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. repositorio.ufop.br [repositorio.ufop.br]
- 11. Density functional theory studies on hydroxylamine mechanism of cyclohexanone ammoximation on titanium silicalite-1 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
computational chemistry of hydroxylamine phosphate interactions
An In-depth Technical Guide to the Computational Chemistry of Hydroxylamine-Phosphate Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational chemistry governing the interactions between hydroxylamine and phosphate esters. It delves into the reaction mechanisms, thermodynamic and kinetic parameters, and the computational methodologies used to elucidate these interactions. This information is critical for understanding phosphorylation and dephosphorylation reactions, which are central to numerous biological processes and have significant implications for drug design and development.
Core Reaction Mechanisms: A Dichotomy in Reactivity
Computational studies, primarily using Density Functional Theory (DFT), have revealed that hydroxylamine's reaction with phosphate esters follows two distinct pathways, largely dependent on the degree of esterification of the phosphate. A key factor in these reactions is the ability of hydroxylamine to exist in equilibrium with its more nucleophilic zwitterionic tautomer, ammonia oxide (H₃N⁺-O⁻).[1][2][3]
Reaction with Phosphate Triesters: A Stepwise Mechanism
The reaction of hydroxylamine with phosphate triesters, such as tris(2-pyridyl) phosphate (TPP), proceeds via a two-step addition-elimination mechanism .[1] Theoretical calculations have been instrumental in dissecting this pathway, which involves the formation of a pentacovalent phosphorane intermediate.[2][4] The zwitterionic form of hydroxylamine, ammonia oxide, acts as the potent oxygen nucleophile in this reaction.[1][3]
The reaction can be summarized as follows:
-
Nucleophilic Attack: The oxygen of ammonia oxide attacks the phosphorus center of the triester, leading to the formation of a trigonal bipyramidal phosphorane intermediate.
-
Intermediate Breakdown: This intermediate then breaks down, with a leaving group (e.g., 2-pyridone) departing, to form an O-phosphorylated hydroxylamine derivative. This step is often facilitated by general base catalysis.[1][4]
Reaction with Phosphate Diesters: A Concerted Pathway
In contrast, the reaction with phosphate diesters, like bis(2-pyridyl) phosphate (DPP), follows a concerted SN2(P) mechanism .[1][4] In this pathway, the nucleophilic attack by hydroxylamine and the departure of the leaving group occur simultaneously, without the formation of a stable intermediate. Computational modeling suggests that hydroxylamine preferentially reacts with the zwitterionic form of the diester substrate.[1] This concerted mechanism leads to the formation of O-phosphorylated products that are readily hydrolyzed to inorganic phosphate.[1][4]
Quantitative Computational Data
The following tables summarize key quantitative data obtained from computational studies on the reactions of hydroxylamine with model phosphate esters. These calculations provide crucial insights into the feasibility and kinetics of these reactions.
Table 1: Calculated Free Energy Barriers (ΔG‡) and Reaction Free Energies (ΔGr) for the Reaction of Hydroxylamine with a Phosphate Triester Model
| Reaction Step | Computational Method | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) | Reference |
| Oxygen Attack | ||||
| Nucleophilic Attack (TS1) | B3LYP/6-31+G(d,p) | 20.8 | - | [2] |
| Breakdown of Intermediate (TS2) | B3LYP/6-31+G(d,p) | Not explicitly stated | - | [2] |
| Nitrogen Attack | ||||
| Nucleophilic Attack | B3LYP/6-31+G(d,p) | 23.8 | - | [2] |
Note: The data presented are for model systems and may vary depending on the specific substrates and computational methods employed. The original research should be consulted for detailed information.[2]
Table 2: Relative Stability of Hydroxylamine Tautomers in Aqueous Solution
| Tautomer | Computational Method | Relative Free Energy (kcal/mol) | Reference |
| NH₂OH | Theoretical Calculations | 0.0 | [2] |
| H₃N⁺-O⁻ (Zwitterion) | Theoretical Calculations | 3.5 | [2] |
Detailed Computational Protocols
The following outlines a typical computational methodology for investigating hydroxylamine-phosphate interactions, based on protocols reported in the literature.[5][6]
Quantum Mechanical (QM) Calculations
-
Software: Gaussian 09 program suite is a common choice.[6]
-
Density Functional Theory (DFT): Hybrid density functionals such as B3LYP and M06 are frequently used to balance accuracy and computational cost.[6]
-
Basis Sets: Pople-style basis sets like 6-31+G(d) and 6-311++G(d,p) are often employed to provide a good description of the electronic structure.[6]
-
Solvation Model: To simulate the reaction in an aqueous environment, an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), is typically applied.
-
Geometry Optimization: Reactants, transition states, intermediates, and products are fully optimized without symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition states connect the correct reactants and products.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical computational workflow.
Caption: Stepwise addition-elimination mechanism for triester reaction.
Caption: Concerted SN2(P) mechanism for diester reaction.
Caption: Workflow for computational reaction mechanism analysis.
Implications for Drug Development
The computational elucidation of hydroxylamine-phosphate interactions has significant implications for drug development. Many biological processes, including signal transduction and energy metabolism, are regulated by phosphorylation and dephosphorylation events. Understanding the mechanisms by which small molecules like hydroxylamine can interact with phosphate groups can inform the design of novel therapeutics. For example, molecules that can selectively cleave phosphate esters could be developed as pro-drugs or as agents to modulate the activity of phosphotransferases. Furthermore, the computational protocols outlined here can be adapted to study the interactions of more complex drug candidates with phosphorylated targets, aiding in lead optimization and the prediction of potential off-target effects.
References
- 1. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.usfq.edu.ec [research.usfq.edu.ec]
- 4. Hydroxylamine phosphate | 19098-16-9 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Theoretical study of the importance of the spectator groups on the hydrolysis of phosphate triesters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Hydroxylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine phosphate is a compound of significant interest in various chemical and industrial processes, most notably as a key intermediate in the production of caprolactam, the precursor to Nylon-6.[1] Its reactivity as a potent nucleophile and reducing agent also makes it a valuable reagent in organic synthesis and environmental remediation.[1][2] A thorough understanding of its molecular structure and bonding is paramount for optimizing its applications and ensuring safe handling. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental methodologies for the characterization of this compound.
Molecular Structure and Bonding
The most well-characterized form of this compound is tris(hydroxylammonium) orthophosphate, with the chemical formula ([H₃NOH]⁺)₃·[PO₄]³⁻.[2][3][4] The crystal structure of this salt has been determined by X-ray crystallography, revealing a three-dimensional network held together by a complex system of hydrogen bonds.
The fundamental structure consists of discrete hydroxylammonium cations and orthophosphate anions.[2][3][4] In the crystalline state, the orthophosphate anion is located on a threefold rotation axis, which passes through the phosphorus atom and one of the oxygen atoms.[2][3][4] The hydroxylammonium cations occupy general positions within the crystal lattice.[2][3][4]
The stability and overall structure of the compound are significantly influenced by extensive intermolecular hydrogen bonding. These interactions include a very strong O—H⋯O bond and multiple N—H⋯O hydrogen bonds of varying strengths, including weaker, bifurcated interactions.[2][4] This intricate network of hydrogen bonds links the cations and anions, creating a stable crystalline solid.[2][3][4]
Quantitative Structural Data
The following table summarizes the key crystallographic and structural data for tris(hydroxylammonium) orthophosphate, as determined by single-crystal X-ray diffraction.[2][3]
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R3c:H |
| Unit Cell Dimensions | |
| a | 10.7072 (9) Å |
| b | 10.7072 (9) Å |
| c | 11.0283 (13) Å |
| α | 90° |
| β | 90° |
| γ | 120° |
| Volume (V) | 1094.9 (2) ų |
| Z | 6 |
| Temperature | 170 K |
Experimental Protocols
The determination of the molecular structure and bonding of this compound relies on a combination of analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Crystallography
This technique provides the most definitive information about the three-dimensional arrangement of atoms in the crystalline state.
Methodology:
-
Crystal Synthesis: Single crystals of tris(hydroxylammonium) orthophosphate suitable for X-ray diffraction are typically grown from an aqueous solution. This is achieved by dissolving the polycrystalline powder in water and allowing for slow evaporation of the solvent over several days.[2]
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations.[2] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson techniques to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[2] Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and bonding of molecules in solution. For this compound, both ¹H and ³¹P NMR are particularly informative.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as D₂O.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons in the hydroxylammonium cation. The chemical shifts and coupling patterns can confirm the presence of the N-H and O-H protons and provide insights into their chemical environment.
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum will show a single resonance corresponding to the phosphorus atom in the orthophosphate anion. The chemical shift of this signal is characteristic of the phosphate group and can be used to confirm its presence and purity. For these analyses, an external reference such as 85% phosphoric acid is typically used.
Key Industrial Process: this compound Oxime (HPO) Process
This compound is a critical component in the this compound Oxime (HPO) process, which is a major industrial route for the synthesis of cyclohexanone oxime, a precursor to caprolactam. The overall process can be visualized as a series of key transformations.
Caption: The this compound Oxime (HPO) process for caprolactam synthesis.
This diagram illustrates the core stages of the HPO process. Nitrate ions are reduced with hydrogen over a palladium catalyst to form hydroxylammonium phosphate.[1] This intermediate then reacts with cyclohexanone in an oximation step to produce cyclohexanone oxime, which is subsequently converted to caprolactam via a Beckmann rearrangement.
References
- 1. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]
- 2. Crystal structure of tris(hydroxylammonium) orthophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure of tris-(hydroxyl-ammonium) orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Alpha-Effect in Action: An In-depth Technical Guide to the Nucleophilicity of Hydroxylamine with Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine (NH₂OH) and its derivatives are a fascinating class of nucleophiles that exhibit a phenomenon known as the "alpha-effect." This effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in the alpha position) bearing lone pair electrons.[1] Consequently, hydroxylamine is a more potent nucleophile than would be predicted based on its basicity alone.[2][3] This enhanced reactivity is of significant interest in various chemical and biological contexts, particularly in the study of nucleophilic substitution reactions at phosphorus centers, which are fundamental to many biological processes and the mechanism of action of certain drugs.
This technical guide provides a comprehensive overview of the alpha-effect nucleophilicity of hydroxylamine in its reactions with phosphate esters, a process that leads to the formation of hydroxylamine phosphate intermediates. We will delve into the mechanistic intricacies of these reactions, present quantitative kinetic data, and provide detailed experimental protocols for assessing nucleophilicity. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who are interested in leveraging the unique reactivity of hydroxylamine.
The Alpha-Effect and Nucleophilic Attack on Phosphate Esters
Hydroxylamine is an ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom.[4][5] However, in reactions with "hard" electrophiles like the phosphorus center of phosphate esters, the reaction is generally favored to occur through the oxygen atom.[4][5] This preference for O-phosphorylation is a key aspect of hydroxylamine's reactivity with these substrates.[2][4][5] The reaction is thought to proceed through the zwitterionic tautomer of hydroxylamine, ammonia oxide (H₃N⁺-O⁻), which acts as the potent oxygen nucleophile.[6][7]
The alpha-effect in hydroxylamine is attributed to the presence of the adjacent nitrogen atom with its lone pair of electrons, which can stabilize the transition state of the nucleophilic attack. Several theories have been proposed to explain the alpha-effect, including destabilization of the ground state of the nucleophile due to lone pair repulsion, stabilization of the transition state, and solvation effects.[1][8]
Reaction Mechanisms with Phosphate Esters
The reaction of hydroxylamine with phosphate esters, such as bis(2,4-dinitrophenyl)phosphate (BDNPP), is a multi-step process.[3][7] The initial and rate-determining step is the nucleophilic attack of the hydroxylamine oxygen on the phosphorus center, leading to the formation of a short-lived O-phosphorylated hydroxylamine intermediate and the displacement of a leaving group.[3][7]
This intermediate can then undergo several subsequent reactions:
-
Further reaction with hydroxylamine: The O-phosphorylated intermediate can be attacked by another molecule of hydroxylamine, leading to the displacement of the second leaving group.[3][7]
-
Intramolecular rearrangement: The intermediate can undergo an intramolecular rearrangement, often involving a cyclic transition state, which can lead to the migration of a group from the oxygen to the nitrogen atom.[3][7]
-
Decomposition: The intermediate can decompose, particularly in the case of reactions with phosphate triesters, to generate species like diimide (HN=NH), which can then disproportionate to form nitrogen gas and hydrazine.[4][5]
The specific reaction pathway and the observed products are highly dependent on the nature of the phosphate ester (mono-, di-, or triester), the reaction conditions (such as pH), and the presence of substituents on the hydroxylamine molecule.[2][6]
Experimental Workflow for Mechanistic Studies
The elucidation of these complex reaction mechanisms often involves a combination of kinetic studies and spectroscopic analysis. A typical experimental workflow is outlined below:
Quantitative Data on Nucleophilicity
The nucleophilicity of hydroxylamine and its derivatives is typically quantified by measuring the second-order rate constants (k_nuc) for their reactions with standard electrophiles. The data below summarizes the reactivity of hydroxylamine and related nucleophiles with bis(2,4-dinitrophenyl)phosphate (BDNPP).
| Nucleophile | pKₐ | Second-Order Rate Constant (k_nuc) M⁻¹s⁻¹ |
| Hydroxylamine (NH₂OH) | 6.03[9] | pH-dependent, complex kinetics[3] |
| Anionic Hydroxylamine (NH₂O⁻) | 13.74[10] | Reacts ~100 times faster than neutral NH₂OH[3] |
| N-Methylhydroxylamine (CH₃NHOH) | - | Rate of initial O-phosphorylation not significantly affected by N-monomethylation[2] |
| N,N-Dimethylhydroxylamine ((CH₃)₂NOH) | - | Minor effects on the initial reaction rate[2] |
| O-Methylhydroxylamine (NH₂OCH₃) | - | O-methylation strongly inhibits the initial attack on phosphorus[2] |
Note: The reaction of hydroxylamine with BDNPP is complex and pH-dependent. The observed rate constant is often a composite of several reaction steps.[3] The anionic form of hydroxylamine is a significantly more potent nucleophile.[3][10]
Experimental Protocols
General Kinetic Measurements
The rate of reaction between hydroxylamine and a phosphate ester can be monitored by observing the release of the leaving group, which is often a chromophore.
Materials:
-
Phosphate ester (e.g., bis(2,4-dinitrophenyl)phosphate)
-
Hydroxylamine hydrochloride
-
Buffer solutions of various pH values
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the phosphate ester and hydroxylamine in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).
-
Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer.
-
Add a small aliquot of the phosphate ester stock solution to the cuvette.
-
Initiate the reaction by adding the hydroxylamine stock solution to the cuvette and mix rapidly.
-
Monitor the increase in absorbance at the λ_max of the leaving group (e.g., 2,4-dinitrophenoxide) over time.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.
-
The second-order rate constant (k_nuc) can be calculated by dividing k_obs by the concentration of the nucleophile.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for identifying the products and intermediates of the reaction.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvents
-
Phosphate ester and hydroxylamine
Procedure:
-
Prepare a reaction mixture in an NMR tube containing the phosphate ester and hydroxylamine in a deuterated buffer solution.
-
Acquire ³¹P and ¹H NMR spectra at various time points during the reaction.
-
Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to intermediates and products.
-
The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the species formed.[4][5]
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting and characterizing transient intermediates.[11][12]
Procedure:
-
Set up a continuous flow or stopped-flow apparatus to introduce the reaction mixture directly into the ESI-MS source.
-
Acquire mass spectra of the reaction mixture at different time points.
-
The masses of the observed ions can be used to identify the starting materials, intermediates, and products.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest and obtain structural information.[11][12]
Signaling Pathways and Logical Relationships
The principles of nucleophilic attack by hydroxylamine on phosphate esters are fundamental to understanding certain biological and pharmacological processes. For instance, hydroxylamine and its derivatives have been investigated for their potential to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents. This reactivation involves the nucleophilic displacement of the organophosphate from the active site of the enzyme.
Applications in Drug Development
The unique reactivity of hydroxylamine and its derivatives makes them valuable moieties in drug design and development.
-
Bioisosteres: Trisubstituted hydroxylamines have been explored as bioisosteres for other functional groups in drug candidates, potentially improving properties like brain penetration while maintaining biological activity.[13]
-
Prodrugs: The reactivity of hydroxylamine with phosphates can be exploited in the design of prodrugs that are activated by enzymatic or chemical phosphorylation.
-
Warheads for Covalent Inhibitors: The high nucleophilicity of the hydroxylamine group can be incorporated into molecules designed to form covalent bonds with target proteins.
Conclusion
The alpha-effect endows hydroxylamine with enhanced nucleophilicity, making it a highly reactive species towards phosphate esters. The reaction proceeds primarily through O-phosphorylation, leading to the formation of this compound intermediates that can undergo a variety of subsequent transformations. Understanding the mechanisms and kinetics of these reactions is crucial for applications ranging from fundamental organic chemistry to the design of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique chemical properties of hydroxylamine.
References
- 1. Alpha effect - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mechanisms of nucleophilic substitution reactions of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate. Mass spectrometric identification of key intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Redox Potential of Hydroxylamine Phosphate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox potential of hydroxylamine phosphate in aqueous solutions. It is designed to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for their work. This document delves into the electrochemical behavior of hydroxylamine, presents available redox potential data, and outlines a detailed experimental protocol for its determination.
Introduction to the Redox Chemistry of Hydroxylamine
Hydroxylamine (NH₂OH) and its salts, such as this compound, are versatile reagents in various chemical and biological systems due to their ability to act as both reducing and oxidizing agents. The redox behavior of hydroxylamine is complex and highly dependent on factors such as pH, the nature of the electrode material, and the presence of catalysts. In aqueous solutions, hydroxylamine exists in equilibrium with its protonated form, the hydroxylammonium ion (NH₃OH⁺). The redox reactions of hydroxylamine are central to its application in organic synthesis, as a component in pharmaceutical formulations, and in various analytical methods.
The electrochemical oxidation and reduction of hydroxylamine involve multiple electron and proton transfer steps, leading to a variety of products. Understanding the thermodynamics of these processes, particularly the redox potential, is crucial for controlling reaction pathways and developing new applications.
Redox Potential Data
The formal potential (E°') of a redox couple is the reduction potential at standard conditions (25 °C, 1 atm) where the concentrations of the oxidized and reduced species are equal. For hydroxylamine, the redox potential is significantly influenced by the pH of the aqueous solution. While specific data for this compound is not extensively reported, studies on hydroxylamine in phosphate buffer solutions provide valuable insights into its electrochemical properties. The following table summarizes available data for hydroxylamine redox reactions.
| Redox Half-Reaction | Formal Potential (V) vs. NHE | Conditions and Remarks | Reference |
| N₂ + 4H₂O + 2H⁺ + 4e⁻ → 2NH₃OH⁺ | +0.05 | Standard potential. | [1] |
| 2NH₃OH⁺ + 2H⁺ + 2e⁻ → 2NH₄⁺ + 2H₂O | +1.35 | [1] | |
| N₂O + 2H₂O + 4H⁺ + 4e⁻ → 2NH₃OH⁺ | +0.42 | [1] | |
| 2NO + 3H₂O + 4H⁺ + 4e⁻ → 2NH₃OH⁺ | +0.55 | [1] | |
| 2HNO₂ + 4H₂O + 6H⁺ + 6e⁻ → 2NH₃OH⁺ + 2H₂O | +0.89 | [1] | |
| Oxidation of Hydroxylamine | |||
| NH₂OH (in 0.1 M phosphate buffer, pH 7) → Oxidation Products | ~ +0.6 V vs. Ag/AgCl | Anodic peak potential observed during cyclic voltammetry at a modified glassy carbon electrode. This is not a formal potential but indicates the potential at which oxidation occurs under these specific experimental conditions. The reference electrode potential needs to be converted to NHE for comparison. | [2] |
Note: The redox potentials of hydroxylamine are pH-dependent. The values presented are under specific conditions and may vary with changes in pH, temperature, and ionic strength. The oxidation of hydroxylamine can be complex, with the observed potential being an indicator of the kinetic and thermodynamic aspects of the electron transfer process at a particular electrode surface.
Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique to investigate the redox properties of a substance in solution. The following protocol provides a detailed methodology for determining the redox potential of hydroxylamine in an aqueous phosphate buffer.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or graphite rod
-
Electrolyte Solution: 0.1 M Phosphate Buffer Solution (PBS) at a desired pH (e.g., pH 7). Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate (NaH₂PO₄) and 0.1 M disodium phosphate (Na₂HPO₄).
-
Analyte Solution: A stock solution of this compound of known concentration (e.g., 10 mM) prepared in the phosphate buffer.
-
Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.
-
Instrumentation: Potentiostat capable of performing cyclic voltammetry.
Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse again with deionized water and sonicate in deionized water for 2 minutes to remove any adsorbed alumina particles.
-
Dry the electrode surface with a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in an electrochemical cell containing a known volume of the 0.1 M phosphate buffer solution.
-
Immerse the working, reference, and counter electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.
-
-
Background Scan:
-
Perform a cyclic voltammogram of the phosphate buffer solution alone to establish the background current over the desired potential range. This is crucial to identify any interfering redox processes.
-
A typical potential window for hydroxylamine oxidation is from 0 V to +1.0 V vs. Ag/AgCl. The scan rate can be set to 50 mV/s.
-
-
Analyte Measurement:
-
Add a known concentration of the this compound stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 1 mM).
-
Stir the solution for a brief period to ensure homogeneity and then allow it to become quiescent before starting the measurement.
-
Record the cyclic voltammogram of the hydroxylamine solution under the same conditions as the background scan.
-
-
Data Analysis:
-
Observe the resulting voltammogram for the appearance of new peaks corresponding to the oxidation or reduction of hydroxylamine.
-
The anodic peak potential (Epa) and cathodic peak potential (Epc) are identified from the voltammogram.
-
The formal potential (E°') can be estimated as the midpoint of the peak potentials: E°' ≈ (Epa + Epc) / 2. This approximation is valid for a reversible or quasi-reversible system. For irreversible systems, as is often the case with hydroxylamine oxidation, the peak potential itself provides information about the redox process under the given conditions.
-
The effect of scan rate on the peak currents and potentials can be investigated to understand the kinetics of the electrode reaction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the electrochemical analysis of hydroxylamine using cyclic voltammetry.
This guide provides a foundational understanding of the redox potential of this compound in aqueous solutions. For more specific applications, it is recommended to consult the primary literature and perform detailed electrochemical studies under the conditions relevant to the research or development project. The complexity of hydroxylamine's redox chemistry necessitates careful experimental design and data interpretation.
References
Hydroxylamine Phosphate (CAS 20845-01-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hydroxylamine phosphate (CAS 20845-01-6), a versatile chemical compound with significant applications in industrial synthesis and as a reagent in pharmaceutical research. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in key chemical processes.
Core Properties of this compound
This compound, also known as hydroxylammonium phosphate, is a salt of hydroxylamine and phosphoric acid. It is a white crystalline solid that serves as a stable and safer alternative to free hydroxylamine, which can be unstable.[1][2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 20845-01-6 | [3] |
| Molecular Formula | (NH₂OH)₃·H₃PO₄ | [4] |
| Molecular Weight | 197.08 g/mol | [4] |
| Appearance | White crystalline solid/powder | [5] |
| Melting Point | 169-171 °C | [3][6] |
| Boiling Point | Decomposes | N/A |
| Density | Data not available | |
| Solubility | Soluble in water. | [5] |
| pKa (of Hydroxylamine) | 5.97 (for the hydroxylammonium ion, NH₃OH⁺) | [7] |
| Stability | Stable under recommended storage conditions. Incompatible with strong bases and oxidizing agents.[3][6] |
Industrial Significance: The HPO Process for Caprolactam Production
This compound is a critical intermediate in the large-scale industrial synthesis of ε-caprolactam, the monomer for Nylon-6.[8][9] The this compound Oxime (HPO) process, developed by Dutch State Mines (DSM), is a widely used method that avoids the production of ammonium sulfate as a byproduct, making it a more environmentally friendly alternative to other synthetic routes.[1][8]
The HPO process involves the reaction of cyclohexanone with this compound to form cyclohexanone oxime, which is then subjected to a Beckmann rearrangement to yield caprolactam.[1][9]
Below is a diagram illustrating the major steps in the industrial production of caprolactam via the HPO process.
Role in Drug Development and Organic Synthesis
This compound serves as a key reagent in organic synthesis, particularly in the formation of oximes from aldehydes and ketones.[10] This reactivity is leveraged in the development of pharmaceutical compounds.
A notable application is in the synthesis of inhibitors for enzymes in pathogenic bacteria. For instance, hydroxylamine derivatives are used to create inhibitors of 1-deoxy-D-xylulose-5-phosphate synthase (DXP synthase), an essential enzyme in the isoprenoid biosynthesis pathway of many bacteria. This pathway is a target for the development of novel antimicrobial agents.
The diagram below illustrates the general principle of using a hydroxylamine-derived compound to inhibit DXP synthase.
Furthermore, this compound's nucleophilic character, particularly the oxygen atom, is crucial in its reactions with phosphate esters.[10][11] These reactions can proceed through various mechanisms and are of interest for understanding phosphorylation and dephosphorylation processes, which are fundamental in many biological signaling pathways.
Experimental Protocols
Laboratory Synthesis of this compound
This protocol is adapted from a standard laboratory preparation method.[12]
Materials:
-
Hydroxylammonium chloride (21 g)
-
85% Phosphoric acid (12 g)
-
Sodium hydroxide (12 g)
-
Deionized water
-
Ice
Procedure:
-
Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40 °C with constant stirring.
-
Add 12 g of 85% phosphoric acid to the solution in one portion.
-
Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.
-
Rapidly add the cold sodium hydroxide solution dropwise to the hydroxylammonium phosphate solution while maintaining vigorous stirring. The temperature should not exceed 70 °C to avoid decomposition; cool the reaction mixture in an ice bath if necessary.
-
After the complete addition of the sodium hydroxide solution, cool the resulting crystalline slurry to 15 °C.
-
Filter the crystals under suction and wash them three times with 10 mL portions of ice-cold water.
-
Dry the obtained this compound product in a vacuum desiccator. The expected yield is 16-18 g.
Quantitative Analysis: Titrimetric Determination of Hydroxylamine Content
The hydroxylamine content in a sample of this compound can be determined by redox titration. This is a generalized procedure based on established methods for hydroxylamine determination.[13]
Principle: Hydroxylamine is oxidized by an excess of a standard oxidizing agent, such as a ferric salt (Fe³⁺). The resulting ferrous ions (Fe²⁺) are then titrated with a standard solution of potassium permanganate (KMnO₄).
Reagents:
-
A known weight of this compound sample
-
Standardized ~0.1 N potassium permanganate (KMnO₄) solution
-
Ferric ammonium sulfate solution
-
Dilute sulfuric acid
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Take an aliquot of the sample solution and add an excess of the ferric ammonium sulfate solution and dilute sulfuric acid.
-
Boil the mixture to ensure the complete oxidation of hydroxylamine to nitrous oxide (N₂O) and the corresponding reduction of Fe³⁺ to Fe²⁺. The reaction is: 2NH₂OH + 2Fe₂(SO₄)₃ → N₂O + 4FeSO₄ + 2H₂SO₄ + H₂O.[13]
-
Cool the solution to room temperature.
-
Titrate the resulting ferrous sulfate with the standardized potassium permanganate solution until a faint, persistent pink color is observed, indicating the endpoint.
-
Calculate the amount of hydroxylamine in the original sample based on the stoichiometry of the reactions and the volume of permanganate solution used.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer.[4] It is also very toxic to aquatic life.[4] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. Page loading... [guidechem.com]
- 2. chemcess.com [chemcess.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Hydroxylammonium phosphate (3:1) | H12N3O7P | CID 10176537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. This compound | 20845-01-6 [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chemcess.com [chemcess.com]
- 9. valcogroup-valves.com [valcogroup-valves.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. prepchem.com [prepchem.com]
- 13. zenodo.org [zenodo.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Hydroxylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of hydroxylamine phosphate, a versatile reagent in organic synthesis and a key intermediate in various industrial processes.
Introduction
This compound is a stable salt of hydroxylamine that sees significant use in organic chemistry, particularly in the synthesis of oximes from aldehydes and ketones.[1] Its application is crucial in the industrial production of cyclohexanone oxime, a precursor to caprolactam, which is used in the manufacturing of Nylon-6.[2][3] In a laboratory setting, it serves as a valuable reagent due to its nucleophilic character and its role in redox reactions.[1] This document outlines a common and reliable method for its preparation.
Reaction and Mechanism
The synthesis of this compound in a laboratory setting can be achieved through the reaction of hydroxylammonium chloride with phosphoric acid, followed by neutralization with a base like sodium hydroxide. The overall reaction is as follows:
NH₃OH⁺Cl⁻ + H₃PO₄ + 2NaOH → (NH₃OH)₃H₃PO₄ + NaCl + 2H₂O
This method provides a straightforward route to obtaining this compound as a crystalline solid.[4][5]
Quantitative Data Summary
The following table summarizes the reactants and expected product yield for the described synthesis protocol.[4]
| Reactant/Product | Molecular Weight ( g/mol ) | Quantity | Moles |
| Hydroxylammonium Chloride | 69.49 | 21 g | ~0.302 |
| 85% Phosphoric Acid | 98.00 | 12 g | ~0.104 |
| Sodium Hydroxide | 40.00 | 12 g | 0.300 |
| Product | |||
| This compound | 131.03 | 16-18 g | ~0.122-0.137 |
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[4]
Materials and Equipment:
-
21 g of hydroxylammonium chloride
-
12 g of 85% phosphoric acid
-
12 g of sodium hydroxide
-
Distilled water
-
Separatory funnel
-
Beakers
-
Stir plate and stir bar
-
Ice bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of Hydroxylammonium Chloride: In a beaker, dissolve 21 g of hydroxylammonium chloride in 20 mL of water. Warm the mixture to 40°C while stirring to ensure complete dissolution.
-
Addition of Phosphoric Acid: To the stirred solution, add 12 g of 85% phosphoric acid in a single portion.
-
Preparation of Sodium Hydroxide Solution: In a separate beaker, prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.
-
Neutralization: Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture from a separatory funnel while maintaining vigorous stirring.
-
Temperature Control: Monitor the temperature of the reaction mixture during the addition of the sodium hydroxide. The temperature should not exceed 70°C to prevent decomposition. If necessary, cool the reaction vessel in an ice-water bath.
-
Crystallization: Once all the sodium hydroxide has been added, cool the resulting crystalline slurry to 15°C in an ice bath.
-
Filtration and Washing: Collect the crystalline product by suction filtration. Wash the crystals carefully with three 10-mL portions of ice-cold water.
-
Drying: Dry the obtained this compound in vacuo to yield the final product. The expected yield is 16-18 g.[4]
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Workflow
References
Application Notes and Protocols for Caprolactam Production via the Hydroxylamine Phosphate (HPO) Process
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprolactam is the essential monomer for the production of Nylon-6, a widely used polymer in various industries. The Hydroxylamine Phosphate Oxime (HPO) process, originally developed by DSM and later advanced by Fibrant, represents a significant technological advancement in caprolactam synthesis.[1][2] A key advantage of the HPO process is the elimination of ammonium sulfate as a byproduct, a common issue in other manufacturing routes, thus offering a more environmentally benign and efficient production pathway.[1][3]
These application notes provide a detailed overview of the HPO process, focusing on the critical role of this compound in the synthesis of cyclohexanone oxime, the direct precursor to caprolactam. This document includes quantitative data on reaction parameters, detailed experimental protocols for laboratory-scale synthesis, and visualizations of the process workflow and chemical pathways.
Process Chemistry and Workflow
The HPO process is a sophisticated, multi-step synthesis that integrates the production of hydroxylamine with its immediate consumption in the oximation of cyclohexanone. The entire process can be conceptually divided into two main stages: the synthesis of this compound and the subsequent oximation of cyclohexanone.
Signaling Pathway of the HPO Process
The overall logic of the HPO process involves a series of sequential chemical transformations, starting from basic feedstocks and culminating in the production of cyclohexanone oxime.
References
Application Notes and Protocols: Reaction of Hydroxylamine with Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine (NH₂OH) is a potent nucleophile that reacts with phosphate esters, leading to their cleavage. This reaction is of significant interest in various fields, including the study of enzyme mechanisms, the degradation of organophosphate pesticides, and the development of therapeutic agents. Understanding the mechanism and kinetics of this reaction is crucial for its application in these areas. These application notes provide a detailed overview of the reaction mechanism of hydroxylamine with phosphate esters, along with comprehensive protocols for studying its kinetics and analyzing its products.
Reaction Mechanism
Hydroxylamine reacts with phosphate esters primarily as an oxygen nucleophile, with its zwitterionic tautomer, ammonia oxide (⁺NH₃-O⁻), being the likely reactive species.[1][2][3] The mechanism of this reaction varies depending on the nature of the phosphate ester (triester, diester, or monoester).
Reaction with Phosphate Triesters:
The reaction with phosphate triesters proceeds via a two-step addition-elimination mechanism.[1][3] The initial step involves the nucleophilic attack of the oxygen atom of hydroxylamine on the phosphorus center, forming a transient pentacoordinate phosphorane intermediate. This is followed by the departure of the leaving group. This reaction can be subject to general base catalysis, which facilitates the breakdown of the phosphorane intermediate.[1][3]
Reaction with Phosphate Diesters:
In contrast, the reaction with phosphate diesters, particularly those with good leaving groups, is a concerted SN2(P) type reaction.[1][3] In this mechanism, the nucleophilic attack by hydroxylamine and the departure of the leaving group occur simultaneously, without the formation of a stable intermediate. The reactivity of phosphate diesters is influenced by the nature of the leaving group and the pH of the reaction medium.[1][3]
Data Presentation
Table 1: Kinetic Data for the Reaction of Hydroxylamine with Various Phosphate Esters
| Phosphate Ester | Substrate Concentration (M) | Hydroxylamine Concentration (M) | pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Reference |
| Tris(2-pyridyl)phosphate (TPP) | 1 x 10⁻⁴ | 0.5 | 8.5 | 25 | 1.03 x 10⁻² | [4] |
| Bis(2,4-dinitrophenyl) phosphate (BDNPP) | 5 x 10⁻⁵ | 0.1 | 9.0 | 25 | ~1.5 x 10⁻³ | [5] |
| p-Nitrophenyl diphenyl phosphate (PNPDPP) | 1 x 10⁻⁵ | - | - | - | - | |
| Dimethyl p-nitrophenyl phosphate (DMNP) | 1 x 10⁻⁵ | - | - | - | - |
Note: The table presents a selection of available kinetic data. Researchers should consult the original publications for detailed experimental conditions and error analysis.
Experimental Protocols
Protocol 1: Kinetic Analysis of Phosphate Ester Cleavage by Hydroxylamine using UV-Vis Spectrophotometry
This protocol describes a method for determining the kinetics of the reaction between hydroxylamine and a phosphate ester that releases a chromophoric leaving group (e.g., p-nitrophenol or 2,4-dinitrophenol).
Materials:
-
Phosphate ester stock solution (e.g., p-nitrophenyl phosphate (pNPP) or bis(2,4-dinitrophenyl) phosphate (BDNPP)) in a suitable solvent (e.g., water or DMSO).
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Buffer solution (e.g., Tris-HCl, Borate) at the desired pH.
-
UV-Vis spectrophotometer with temperature control.
-
Cuvettes (1 cm path length).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the phosphate ester (e.g., 10 mM pNPP in water).
-
Prepare a stock solution of hydroxylamine hydrochloride (e.g., 1 M in water). Neutralize to the desired pH with NaOH just before use.
-
Prepare a buffer solution at the desired pH and ionic strength (e.g., 0.1 M Tris-HCl, pH 8.0).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the leaving group (e.g., 405 nm for p-nitrophenol).[6]
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Measurement:
-
In a cuvette, mix the buffer solution and the hydroxylamine solution to the desired final concentrations.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small volume of the phosphate ester stock solution to the cuvette and mix quickly. The final concentration of the phosphate ester should be significantly lower than that of hydroxylamine to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
For a pseudo-first-order reaction, the data should fit to a single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t), where A(t) is the absorbance at time t, A_initial and A_final are the initial and final absorbances, and k_obs is the observed rate constant.
-
Alternatively, the initial rate can be determined from the initial linear portion of the curve. The observed rate constant (k_obs) can be calculated by dividing the initial rate by the initial concentration of the phosphate ester.
-
Protocol 2: Product Analysis by ³¹P NMR Spectroscopy
This protocol provides a general method for analyzing the products of the reaction between hydroxylamine and a phosphate ester using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Deuterated solvent (e.g., D₂O).
-
NMR tubes.
-
NMR spectrometer.
-
Phosphoric acid (85%) as an external standard.
Procedure:
-
Reaction Setup:
-
Perform the reaction of the phosphate ester with hydroxylamine in a suitable solvent at the desired concentrations and for a sufficient time to allow for product formation. It is advisable to run the reaction in a deuterated solvent if possible to minimize sample preparation steps.
-
-
Sample Preparation for NMR:
-
If the reaction was not performed in a deuterated solvent, take an aliquot of the reaction mixture and lyophilize or evaporate the solvent.
-
Re-dissolve the residue in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
Prepare a capillary tube containing 85% phosphoric acid in D₂O to serve as an external reference (δ = 0 ppm).
-
-
NMR Data Acquisition:
-
Acquire a ³¹P NMR spectrum. Typical acquisition parameters include:
-
Proton decoupling to simplify the spectrum.
-
A sufficient number of scans to obtain a good signal-to-noise ratio.
-
A relaxation delay that allows for quantitative analysis if desired (typically 5 times the longest T₁ relaxation time).
-
-
Record the spectrum over a chemical shift range appropriate for phosphate esters and their potential products (e.g., +30 to -30 ppm).
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Reference the spectrum to the external phosphoric acid standard at 0 ppm.
-
Identify the signals corresponding to the starting phosphate ester, inorganic phosphate, and any O-phosphorylated hydroxylamine products based on their characteristic chemical shifts.[7] The chemical shifts of phosphate esters are sensitive to their local chemical environment.[7]
-
Visualizations
Caption: Reaction mechanism of hydroxylamine with a phosphate triester.
Caption: Reaction mechanism of hydroxylamine with a phosphate diester.
Caption: Experimental workflow for studying the reaction.
References
Hydroxylamine Phosphate: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine phosphate, a salt of hydroxylamine and phosphoric acid, is a versatile reagent in organic synthesis. While it is widely recognized for its role in the formation of oximes from carbonyl compounds, its utility as a reducing agent is a more specialized area of application. This document provides detailed application notes and protocols for the use of this compound, focusing on its established and potential roles as a reducing agent in organic synthesis. Safety precautions are paramount when handling this reagent and should be strictly followed.
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures.[1][2]
-
Handling: Use in a well-ventilated fume hood. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
Storage: Keep containers securely sealed in a cool, dry place away from heat and incompatible materials.[1]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[1][2]
Application 1: Formation of Oximes from Aldehydes and Ketones
The reaction of hydroxylamine with aldehydes and ketones to form oximes is a robust and widely used transformation in organic synthesis.[3][4][5][6] this compound serves as a convenient and stable source of hydroxylamine for this purpose. Oximes are important intermediates in various synthetic pathways, including the Beckmann rearrangement to form amides.
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of an oxime proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.
References
- 1. hydroxylamine: Topics by Science.gov [science.gov]
- 2. Determination of kinetic parameters of redox reactions using CE-ICP-MS: A case study for the reduction of Np(V) by hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Hydroxylamine | Oxidation, Reduction, Reactivity | Britannica [britannica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. gauthmath.com [gauthmath.com]
Application Notes and Protocols: High-Efficiency Oxime Formation from Aldehydes using Hydroxylamine Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oximation, the conversion of aldehydes and ketones to their corresponding oximes, is a fundamental transformation in organic synthesis. Oximes are highly versatile synthetic intermediates, serving as precursors to a wide range of functional groups including amides (via the Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals. The reaction is typically achieved through the condensation of a carbonyl compound with a hydroxylamine salt.
This document provides detailed application notes and protocols for the efficient synthesis of oximes from aldehydes utilizing hydroxylamine phosphate. It highlights the advantages of this reagent, provides detailed experimental procedures, and presents quantitative data for a variety of aldehyde substrates.
Advantages of this compound
While hydroxylamine is available as various salts (e.g., hydrochloride, sulfate), this compound ((NH₃OH)₃PO₄) offers distinct advantages for oxime formation:
-
Self-Buffering System: In solution, this compound establishes a slightly acidic environment, which is optimal for the acid-catalyzed mechanism of oxime formation. This often obviates the need for additional acidic or basic reagents, simplifying the reaction setup and workup.
-
High Purity and Yields: The controlled reaction conditions afforded by this compound can lead to high yields and excellent product purity.
-
Industrial Relevance: The this compound oximation (HPO) process is a key technology in the industrial production of caprolactam, the precursor to Nylon-6, underscoring its efficiency and scalability.
Reaction Mechanism and Experimental Workflow
The formation of an oxime from an aldehyde is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
Caption: Mechanism of oxime formation from an aldehyde.
The general experimental workflow for the synthesis of aldoximes using this compound is straightforward and involves reaction setup, workup, and purification.
Caption: General workflow for aldoxime synthesis.
Experimental Protocols
General Protocol for Aldoxime Synthesis
This protocol provides a general procedure for the synthesis of aldoximes from aldehydes using this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.1–1.5 equiv)
-
Solvent (e.g., Ethanol, Methanol, Water, or a mixture thereof)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add this compound (1.1–1.5 equiv).
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (typically 40–80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude oxime.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Quantitative Data
The following tables summarize the reaction conditions and yields for the oximation of a variety of aldehydes. While many of the cited examples utilize hydroxylamine hydrochloride, similar to better yields can be anticipated with this compound due to its self-buffering nature.
Table 1: Oximation of Aromatic Aldehydes
| Entry | Aldehyde | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NH₂OH·HCl / Na₂CO₃ | EtOH | RT | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | NH₂OH·HCl / Bi₂O₃ | Solvent-free | RT | 0.1 | 98 |
| 3 | 4-Methoxybenzaldehyde | NH₂OH·HCl / K₂CO₃ | H₂O/EtOH | 60 | 0.2 | 95 |
| 4 | 4-Nitrobenzaldehyde | NH₂OH·HCl / Na₂CO₃ | Grinding | RT | 0.05 | 96 |
| 5 | Vanillin | NH₂OH·HCl / K₂CO₃ | H₂O/EtOH | 60 | 0.2 | 94 |
Table 2: Oximation of Aliphatic and Heterocyclic Aldehydes
| Entry | Aldehyde | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Heptanal | NH₂OH·HCl / K₂CO₃ | H₂O/EtOH | 60 | 0.3 | 91 |
| 2 | Cyclohexanecarboxaldehyde | NH₂OH·HCl / Bi₂O₃ | Solvent-free | RT | 0.1 | 94 |
| 3 | Furfural | NH₂OH·HCl / K₂CO₃ | H₂O/EtOH | 60 | 0.2 | 92 |
| 4 | 2-Thiophenecarboxaldehyde | NH₂OH·HCl / Na₂CO₃ | Grinding | RT | 0.08 | 95 |
Safety and Handling
-
Hydroxylamine and its salts can be corrosive and are potentially explosive, especially upon heating in the absence of a solvent. Handle with appropriate care in a well-ventilated fume hood.
-
Always wear personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction | Sterically hindered aldehyde | Increase reaction temperature, prolong reaction time, or increase the equivalents of this compound. |
| Low reactivity of aldehyde | Consider gentle heating or the use of a more polar solvent to improve solubility and reaction rate. | |
| Formation of byproducts | Aldehyde self-condensation | Ensure the reaction medium is not overly basic. The self-buffering nature of this compound helps to mitigate this. |
| Dehydration of aldoxime to nitrile | Avoid excessive heating for prolonged periods, especially with aldehydes prone to this side reaction. | |
| Difficult purification | Product is an oil | Attempt purification by column chromatography. If the product is still impure, consider converting it to a solid derivative for purification. |
| Product is water-soluble | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the oxime. |
Application Notes and Protocols for Hydroxylamine Phosphate in Advanced Oxidation Processes (AOPs) for Water Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[1][2][3][4] Among the various AOPs, Fenton and Fenton-like processes, which utilize the reaction between hydrogen peroxide (H₂O₂) and an iron catalyst, are widely studied. However, the efficiency of the conventional Fenton process is often limited by the slow regeneration of the ferrous iron (Fe(II)) catalyst from ferric iron (Fe(III)).[5]
Hydroxylamine (NH₂OH), and its salts such as hydroxylamine phosphate, have emerged as highly effective reducing agents to enhance Fenton and other AOP systems.[5][6][7][8] The primary role of hydroxylamine is to accelerate the reduction of Fe(III) to Fe(II), thereby sustaining the catalytic cycle and significantly increasing the rate of •OH generation.[5] This enhancement allows for the rapid degradation of a wide range of recalcitrant organic compounds, including pesticides, pharmaceuticals, and industrial dyes.[9][10][11]
While much of the literature focuses on hydroxylamine hydrochloride or sulfate, this compound is also a relevant compound in this context. It is important to note that the phosphate anion can influence the reaction chemistry, potentially acting as a pH buffer or by forming complexes with iron ions, which can alter the reactivity and dominant radical species in the system.[12]
Mechanism of Action
In hydroxylamine-enhanced Fenton-like systems, the degradation of organic pollutants is primarily driven by the following interconnected reactions:
-
Hydroxyl Radical Generation (Fenton Reaction): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Regeneration of Ferrous Iron by Hydroxylamine: The key step is the rapid reduction of Fe(III) back to Fe(II) by hydroxylamine. This reaction is significantly faster than the reduction of Fe(III) by H₂O₂. Fe³⁺ + NH₂OH → Fe²⁺ + Reactive Nitrogen Species (e.g., N₂O, N₂) + H₂O + H⁺
-
Direct Activation of Peroxides by Hydroxylamine: Hydroxylamine can also directly react with oxidants like hydrogen peroxide and persulfate to generate radicals, although this pathway is generally slower than the iron-catalyzed process.[13]
The presence of phosphate may alter the speciation of iron and the dominant reactive oxygen species. In phosphate-buffered solutions, the Fenton reaction has been shown to favor the generation of hydroxyl radicals over oxoiron(IV) species, even at neutral pH.[12] However, high concentrations of phosphate can also inhibit the Fenton process by precipitating or forming stable complexes with iron.[12]
A diagram illustrating the catalytic cycle of iron in a hydroxylamine-enhanced Fenton system is provided below.
Caption: Catalytic cycle of iron in the hydroxylamine-enhanced Fenton process.
Application Data
The following tables summarize quantitative data from studies on hydroxylamine-enhanced AOPs for the degradation of various organic pollutants.
Table 1: Degradation Efficiency of Various Pollutants
| Pollutant | AOP System | Initial Conc. | Reagent Concentrations | pH | Degradation Efficiency | Reference |
| Phenol | H₂O₂/Soil | 10 mg/L | 1 mM H₂O₂, 1 mM Hydroxylamine, 100 g/L Soil | Not specified | 76% in 3 h | [14] |
| Norfloxacin | HA-Fenton | 10 mg/L | 10 µM Fe²⁺, 1.0 mM H₂O₂, 0.4 mM HA | 5.0 | 96% | [15] |
| Alachlor | α-FeOOH–HA/H₂O₂ | Not specified | Not specified | 5.0 | Effective degradation | [9][10] |
| Orange G | Fe₃O₄/PMS/NH₂OH | Not specified | Not specified | 2.0-7.0 | Significantly increased | [12] |
| Rhodamine B | Fe²⁺/H₂O₂/HA | Not specified | Not specified | Not specified | Increased from 33% to 48% in 20 min at 30°C | [15] |
| Tartrazine | Fe²⁺-HA/H₂O₂ | Not specified | 4 mM HA, 0.2 mM Fe²⁺, 8 mM H₂O₂ | 3-6 | 76.9% in 10 min |
Table 2: Kinetic Data for Pollutant Degradation
| Pollutant | AOP System | Pseudo-first-order rate constant (k) | Conditions | Reference |
| Phenol | H₂O₂/Soil + 0.5 mM HA | 0.0453 min⁻¹ | 1 mM H₂O₂, 100 g/L soil | [14] |
| Phenol | H₂O₂/Soil + 1.0 mM HA | 0.0844 min⁻¹ | 1 mM H₂O₂, 100 g/L soil | [14] |
| Norfloxacin | Fenton | 0.021 min⁻¹ | 10 µM Fe²⁺, 1.0 mM H₂O₂ | [15] |
| Norfloxacin | HA-Fenton | 0.23 min⁻¹ (10.9 times faster) | 10 µM Fe²⁺, 1.0 mM H₂O₂, 0.4 mM HA | [15] |
| Tartrazine | Fe²⁺/H₂O₂ | Not specified | Not specified | |
| Tartrazine | Fe²⁺-HA/H₂O₂ | 4.3-fold higher than Fe²⁺/H₂O₂ | 4 mM HA, 0.2 mM Fe²⁺, 8 mM H₂O₂ |
Experimental Protocols
Protocol 1: Degradation of Norfloxacin using Hydroxylamine-Enhanced Fenton (HA-Fenton)
This protocol is based on the methodology described for the degradation of the antibiotic norfloxacin.[15]
1. Materials:
-
Norfloxacin (NOR) stock solution (e.g., 1 g/L)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) stock solution (e.g., 10 mM)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
This compound ((NH₃OH)₃PO₄) or other hydroxylamine salt (e.g., NH₂OH·HCl)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel (e.g., glass beaker with magnetic stirrer)
-
pH meter
-
Analytical equipment for NOR quantification (e.g., HPLC)
2. Procedure:
-
Prepare a 1 L aqueous solution containing 10 mg/L of norfloxacin in the reaction vessel.
-
Adjust the initial pH of the solution to 5.0 using H₂SO₄ or NaOH.
-
Add the iron catalyst to achieve a final concentration of 10 µM Fe²⁺.
-
Add this compound to a final concentration of 0.4 mM of hydroxylamine.
-
Initiate the reaction by adding hydrogen peroxide to a final concentration of 1.0 mM.
-
Start magnetic stirring immediately.
-
Collect samples at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., methanol or sodium sulfite) to stop the degradation process.
-
Analyze the concentration of norfloxacin in the samples using a suitable analytical method like HPLC.
Protocol 2: Degradation of Phenol in a Heterogeneous System
This protocol is adapted from the study on phenol degradation in a soil/H₂O₂ system enhanced by hydroxylamine.[14]
1. Materials:
-
Phenol stock solution (e.g., 1 g/L)
-
Soil sample (characterized)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
This compound
-
Deionized water
-
Shaker or orbital mixer
-
Centrifuge
-
Analytical equipment for phenol quantification (e.g., spectrophotometer or GC-MS)
2. Procedure:
-
Prepare a suspension by adding 100 g of soil to 1 L of deionized water containing 10 mg/L of phenol.
-
Place the suspension on a shaker for a certain period to allow for adsorption equilibrium.
-
Add this compound to the suspension to achieve a final concentration of 1.0 mM of hydroxylamine.
-
Initiate the oxidation reaction by adding H₂O₂ to a final concentration of 1.0 mM.
-
Continue shaking the suspension for the duration of the experiment (e.g., 3 hours).
-
Collect slurry samples at desired time points.
-
Separate the solid and liquid phases by centrifugation.
-
Analyze the supernatant for the remaining phenol concentration.
A generalized experimental workflow for these types of studies is depicted below.
Caption: Generalized experimental workflow for hydroxylamine-enhanced AOPs.
Signaling Pathways and Logical Relationships
The core of the hydroxylamine-enhanced AOP is the interplay between the iron catalyst, the oxidant, and the reducing agent (hydroxylamine). The following diagram illustrates the logical relationship between these components and the generation of the primary oxidant, the hydroxyl radical.
Caption: Key chemical relationships in hydroxylamine-enhanced Fenton oxidation.
The use of this compound in Advanced Oxidation Processes, particularly in conjunction with Fenton-like systems, offers a promising strategy for the efficient degradation of persistent organic pollutants in water. The primary advantage lies in the rapid regeneration of the Fe(II) catalyst, which sustains a high rate of hydroxyl radical production. While specific data for this compound is less common than for other salts, the underlying chemistry of the hydroxylamine molecule is the key driver of the process enhancement. Researchers should consider the potential influence of the phosphate anion on the reaction, particularly concerning pH buffering and interaction with the iron catalyst. The provided protocols offer a starting point for laboratory-scale investigations into this effective water treatment technology.
References
- 1. Advanced oxidation processes for water and wastewater treatment – Guidance for systematic future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 19098-16-9 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydroxylamine Promoted Goethite Surface Fenton Degradation of Organic Pollutants [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxylamine promoted hydroxyl radical production and organic contaminants degradation in oxygenation of pyrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Decolorization of Rhodamine B by Fenton Processes Enhanced by Cysteine and Hydroxylamine Reducers [mdpi.com]
Application Notes and Protocols for Hydroxyl Radical Generation Using a Hydroxylamine-Phosphate System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is a highly reactive oxygen species (ROS) that plays a crucial role in a variety of chemical and biological processes, including advanced oxidation processes for environmental remediation and the induction of oxidative stress in biological systems. A controlled and reliable method for generating hydroxyl radicals in an aqueous environment is essential for studying these processes. This document provides detailed application notes and protocols for the generation of hydroxyl radicals through the reaction of hydroxylamine with hydrogen peroxide in a phosphate-buffered system. The term "hydroxylamine phosphate" in this context refers to the use of a hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate) within a phosphate buffer, which maintains the acidic pH necessary for efficient radical generation.
Principle and Mechanism
Hydroxylamine (NH₂OH), in the presence of hydrogen peroxide (H₂O₂), generates hydroxyl radicals, particularly under acidic conditions. The reaction is not a simple one-step process but involves a two-step mechanism initiated by the protonated form of hydroxylamine (NH₃OH⁺). The phosphate buffer is critical for maintaining the low pH that favors the protonation of hydroxylamine and enhances the rate of hydroxyl radical production.[1][2][3]
The proposed mechanism is as follows:
-
Step 1: Initial reaction and formation of the aminoxyl radical. Protonated hydroxylamine reacts with hydrogen peroxide in a one-electron transfer to produce a hydroxyl radical and an aminoxyl radical cation ([H₃NO•]⁺).
-
Step 2: Propagation. The newly formed aminoxyl radical cation further reacts with another molecule of hydrogen peroxide to generate a second hydroxyl radical and nitroxyl (HNO), which can then decompose into other nitrogen species.
The overall reaction is significantly influenced by the pH of the solution, with a lower pH leading to a higher yield of hydroxyl radicals.[2][3]
Quantitative Data Summary
The yield of hydroxyl radicals is dependent on several factors, primarily the concentrations of hydroxylamine and hydrogen peroxide, and the pH of the solution.
| Parameter | Condition | Observation | Reference |
| Second-Order Rate Constant | Reaction between H₃NOH⁺ and H₂O₂ under acidic conditions | (2.2 ± 0.2) × 10⁻⁴ M⁻¹ s⁻¹ | [1][2][3] |
| pH | pH range 2.0 to 6.0 | Hydroxyl radical production increases as pH decreases. | [2] |
| Hydroxylamine Concentration | Increasing concentrations | Increased EPR signal intensity of the DMPO-OH adduct, indicating higher •OH yield. | [4] |
| Hydrogen Peroxide Concentration | Increasing concentrations | Increased EPR signal intensity of the DMPO-OH adduct, indicating higher •OH yield. | [5] |
Note: The provided rate constant is relatively low, suggesting that this method provides a slow, controlled generation of hydroxyl radicals.
Experimental Protocols
Protocol 1: Preparation of the Hydroxylamine-Phosphate Reaction Mixture
Objective: To prepare a stock solution of hydroxylamine in a phosphate buffer for the generation of hydroxyl radicals.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or Hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 0.1 M Phosphate Buffer:
-
Prepare 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.
-
To prepare a buffer of a specific acidic pH (e.g., pH 4.0), start with the 0.1 M NaH₂PO₄ solution and add the 0.1 M Na₂HPO₄ solution dropwise while monitoring the pH until the desired pH is reached.
-
-
Prepare a 1 M Hydroxylamine Stock Solution:
-
Dissolve the appropriate amount of hydroxylamine hydrochloride or sulfate in the prepared 0.1 M phosphate buffer to achieve a final concentration of 1 M.
-
Safety Note: Hydroxylamine is a corrosive and potentially unstable compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
-
Storage:
-
Store the hydroxylamine-phosphate stock solution at 4°C for short-term use. For longer-term storage, it is recommended to prepare it fresh.
-
Protocol 2: Detection of Hydroxyl Radicals by Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To detect and relatively quantify hydroxyl radicals using EPR spectroscopy with the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).
Materials:
-
Hydroxylamine-phosphate stock solution (from Protocol 1)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
EPR spectrometer
-
EPR capillary tubes
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Phosphate buffer (e.g., 0.1 M, pH 4.0)
-
DMPO (final concentration of 20-100 mM)
-
Hydroxylamine-phosphate stock solution (final concentration of 1-10 mM)
-
-
Initiate the reaction by adding hydrogen peroxide (final concentration of 1-10 mM).
-
-
Sample Loading:
-
Immediately after adding H₂O₂, vortex the mixture briefly and draw the solution into an EPR capillary tube.
-
-
EPR Measurement:
-
Place the capillary tube into the EPR spectrometer.
-
Acquire the EPR spectrum. A characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct is indicative of hydroxyl radical formation.
-
Typical EPR Settings:
-
Microwave Frequency: ~9.4 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Center Field: 3350 G
-
Scan Time: 60 s
-
Number of Scans: 1-5
-
-
-
Data Analysis:
-
The intensity of the DMPO-OH signal is proportional to the concentration of hydroxyl radicals trapped. Quantify the signal by double integration of the spectrum.
-
Protocol 3: Quantification of Hydroxyl Radicals by Benzoic Acid Hydroxylation (HPLC Method)
Objective: To quantify the production of hydroxyl radicals by measuring the formation of hydroxylated benzoic acid products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Hydroxylamine-phosphate stock solution (from Protocol 1)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Benzoic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (for mobile phase)
-
Standards for 2-, 3-, and 4-hydroxybenzoic acid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 0.1 M, pH 4.0)
-
Benzoic acid (final concentration of 1 mM)
-
Hydroxylamine-phosphate stock solution (final concentration of 10 mM)
-
-
Initiate the reaction by adding hydrogen peroxide (final concentration of 10 mM).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Sample Preparation for HPLC:
-
Stop the reaction by adding a quenching agent like catalase or by immediately injecting the sample into the HPLC.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to 2-, 3-, and 4-hydroxybenzoic acid by comparing their retention times and peak areas to those of the standards.
-
The total concentration of the hydroxylated products is a measure of the total hydroxyl radicals that reacted with benzoic acid.
-
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for generating and detecting hydroxyl radicals using the hydroxylamine-phosphate system is outlined below.
Potential Signaling Pathway: Lipid Peroxidation
Hydroxyl radicals are potent initiators of lipid peroxidation, a chain reaction that damages cellular membranes and generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). These byproducts can act as signaling molecules, often leading to cellular stress and apoptosis.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Hydroxyl Radical via the Activation of Hydrogen Peroxide by Hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Environmentally Persistent Free Radicals (EPFRs) - 2. Are Free Hydroxyl Radicals Generated in Aqueous Solutions? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Hydroxylamine Phosphate in Environmental Remediation
Introduction
Hydroxylamine phosphate is a versatile chemical compound with significant potential in the field of environmental remediation. Its utility stems from the dual-action nature of its constituent ions: the hydroxylammonium cation (NH₃OH⁺), a potent reducing agent, and the phosphate anion (PO₄³⁻), which is effective in immobilizing heavy metals. These properties make this compound a valuable tool for treating a range of contaminants in water and soil, including refractory organic pollutants, nitrogenous compounds, and toxic heavy metals. This document provides detailed application notes and protocols for researchers and environmental scientists.
Application 1: Degradation of Organic Pollutants via Advanced Oxidation Processes (AOPs)
Hydroxylamine and its salts are highly effective in enhancing Advanced Oxidation Processes (AOPs), particularly Fenton and Fenton-like reactions.[1][2] AOPs are designed to generate highly reactive hydroxyl radicals (•OH) in-situ to oxidize and mineralize persistent organic pollutants.[3]
Mechanism of Action
The primary limitation of the conventional Fenton process (Fe²⁺ + H₂O₂) is the slow regeneration of the ferrous iron (Fe²⁺) catalyst from ferric iron (Fe³⁺). Hydroxylamine accelerates this crucial step, dramatically increasing the overall efficiency of the process.[4] It efficiently reduces Fe³⁺ back to Fe²⁺, ensuring a sustained catalytic cycle and a continuous high-rate production of •OH radicals.[5][6] This enhancement allows for the effective degradation of a wide array of organic pollutants, including dyes, pesticides, and antibiotics, and broadens the effective pH range of the Fenton process to less acidic conditions.[5][7]
Quantitative Data: Pollutant Degradation
The following table summarizes the effectiveness of hydroxylamine-enhanced AOPs on various organic pollutants.
| Pollutant | System | Key Parameters | Degradation Efficiency | Reference |
| Alachlor, Atrazine | α-FeOOH/NH₂OH/H₂O₂ | pH 5.0 | High efficiency, 10²–10⁴ times faster •OH generation | [5][6] |
| Dimethyl Phthalate | Electro-Fenton/NH₂OH | pH 2.0–6.0 | Accelerated removal compared to standard Electro-Fenton | [4] |
| Tartrazine | Fe²⁺/NH₂OH/H₂O₂ | pH 3-6 | Rate 4.3-fold higher than standard Fenton | [7] |
| Dyes, Pesticides, Antibiotics | Goethite/NH₂OH/H₂O₂ | pH 5.0 | Effective degradation of multiple pollutant classes | [5][6] |
Experimental Protocol: Degradation of an Organic Pollutant (e.g., Alachlor)
This protocol is a generalized procedure based on the methodology for a hydroxylamine-promoted goethite surface Fenton system.[5][6]
-
Materials and Reagents:
-
Target pollutant stock solution (e.g., 100 mg/L Alachlor).
-
Goethite (α-FeOOH) catalyst.
-
This compound solution (e.g., 0.1 M).
-
Hydrogen peroxide (H₂O₂, 30% w/w).
-
Deionized water.
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment.
-
Methanol or Sodium sulfite (quenching agent).
-
High-Performance Liquid Chromatography (HPLC) for analysis.
-
-
Procedure:
-
In a 250 mL glass beaker, add 100 mL of the pollutant solution at the desired concentration (e.g., 20 mg/L).
-
Add a specific amount of the goethite catalyst (e.g., 0.5 g/L) to the solution.
-
Continuously stir the suspension using a magnetic stirrer to ensure homogeneity.
-
Adjust the initial pH of the solution to the optimal value (e.g., pH 5.0) using H₂SO₄ or NaOH.
-
Add the required volume of the this compound solution to achieve the desired concentration (e.g., 1 mM).
-
Initiate the degradation reaction by adding the hydrogen peroxide solution (e.g., 10 mM). Start the timer immediately.
-
Withdraw samples (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in each sample by adding a quenching agent (e.g., 0.5 mL of methanol) to stop the oxidative degradation.
-
Filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analyze the concentration of the remaining pollutant in the filtrate using HPLC.
-
Calculate the degradation efficiency at each time point using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Application 2: Reduction of Nitrogenous Compounds
Hydroxylamine is a key intermediate in the nitrogen cycle and can be used in processes for the chemical or electrochemical reduction of nitrate (NO₃⁻) and nitrite (NO₂⁻) from contaminated water sources.
Mechanism of Action
The remediation of nitrate-contaminated water can be achieved by reducing it to less harmful nitrogen forms, such as nitrogen gas (N₂) or ammonia (NH₃). Electrochemical methods using specific catalysts can selectively reduce nitrate to hydroxylamine.[8][9] This hydroxylamine can then be further reduced to ammonia.[10] This pathway is significant for both environmental remediation and sustainable chemical synthesis, as it can convert a pollutant into a valuable product like ammonia.
Quantitative Data: Nitrate Reduction
The following table presents data on the electrochemical reduction of nitrate, where hydroxylamine is a key product.
| Catalyst/System | Key Parameters | Product Yield/Efficiency | Reference | | :--- | :--- | :--- | :--- | :--- | | Gold (Au) Electrode | -0.7 V vs. RHE, 0.1 M HNO₃ | 230.1 µmol NH₂OH h⁻¹ cm⁻² (34.2% Faradaic Efficiency) |[8][9] | | MOF-derived Cu | Ketone-mediated | 96.1 mmol L⁻¹ of stabilized HA |[11][12] | | Nautilia profundicola | Biological conversion | 28.6 µM min⁻¹ 10⁸ cells⁻¹ (NH₂OH to NH₄⁺) |[10] |
Experimental Protocol: Electrochemical Reduction of Nitrate
This protocol provides a general framework for a lab-scale electrochemical experiment for nitrate reduction.[8]
-
Materials and Reagents:
-
Electrochemical cell (H-type cell with a proton exchange membrane).
-
Working electrode (e.g., Gold foil), Counter electrode (e.g., Platinum mesh), Reference electrode (e.g., Ag/AgCl).
-
Potentiostat.
-
Electrolyte solution (e.g., 0.1 M KNO₃ in sulfuric acid at pH 1).
-
Nitrogen gas (for deaeration).
-
Ion chromatograph or colorimetric assay kits for nitrate, nitrite, and ammonia analysis.
-
-
Procedure:
-
Assemble the H-type electrochemical cell, placing the working electrode in the cathode compartment and the counter and reference electrodes in the anode compartment.
-
Add the electrolyte solution to both compartments.
-
Purge the catholyte with N₂ gas for at least 30 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Perform chronoamperometry by applying a constant potential (e.g., -0.7 V vs. RHE) for a set duration (e.g., 1-2 hours) while stirring the catholyte.
-
Periodically collect samples from the cathode compartment.
-
Analyze the concentration of the product (hydroxylamine) and by-products (ammonia) using appropriate analytical techniques.
-
Calculate the Faradaic Efficiency (FE) for hydroxylamine production based on the total charge passed and the amount of product formed.
-
Application 3: Immobilization of Heavy Metals
While the hydroxylamine component is active in redox reactions, the phosphate anion (PO₄³⁻) from this compound can be used to immobilize heavy metals in contaminated water and soil.
Mechanism of Action
Phosphate-based materials are well-known for their ability to remove heavy metals from aqueous solutions.[13] The mechanism primarily involves dissolution-precipitation and adsorption. The phosphate anions react with dissolved heavy metal cations (e.g., Pb²⁺, Cu²⁺, Zn²⁺) to form highly stable and insoluble metal phosphate precipitates. This process effectively removes the metals from the mobile phase, reducing their bioavailability and toxicity.
Quantitative Data: Heavy Metal Removal by Phosphate Materials
The following table shows the removal efficiency of heavy metals using various phosphate-based materials as effective proxies.
| Adsorbent | Target Metal | pH | Removal Efficiency | Reference |
| Hydroxyapatite (HAP) | Cu²⁺, Zn²⁺ | - | 81.6% (Cu), 95.8% (Zn) | [14] |
| Calcium Phosphate (CP) | Cu²⁺, Zn²⁺ | - | 66.9% (Cu), 70.4% (Zn) | [14] |
| Activated Phosphate Rock | Pb²⁺ | 2-3 | High sorption | [15] |
| Activated Phosphate Rock | Cd²⁺, Cu²⁺, Zn²⁺ | 4-6 | High sorption | [15] |
Experimental Protocol: Batch Adsorption for Heavy Metal Removal
This protocol describes a standard batch experiment to evaluate the capacity of a phosphate-based material to remove heavy metals from water.[15][16]
-
Materials and Reagents:
-
This compound (as the phosphate source/adsorbent).
-
Stock solution of a heavy metal salt (e.g., 1000 mg/L of Pb(NO₃)₂).
-
A series of flasks or vials.
-
Orbital shaker.
-
pH meter.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for metal analysis.
-
-
Procedure:
-
Prepare a series of heavy metal solutions of a known concentration (e.g., 100 mg/L) in separate flasks.
-
Adjust the initial pH of the solutions to the desired value (e.g., pH 5) using dilute HNO₃ or NaOH.
-
Add a precise amount of this compound to each flask (e.g., a dosage of 5 g/L).
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a specified contact time (e.g., 2 hours) to reach equilibrium.
-
After shaking, filter the samples to separate the solid adsorbent from the solution.
-
Measure the final pH of the filtrate.
-
Determine the final concentration of the heavy metal in the filtrate using AAS or ICP.
-
Calculate the removal efficiency and the adsorption capacity (qₑ) of the material.
-
References
- 1. Hydroxylamine driven advanced oxidation processes for water treatment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylamine Promoted Goethite Surface Fenton Degradation of Organic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical reduction of nitrate to hydroxylamine on gold electrode - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03620D [pubs.rsc.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. Frontiers | Nitrate ammonification by Nautilia profundicola AmH: experimental evidence consistent with a free hydroxylamine intermediate [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Hydroxylamine via Ketone-Mediated Nitrate Electroreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochar-Based Adsorbents for Pesticides, Drugs, Phosphorus, and Heavy Metal Removal from Polluted Water [mdpi.com]
- 14. Application of Phosphate Materials as Constructed Wetland Fillers for Efficient Removal of Heavy Metals from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydroxylamine-Mediated Cleavage of Protein Cross-Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an invaluable tool for elucidating protein structure and mapping protein-protein interactions. The use of cleavable cross-linkers offers a significant advantage by allowing the separation of cross-linked proteins or the identification of cross-linked peptides after analysis. Hydroxylamine is a nucleophilic reagent widely used for the cleavage of specific types of cross-linkers, particularly those containing ester functionalities. This document provides detailed application notes and protocols for the use of hydroxylamine in cleaving protein cross-linkers.
Principle and Mechanism of Cleavage
Hydroxylamine (NH₂OH) is a potent nucleophile that can selectively cleave certain chemical bonds under mild conditions. Its primary application in protein cross-linking is the cleavage of ester bonds present in the spacer arms of cross-linking reagents like Ethylene Glycol bis(Succinimidyl Succinate) (EGS) and its water-soluble analog, Sulfo-EGS.[1]
The cleavage mechanism involves a nucleophilic acyl substitution reaction. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the ester linkage and resulting in the formation of a hydroxamate and an alcohol. This process effectively severs the connection between the two cross-linked proteins.
Figure 1. Nucleophilic attack by hydroxylamine on the ester bond of a cross-linker.
Applications
-
Reversal of Cross-linking: Cleavage with hydroxylamine allows for the dissociation of cross-linked protein complexes, which can be useful for downstream analysis of individual protein components by techniques like SDS-PAGE.
-
Two-Dimensional Gel Electrophoresis: Proteins can be cross-linked and separated in the first dimension, then the cross-links can be cleaved in-gel before running the second dimension, allowing for the identification of interacting partners based on their migration off the diagonal.
-
Mass Spectrometry: While some cross-linkers are designed to be cleaved in the mass spectrometer, chemical cleavage with hydroxylamine prior to analysis can simplify complex spectra in certain experimental setups.
Data Presentation: Factors Influencing Cleavage Efficiency
The efficiency of hydroxylamine cleavage is dependent on several factors, including pH, temperature, and incubation time. While optimal conditions should be determined empirically for each specific application, the following table, adapted from studies on hydroxylamine cleavage of peptide bonds, provides a general overview of the trends observed. Note that the absolute cleavage efficiencies for ester-based cross-linkers may vary.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Cleavage Efficiency (IsoAsp Peptide)[2] |
| pH | 7.0 | 7.5 | 9.0 | Higher pH generally increases cleavage rate. |
| Temperature | 45°C | 60°C | 45°C | Higher temperature increases reaction rate. |
| Time | 2 hours | 2 hours | 2 hours | Longer incubation times lead to more complete cleavage. |
| Cleavage (%) | ~19-82% | ~68% | ~61% | Varies significantly based on substrate and conditions. |
Table 1. Representative data on the influence of reaction conditions on hydroxylamine cleavage efficiency. Data is based on the cleavage of isoaspartyl peptide bonds and serves as a guideline for trends.[2]
Experimental Protocols
Protocol 1: Cleavage of EGS Cross-linked Proteins in Solution
This protocol is a generalized procedure for the cleavage of the homobifunctional, amine-reactive cross-linker Ethylene Glycol bis(Succinimidyl Succinate) (EGS).
Materials:
-
Cross-linked protein sample in a non-amine containing buffer (e.g., Phosphate Buffered Saline, PBS).
-
Hydroxylamine•HCl.
-
Phosphate buffer (e.g., PBS), pH 8.5.
-
Heating block or water bath at 37°C.
-
Desalting columns (optional).
Procedure:
-
Prepare Cleavage Solution: Immediately before use, prepare a 2 M solution of Hydroxylamine•HCl in your phosphate buffer. Adjust the final pH to 8.5 using NaOH.[1][3]
-
Reaction Setup: Mix your cross-linked protein sample with an equal volume of the freshly prepared 2 M hydroxylamine solution.
-
Incubation: Incubate the reaction mixture for 3 to 6 hours at 37°C with constant mixing or rotation.[1][3] Alternatively, the reaction can be carried out for 6-7 hours at room temperature, though cleavage efficiency may be lower.
-
Analysis: To confirm cleavage, analyze the treated and untreated samples by SDS-PAGE. A successful cleavage will result in the disappearance of higher molecular weight cross-linked bands and the appearance of bands corresponding to the individual protein components.
-
Removal of Hydroxylamine (Optional): If downstream applications are sensitive to hydroxylamine, it can be removed by dialysis or using a desalting column.
Protocol 2: Quenching of NHS-Ester Reactions
Hydroxylamine can also be used at a lower concentration to quench the reaction of NHS-ester-containing cross-linkers, stopping the cross-linking process.
Materials:
-
Protein cross-linking reaction mixture.
-
Hydroxylamine•HCl.
Procedure:
-
Prepare Quenching Solution: Prepare a stock solution of hydroxylamine (e.g., 1 M).
-
Quenching: Add hydroxylamine to the cross-linking reaction to a final concentration of 10-50 mM.
-
Incubation: Incubate for 15 minutes at room temperature to ensure all reactive NHS esters are quenched. The reaction mixture can then proceed to purification or analysis.
Visualization of Workflows and Logic
Figure 2. General experimental workflow for protein cross-linking and subsequent cleavage.
Figure 3. Decision-making process for selecting a suitable cross-linker.
Troubleshooting
-
Incomplete Cleavage:
-
Cause: Insufficient incubation time, suboptimal pH or temperature, or inactive hydroxylamine solution.
-
Solution: Increase incubation time or temperature. Ensure the hydroxylamine solution is freshly prepared and the pH is correctly adjusted to 8.5 immediately before use.
-
-
Protein Precipitation:
-
Cause: High concentration of hydroxylamine or changes in buffer conditions may cause some proteins to precipitate.
-
Solution: Perform a buffer exchange after cleavage to a more suitable buffer for your protein. Consider reducing the final concentration of hydroxylamine if cleavage is still efficient.
-
-
Non-specific Protein Degradation:
-
Cause: Prolonged incubation at elevated temperatures or extreme pH can lead to protein degradation.
-
Solution: Optimize the cleavage conditions to use the shortest time and lowest temperature that still provides efficient cleavage. Include protease inhibitors if proteolysis is suspected.
-
Concluding Remarks
Hydroxylamine-mediated cleavage of ester-containing cross-linkers is a robust and valuable technique in the study of protein interactions and structure. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively reverse protein cross-links to facilitate a wide range of downstream analytical applications. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this methodology in the laboratory.
References
Revolutionizing Protein Engineering: A Guide to Site-Specific Modification Using Hydroxylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise, covalent modification of proteins at specific sites is a cornerstone of modern chemical biology and drug development. This powerful approach enables the creation of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and fluorescently labeled proteins for advanced imaging applications. Among the diverse chemical tools available, hydroxylamine derivatives have emerged as versatile and robust reagents for achieving site-specific protein functionalization.
This document provides a detailed overview of key applications and protocols for site-specific protein modification using hydroxylamine derivatives. It is intended to serve as a practical guide for researchers in academia and industry, offering both the theoretical basis and the practical steps necessary to implement these powerful techniques.
Application 1: α-Ketoacid-Hydroxylamine (KAHA) Ligation for Protein Synthesis and Modification
The α-Ketoacid-Hydroxylamine (KAHA) ligation is a highly effective method for the chemoselective coupling of unprotected peptide segments, enabling the synthesis of proteins that are difficult to access through traditional recombinant expression.[1][2] The reaction proceeds between a peptide fragment bearing an N-terminal hydroxylamine and another with a C-terminal α-ketoacid, forming a stable amide bond under mild, aqueous conditions.[1][3] This technique is particularly valuable for synthesizing proteins lacking cysteine residues, which are required for the more common Native Chemical Ligation (NCL).[4][5]
Recent advancements have expanded the utility of KAHA ligation by developing cyclic hydroxylamine building blocks that allow for the formation of native canonical amino acid residues at the ligation site, overcoming limitations of earlier methods that resulted in non-native homoserine residues.[2]
Caption: Workflow of the α-Ketoacid-Hydroxylamine (KAHA) Ligation.
Quantitative Data for KAHA Ligation
| Application | Ligation Partners | Yield | Reference |
| Synthesis of Tirzepatide | Cyclic hydroxylamine building blocks and peptide α-ketoacid | 42% | [2] |
| Synthesis of Glycopeptide Mimetics | Phenyl glyoxylic acid and a primary hydroxylamine | Good | [1] |
| Synthesis of Betatrophin (177 residues) | (S)-5-oxaproline and peptide α-ketoacid | Multi-milligram scale | [4][5] |
Protocol: General α-Ketoacid-Hydroxylamine (KAHA) Ligation
This protocol is a generalized procedure based on commonly cited conditions.[1][4][5] Researchers should optimize parameters for their specific peptide fragments.
Materials:
-
Peptide with N-terminal hydroxylamine
-
Peptide with C-terminal α-ketoacid
-
Dimethyl sulfoxide (DMSO)
-
Acidic water (e.g., pH 4-5, adjusted with acetic acid) or N-methyl-2-pyrrolidinone (NMP)
-
Reaction vials
-
HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve the peptide fragments containing the N-terminal hydroxylamine and C-terminal α-ketoacid in a suitable solvent system. A common choice is a mixture of DMSO and acidic water or NMP and water.[4][5] The concentration of each peptide should typically be in the range of 1-10 mM.
-
Ligation Reaction: Combine the two peptide solutions in a reaction vial.
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 2 to 48 hours.[1][2] Reaction progress should be monitored by analytical HPLC or LC-MS.
-
Purification: Upon completion, purify the ligated protein product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).
Application 2: N-Terminal Modification via Oxime Formation
Site-specific modification of a protein's N-terminus offers a powerful strategy for bioconjugation, as most proteins possess a single, unique α-amino group. A two-step method utilizing a pyridoxal 5′-phosphate (PLP)-mediated reaction allows for the conversion of the N-terminal amine into a reactive ketone or aldehyde.[6] This newly installed carbonyl group can then be specifically targeted by an alkoxyamine (an O-substituted hydroxylamine) probe to form a highly stable oxime linkage.[6][7] This reaction is highly selective for the N-terminus, as the side-chain amines of lysine residues may form reversible imines with PLP but do not undergo the transamination process.[6]
Caption: Experimental workflow for N-terminal protein modification.
Protocol: Two-Step N-Terminal Protein Modification
This protocol is adapted from the methodology described by Gilmore et al.[6]
Materials:
-
Target protein with an accessible N-terminus
-
Pyridoxal 5′-phosphate (PLP)
-
Alkoxyamine-functionalized molecule of interest (e.g., fluorescent dye, PEG)
-
Reaction Buffer: e.g., 100 mM phosphate buffer, pH 6.5
-
Desalting column
Procedure:
Step 1: PLP-Mediated Transamination
-
Reaction Setup: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add PLP: Add PLP from a concentrated stock solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[7]
-
Purification: Remove excess PLP and exchange the protein into a suitable buffer for the next step (e.g., 100 mM acetate buffer, pH 4.5) using a desalting column.
Step 2: Oxime Ligation
-
Add Alkoxyamine: Add the alkoxyamine-functionalized probe to the keto-protein solution. A molar excess of the probe (e.g., 10-50 fold) is typically used.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the final protein bioconjugate from excess probe and reagents using a desalting column or other appropriate chromatography method (e.g., size exclusion, ion exchange).
-
Analysis: Confirm the modification efficiency by SDS-PAGE (if the probe is large enough to cause a shift) and mass spectrometry.
Application 3: Selective Cleavage of Peptide Bonds
Hydroxylamine can be employed for the specific chemical cleavage of peptide bonds at Asn-Gly (N-G) sequences.[8] This method is valuable for protein characterization and for releasing a protein of interest from a fusion partner.[9] The reaction proceeds through the formation of an imide intermediate at the Asn-Gly site under mildly acidic conditions, which is then susceptible to nucleophilic attack by hydroxylamine.[8]
However, high concentrations of hydroxylamine or harsh conditions can lead to undesirable side modifications, such as the conversion of asparagine and glutamine residues to hydroxamates.[9] Therefore, careful optimization of reaction conditions is crucial.
Quantitative Data for Asn-Gly Cleavage
| Protein System | Initial Yield (Unoptimized) | Yield (Optimized Conditions) | Key Side Product | Reference |
| [Met]-pGH-Val-Asn-IGF-I | < 25% | > 70% | Asn(26) converted to hydroxamate | [9] |
Protocol: Optimized Hydroxylamine Cleavage of Asn-Gly Bonds
This protocol is based on the optimization study for recombinant IGF-I production.[9]
Materials:
-
Protein or fusion protein containing an Asn-Gly cleavage site
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Guanidine hydrochloride (GuHCl)
-
Lithium hydroxide (LiOH) or other base for pH adjustment
-
Tris buffer
-
HPLC system for analysis and purification
Procedure:
-
Protein Denaturation: Dissolve the protein in a denaturing buffer (e.g., 6 M GuHCl, 0.2 M Tris, pH 9.0).
-
Cleavage Reaction: Add hydroxylamine from a stock solution to the desired final concentration (e.g., 1-2 M). Adjust the pH of the reaction mixture to ~9.0 using LiOH.
-
Incubation: Incubate the reaction at 45°C for 4-17 hours.[8] Monitor the cleavage progress by HPLC.
-
Quenching and Purification: Stop the reaction by buffer exchange into a non-reactive buffer using a desalting column. Purify the cleaved protein fragment from the fusion partner and byproducts using chromatography (e.g., ion-exchange, reverse-phase HPLC).
Application 4: Deprotection of Thiol Groups for Bioconjugation
A common strategy for introducing reactive thiol groups onto a protein involves modifying primary amines (e.g., lysine side chains) with reagents like N-succinimidyl S-acetylthioacetate (SATA) or N-succinimidyl S-acetylthiopropionate (SATP).[10] These reagents introduce a protected sulfhydryl group. The subsequent deprotection, or deacetylation, is efficiently achieved using hydroxylamine, which exposes the free sulfhydryl for downstream conjugation reactions, such as maleimide chemistry.[10]
Caption: Workflow for introducing thiols via SATA and hydroxylamine.
Protocol: Deacetylation of SATA-Modified Proteins
This protocol is adapted from the manufacturer's instructions for SATA/SATP reagents.[10]
Materials:
-
SATA-modified protein
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
-
Reaction Buffer: e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5, containing 10 mM EDTA
Procedure:
-
Prepare Deacetylation Solution: Prepare the Deacetylation Solution fresh. For 50 mL, dissolve 1.74 g of hydroxylamine•HCl and EDTA in 40 mL of buffer, adjust pH to 7.2-7.5, and bring the final volume to 50 mL.
-
Deacetylation Reaction: Combine the SATA-modified protein solution with the Deacetylation Solution. A common ratio is 10 parts protein solution to 1 part Deacetylation Solution (e.g., 1 mL protein + 100 µL deacetylation solution).
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Immediately purify the sulfhydryl-modified protein from the hydroxylamine and other reaction components using a desalting column. Equilibrate the column and elute the protein with a buffer containing EDTA (e.g., 10 mM) to minimize disulfide bond formation.
-
Downstream Application: Promptly use the purified protein in the subsequent conjugation reaction. The sulfhydryl content can be quantified using Ellman's Reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 4. Protein chemical synthesis by α-ketoacid–hydroxylamine ligation | Springer Nature Experiments [experiments.springernature.com]
- 5. Protein chemical synthesis by α-ketoacid-hydroxylamine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coledeforest.com [coledeforest.com]
- 8. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Hydroxylamine Phosphate in Enzymatic Assays and Inhibitor Studies
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine, and its phosphate salt, is a versatile reagent in the field of enzymology. Its utility stems from its potent nucleophilic character, specifically as an "alpha-effect" nucleophile, reacting as an oxygen nucleophile often through its zwitterionic tautomer, ammonia oxide.[1][2][3][4] This reactivity allows it to participate in a variety of enzymatic reactions, serving as a substrate, a reactant with an enzyme's product, or as a component in the synthesis of enzyme inhibitors. These application notes provide an overview of the key uses of hydroxylamine phosphate in enzymatic assays and inhibitor studies, complete with detailed protocols and data presentation.
Application Notes
Continuous Spectrophotometric Assay of Adenylation Enzymes
Adenylation enzymes are a broad class of enzymes that activate carboxylic acids by converting them to acyl-adenylate intermediates at the expense of ATP, releasing pyrophosphate (PPi).[5][6] Many of these enzymes, particularly those involved in nonribosomal peptide synthesis (NRPS), do not readily release the PPi, making traditional ATP-PPi exchange assays unsuitable.[5][7]
Hydroxylamine serves as a highly reactive surrogate acceptor molecule. It attacks the tightly bound acyl-adenylate intermediate, forming a hydroxamate and releasing pyrophosphate.[5] This released PPi can then be detected in a continuous coupled assay. In this system, inorganic pyrophosphatase cleaves PPi into two molecules of inorganic phosphate (Pi). Subsequently, purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of a chromogenic substrate, 7-methylthioguanosine (MesG), in the presence of Pi.[5][7] The resulting product, 7-methylguanine, can be monitored by the increase in absorbance at 360 nm, providing a continuous measure of enzyme activity.[5] This assay is robust for profiling substrate specificity, studying enzyme kinetics, and screening for inhibitors.[7][8]
Assaying Acetate Kinase Activity
Acetate kinase catalyzes the reversible reaction between acetate and ATP to form acetyl phosphate and ADP.[9][10] Hydroxylamine is a key reagent in both discontinuous and continuous assays for this enzyme.
In the classic discontinuous "hydroxamate assay," hydroxylamine is added to the reaction mixture to react with the product, acetyl phosphate, forming acetyl hydroxamate. The reaction is then stopped, and the addition of acidic ferric chloride leads to the formation of a colored ferric-hydroxamate complex that can be measured spectrophotometrically.[9][11] However, this method can be insensitive and is prone to interference from high concentrations of hydroxylamine.[9]
A more advanced, continuous assay measures the other product of the hydroxylaminolysis of acetyl phosphate: inorganic phosphate (Pi).[9][12] This is achieved using the same PNP-MesG coupled system described for adenylation enzymes, providing a real-time measurement of acetate kinase activity.[12][13][14] This approach avoids the harsh stopping conditions of the hydroxamate assay and offers greater sensitivity.
Role in Inhibitor Studies
The versatility of hydroxylamine extends to the study of enzyme inhibitors in several ways:
-
Inhibitor Screening and Characterization: The continuous assays described above, particularly the hydroxylamine-MesG assay for adenylation enzymes, are readily adaptable for high-throughput screening of inhibitor libraries.[5] By measuring the decrease in the rate of reaction in the presence of a test compound, one can identify potential inhibitors. Subsequent dose-response experiments allow for the determination of key inhibitory parameters such as the apparent inhibition constant (Kiapp).[5]
-
Synthesis of Inhibitors: Hydroxylamine can be used as a chemical reactant to synthesize enzyme inhibitors. For example, N-substituted hydroxylamines have been designed and synthesized to act as radical scavengers that inhibit bacterial ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[15]
-
Competitive Inhibition: In some cases, hydroxylamine itself can act as a competitive inhibitor. For instance, it has been shown to be a competitive inhibitor of alcohol dehydrogenase, a property that can be exploited to optimize kinetic assays for ethanol.[16][17]
Data Presentation
The following tables summarize quantitative data from studies utilizing hydroxylamine-based enzymatic assays.
Table 1: Enzyme Kinetic Parameters with Hydroxylamine
| Enzyme | Substrate(s) | KM | kcat | Ki (for Hydroxylamine) | Reference |
| EntE (Adenylation Enzyme) | Hydroxylamine | 225 ± 51 mM | 3.2 ± 0.5 min-1 | 381 ± 113 mM | [5] |
Table 2: Inhibitor Constants Determined Using Hydroxylamine-Based Assays
| Enzyme | Inhibitor | Competing Substrate(s) | Kiapp | Reference |
| EntE | Compound 15 | Salicylic acid | 31 - 2000 nM | [5] |
| EntE | Compound 15 | 2,3-DHB | 31 - 2000 nM | [5] |
| GrsA | Compound 16 | D-phenylalanine | 0.3 - 200 nM | [5] |
| FadD28 | Compound 17 | Tetradecanoic acid | 0.4 - 50 µM | [5] |
| Toxoplasma gondii Aspartate Aminotransferase | Hydroxylamine | L-aspartate | IC50 = 0.4158 µg/ml | [18] |
| Toxoplasma gondii Aspartate Aminotransferase | Carboxymethoxylamine | L-aspartate | IC50 = 0.0035 µg/ml | [18] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Adenylation Enzyme Activity
This protocol is adapted from the hydroxylamine-MesG coupled assay for adenylation enzymes.[5]
1. Reagent Preparation:
- 2x Adenylation Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.
- ATP Stock: 50 mM ATP in water.
- MesG Stock: 10 mM 7-methylthioguanosine in DMSO.
- Hydroxylamine Working Solution (2 M, pH 7.0): Prepare fresh on the day of the assay. To 400 µL of 4 M hydroxylamine stock on ice, add 175 µL of water and 225 µL of 7 M NaOH dropwise. Confirm pH is between 7-8 with pH paper.[7]
- Coupling Enzymes: Inorganic Pyrophosphatase (e.g., 0.04 U/reaction) and Purine Nucleoside Phosphorylase (e.g., 0.1 U/reaction).
- Acid Substrate Stock: Prepare a concentrated stock (e.g., 100 mM) of the carboxylic acid substrate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[7]
- Adenylation Enzyme: Prepare a stock solution of the purified enzyme in 1x adenylation buffer.
2. Assay Procedure (96-well plate format, 100 µL final volume):
- Prepare a Master Mix containing all components except the adenylation enzyme and the acid substrate. For a 100 µL reaction, this would typically include:
- 50 µL of 2x Adenylation Buffer
- 5 µL of 50 mM ATP (final concentration 2.5 mM)
- 15 µL of 2 M Hydroxylamine (final concentration 150 mM)
- 2 µL of 10 mM MesG (final concentration 0.2 mM)
- Inorganic Pyrophosphatase (to final 0.04 U)
- Purine Nucleoside Phosphorylase (to final 0.1 U)
- Nuclease-free water to bring the volume up.
- Add the desired volume of the acid substrate to the wells.
- Add the Master Mix to each well.
- Initiate the reaction by adding the adenylation enzyme (e.g., 0.005–5 µM final concentration).
- Immediately place the plate in a spectrophotometer pre-set to 37°C.
- Monitor the increase in absorbance at 360 nm over time.
3. Data Analysis:
- Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε360 for 7-methylguanine is 11,000 M-1cm-1 at pH 7.6).[13][14]
- To determine kinetic parameters, vary the concentration of one substrate while keeping others saturated and fit the data to the Michaelis-Menten equation.
Protocol 2: Continuous Assay for Acetate Kinase Activity
This protocol is based on the measurement of inorganic phosphate generated from the hydroxylaminolysis of acetyl phosphate.[9][12]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl.
- ATP Stock: 100 mM ATP in water.
- Acetate Stock: 1 M Potassium Acetate in water.
- Hydroxylamine Solution: 1 M Hydroxylamine (pH 7.0).
- PNP/MesG Reporter System: 1 mM MesG, 1 U/mL Purine Nucleoside Phosphorylase in assay buffer.
- Acetate Kinase: Purified enzyme in a suitable storage buffer.
2. Assay Procedure:
- In a cuvette or 96-well plate, combine:
- Assay Buffer
- ATP (to a final concentration of 5 mM)
- Acetate (to a final concentration of 10 mM)
- Hydroxylamine (to a final concentration of 100 mM)
- PNP/MesG Reporter System
- Equilibrate the mixture to the desired temperature (e.g., 37°C).
- Initiate the reaction by adding a known amount of acetate kinase.
- Monitor the increase in absorbance at 360 nm continuously.
3. Data Analysis:
- Calculate the rate of Pi formation from the change in absorbance, as described in Protocol 1. This rate is directly proportional to the acetate kinase activity.
Protocol 3: Determination of Inhibitor Kiapp Values
This protocol is an adaptation of Protocol 1 for inhibitor characterization.[5]
1. Reagent Preparation:
- Prepare all reagents as described in Protocol 1.
- Inhibitor Stock: Prepare a concentrated stock of the inhibitor in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- Perform the assay as described in Protocol 1.
- In separate wells, include a range of inhibitor concentrations. Ensure the final solvent concentration (e.g., DMSO) is constant across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
- It is recommended to pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) before initiating the reaction by adding the substrate.
- Keep the concentration of the varied substrate at or near its KM value, and other substrates at saturating concentrations.
3. Data Analysis:
- Calculate the initial velocity for each inhibitor concentration.
- Plot the initial velocity as a function of the inhibitor concentration.
- Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the Kiapp value. For a competitive inhibitor, the data can be fit to the equation: vi = Vmax[S] / (KM(1 + [I]/Ki) + [S]) where vi is the velocity in the presence of inhibitor, and [I] is the inhibitor concentration.
Visualizations
Caption: Workflow for the continuous adenylation enzyme assay.
Caption: Reaction pathway of the coupled adenylation assay.
Caption: Principle of the hydroxylamine-based acetate kinase assay.
References
- 1. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A continuous assay of acetate kinase activity: measurement of inorganic phosphate release generated by hydroxylaminolysis of acetyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions (Journal Article) | OSTI.GOV [osti.gov]
- 18. Hydroxylamine and Carboxymethoxylamine Can Inhibit Toxoplasma gondii Growth through an Aspartate Aminotransferase-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hydroxylamine in Post-Translational Modification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of hydroxylamine in the study of post-translational modifications (PTMs), with a particular focus on its application in quantitative proteomics workflows and specific peptide bond cleavage for targeted protein analysis.
Introduction
Hydroxylamine (NH₂OH) is a versatile reagent in proteomics research, primarily employed for two key applications in the context of PTM analysis: as a quenching agent for isobaric labeling reactions and as a chemical cleavage agent for specific peptide bonds. While often used as hydroxylamine hydrochloride, its activity is typically buffered at a specific pH, frequently using phosphate-based buffers. This has led to the operational term "hydroxylamine phosphate" to describe the reactive solution. Understanding the principles and protocols for its use is crucial for obtaining high-quality, quantitative data in PTM studies, particularly in phosphoproteomics.
Application 1: Quenching of Tandem Mass Tag (TMT) Labeling Reactions
In quantitative proteomics, Tandem Mass Tags (TMT) are chemical labels that enable multiplexed analysis of protein abundance and PTMs. After labeling peptides with TMT reagents, it is essential to quench the reaction to prevent unwanted side reactions and ensure accurate quantification. Hydroxylamine serves as an effective quenching agent by reacting with any remaining active TMT reagent.
Principle of TMT Quenching with Hydroxylamine
TMT reagents contain an NHS-ester functional group that reacts with primary amines (the N-terminus and lysine side chains) on peptides. Hydroxylamine, being a potent nucleophile, reacts with the NHS-ester of any unreacted TMT reagent, rendering it incapable of labeling peptides. This immediate cessation of the labeling reaction is critical for ensuring that all samples in a multiplexed experiment are labeled for the same duration, thus minimizing variability.
Experimental Protocol: TMT Labeling and Quenching for Phosphoproteomics
This protocol outlines a typical workflow for TMT labeling of peptides derived from a cell lysate, followed by quenching with hydroxylamine, prior to phosphopeptide enrichment and mass spectrometry analysis.
Reagents and Materials:
-
HEPES buffer (200 mM, pH 8.5)
-
TMTpro Label Reagents
-
Anhydrous acetonitrile (ACN)
-
5% Hydroxylamine solution: Prepare fresh by dissolving hydroxylamine hydrochloride in 100 mM Triethylammonium Bicarbonate (TEAB) or a similar compatible buffer.[1]
-
0.1% Formic Acid (FA)
-
C18 desalting columns
Procedure:
-
Peptide Preparation: Start with tryptic peptides obtained from cell or tissue lysates. Ensure peptides are desalted and reconstituted in 200 mM HEPES (pH 8.5).[2]
-
TMT Labeling:
-
Quenching the Reaction:
-
Sample Pooling and Desalting:
-
Combine the TMT-labeled and quenched samples into a single tube.
-
Acidify the pooled sample with 0.1% formic acid.
-
Desalt the labeled peptides using a C18 column to remove excess TMT reagents, hydroxylamine, and other salts.
-
-
Phosphopeptide Enrichment: Proceed with phosphopeptide enrichment using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[5]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application 2: Specific Cleavage of Peptide Bonds
Hydroxylamine can be used for the chemical cleavage of specific peptide bonds, which can be advantageous for generating larger peptide fragments for analysis or for studying specific protein regions. This is particularly useful for proteins that are resistant to enzymatic digestion or for targeted analysis of specific domains.
Principle of Hydroxylamine-Mediated Cleavage
Hydroxylamine facilitates the cleavage of the polypeptide backbone at specific sites, most notably at Asparaginyl-Glycyl (Asn-Gly) and isoaspartyl-Glycyl (isoAsp-Gly) peptide bonds.[6][7][8] The mechanism involves the formation of a succinimide intermediate at the Asn-Gly site under alkaline conditions, which is then susceptible to nucleophilic attack and cleavage by hydroxylamine.[6] This specificity allows for a predictable fragmentation of proteins.
Experimental Protocol: Hydroxylamine Cleavage of Proteins
This protocol describes the cleavage of proteins at Asn-Gly bonds using hydroxylamine.
Reagents and Materials:
-
Cleavage Buffer: 2 M Hydroxylamine-HCl, 0.2 M Potassium Carbonate, 4.5 M Guanidine-HCl, adjusted to pH 9.0 with NaOH.[9]
-
Formic Acid (concentrated)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Protein Solubilization: Dissolve the protein sample in the cleavage buffer. For insoluble proteins, such as those in the extracellular matrix, this buffer also serves to denature and solubilize the protein.[9]
-
Cleavage Reaction:
-
Reaction Termination:
-
Terminate the reaction by lowering the pH to approximately 4.0 with concentrated formic acid.[10]
-
Cool the reaction mixture to 4°C.
-
-
Desalting: Remove excess reagents and buffer components using a desalting column.[10]
-
Downstream Analysis: The resulting peptide fragments can be further analyzed by SDS-PAGE, mass spectrometry, or other proteomic techniques.
Data Presentation
The following tables summarize quantitative data from studies utilizing hydroxylamine for TMT quenching and peptide cleavage.
Table 1: Phosphopeptide Identifications in a TMT-based Workflow with Hydroxylamine Quenching
| Cell Line | TMT Labeling | Hydroxylamine Quenching | Number of Identified Phosphopeptides | Reference |
| MCF-7 | TMT0 | Yes | 10,311 | [2] |
| MCF-7 | None | No | 11,256 | [2] |
| HeLa | TMT10plex | Yes | ~24,000 | [11] |
Table 2: Comparison of Hydroxylamine and Cyanogen Bromide (CNBr) for Protein Cleavage and Peptide Identification from Insoluble Extracellular Matrix
| Tissue | Cleavage Method | Total Quantified Protein (Relative Abundance) | Unique Peptides Identified | Reference |
| Bone | Hydroxylamine | ~95% | >200 | [9] |
| Bone | CNBr | ~90% | >200 | [9] |
| Lung | Hydroxylamine | ~70% | ~300 | [9] |
| Lung | CNBr | ~50% | ~250 | [9] |
| Skin | Hydroxylamine | ~85% | >400 | [9] |
| Skin | CNBr | ~75% | >350 | [9] |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic kinase signaling cascade that can be studied using phosphoproteomics workflows that incorporate hydroxylamine for TMT quenching.
Caption: A generic kinase signaling pathway initiated by ligand binding.
Experimental Workflow Diagram
This diagram outlines the key steps in a quantitative phosphoproteomics workflow utilizing TMT labeling and hydroxylamine quenching.
Caption: Quantitative phosphoproteomics workflow.
Conclusion
Hydroxylamine is an indispensable reagent in modern proteomics for the study of post-translational modifications. Its role in quenching TMT labeling reactions is fundamental to achieving accurate and reproducible quantification in multiplexed experiments. Furthermore, its ability to induce specific cleavage of peptide bonds offers a valuable tool for the analysis of challenging proteins. The protocols and data presented here provide a solid foundation for researchers to effectively incorporate hydroxylamine into their PTM analysis workflows, ultimately contributing to a deeper understanding of cellular signaling and disease mechanisms.
References
- 1. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 2. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavage at Asn-Gly bonds with hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and Hydroxylamine Cleavage of Thymosin Alpha 1 Concatemer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
Application of Hydroxylamine Phosphate in Materials Science and Metal Phosphating
Application Notes and Protocols for Researchers
Hydroxylamine phosphate and its related salts are versatile compounds with significant applications in both metal surface treatment and the synthesis of advanced materials. In metal phosphating, it serves as a crucial accelerator, promoting the formation of uniform and corrosion-resistant conversion coatings. In materials science, its reducing properties are harnessed for the synthesis of metallic nanoparticles. These notes provide an overview of these applications, along with detailed experimental protocols for researchers.
Section 1: Metal Phosphating
Application Note: this compound as an Accelerator in Metal Phosphating
Phosphate conversion coating is a widely used chemical treatment for steel, aluminum, and other metals to enhance corrosion resistance and improve adhesion for subsequent painting.[1] The process involves the application of an acidic solution containing phosphate ions, which react with the metal surface to form a thin, insoluble layer of metal phosphates.[1]
To increase the rate of this reaction and improve the quality of the coating, accelerators are added to the phosphating bath.[2][3] Hydroxylamine and its salts, such as this compound and hydroxylamine sulfate (HAS), have become increasingly important as accelerators, often replacing traditional nitrite-based accelerators.[2][4]
Mechanism and Advantages: The primary role of hydroxylamine in the phosphating process is to act as a cathodic depolarizer, which accelerates the dissolution of the metal at local cathodes, thereby speeding up the entire coating process.[4] This leads to faster formation of a finer, denser, and more uniform phosphate crystal layer.[4]
Key advantages of using hydroxylamine-based accelerators include:
-
Nitrite-Free Operations: Eliminates the formation of toxic nitrous gases, making the process more environmentally friendly and safer for operators.[5]
-
Stability: Unlike nitrites, hydroxylamine is stable in acidic phosphating concentrates, allowing for the formulation of single-package replenisher solutions.[5][6]
-
Improved Coating Quality: Produces fine and dense crystal coatings, which enhances corrosion resistance and paint adhesion.[4]
-
Low-Temperature Operation: Enables phosphating processes to be run at lower temperatures, reducing energy consumption.[7][8]
This compound is effective in various phosphating systems, including zinc phosphating and iron phosphating.[2][7] It helps to control the crystal morphology and composition of the phosphate layer, ensuring high-quality, consistent results.[6][9]
Experimental Protocol: Zinc Phosphating of Steel with Hydroxylamine Accelerator
This protocol describes a typical immersion process for creating a zinc phosphate conversion coating on a cold-rolled steel substrate, using a hydroxylamine-accelerated bath.
1. Materials and Reagents:
-
Substrate: Cold-rolled steel panels.
-
Alkaline Degreasing Solution: 15-20 g/L aqueous alkaline detergent.
-
Phosphating Bath Concentrate: A solution containing zinc ions, phosphate ions, and other optional ions like nickel and manganese.
-
Accelerator: this compound or Hydroxylamine Sulfate (HAS).
-
Deionized Water.
2. Equipment:
-
Immersion tanks (for degreasing, rinsing, and phosphating).
-
Heating system for the tanks.
-
pH meter.
-
Drying oven.
3. Pre-treatment Workflow:
-
Alkaline Degreasing: Immerse the steel panels in the alkaline degreasing solution at 60-65°C for 5-10 minutes to remove oils and other surface contaminants.[10]
-
Rinsing: Thoroughly rinse the panels with deionized water to remove any residual alkaline solution.
4. Phosphating Process:
-
Bath Preparation: Prepare the working phosphating bath by diluting the concentrate with deionized water. A typical composition is detailed in the table below. Heat the solution to the desired operating temperature (e.g., 40-50°C).[8][10]
-
Accelerator Addition: Add the hydroxylamine accelerator to the bath. The optimal concentration is typically between 0.3 and 1.5 g/L.[5][11]
-
Immersion: Immerse the cleaned and rinsed steel panels into the phosphating bath for 5-15 minutes.[10] The exact time will depend on the desired coating weight and bath composition.
-
Final Rinse: Remove the phosphated panels from the bath and rinse thoroughly with deionized water.
-
Drying: Dry the panels in an oven at a low temperature.
5. Post-treatment (Optional):
-
For enhanced corrosion protection, a final rinse with a chromate or non-chromate passivation solution can be applied before drying.[4]
Data Summary: Example Phosphating Bath Compositions
The following table summarizes typical compositions for hydroxylamine-accelerated zinc phosphating baths as cited in the literature. Actual concentrations may vary based on specific process requirements.
| Component | Concentration Range | Purpose | Citations |
| Zinc (Zn²⁺) | 0.8 - 2.7 g/L | Primary coating-forming cation | [2][12] |
| Phosphate (PO₄³⁻) | 10 - 15 g/L | Primary coating-forming anion | [12] |
| Hydroxylamine Accelerator | 1 - 2.5 g/L (as HAS) | Accelerates coating formation | [12] |
| Nickel (Ni²⁺) | 0.2 - 1.5 g/L | Modifies crystal structure, improves corrosion resistance | [2][12] |
| Manganese (Mn²⁺) | 0.5 - 1.0 g/L | Modifies crystal structure | [12] |
| Nitrate (NO₃⁻) | 0 - 7.5 wt% | Co-accelerator | [2] |
| Operating Parameters | |||
| Temperature | 40 - 50°C | Low-temperature operation | [8][10] |
| pH | 2.5 - 3.5 | Controls bath acidity | |
| Immersion Time | 5 - 15 min | Determines coating thickness | [10] |
Workflow Diagram: Metal Phosphating Process
Caption: Workflow for a typical immersion metal phosphating process.
Section 2: Materials Science
Application Note: this compound in Nanoparticle Synthesis
In materials science, hydroxylamine and its salts are utilized as reducing agents for the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag) nanoparticles.[13][14] The synthesis process, often conducted in an aqueous solution, relies on the reduction of metal ions (e.g., Au³⁺ from chloroauric acid) to their elemental state (Au⁰), which then nucleate and grow into nanoparticles.[14]
Hydroxylamine is considered a milder reducing agent compared to strong agents like sodium borohydride.[13] This characteristic allows for better control over the reaction kinetics, which is crucial for regulating the size and morphology of the resulting nanoparticles.[13] The hydroxylamine seeding method, for instance, involves using pre-formed small nanoparticles as "seeds" and then enlarging them in a controlled manner by the slow reduction of additional metal ions with hydroxylamine.[14] This technique is effective for producing nanoparticles with a narrow size distribution.
Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs) via Hydroxylamine Reduction
This protocol provides a general method for synthesizing gold nanoparticles using hydroxylamine as the reducing agent.
1. Materials and Reagents:
-
Gold Precursor: Hydrogen tetrachloroaurate (HAuCl₄) solution (e.g., 1% w/v).
-
Reducing Agent: Hydroxylamine hydrochloride (NH₂OH·HCl) or this compound solution (e.g., 0.1 M).
-
Stabilizer (Optional): Sodium citrate solution (e.g., 1% w/v).
-
Deionized Water (Milli-Q or equivalent).
2. Equipment:
-
Glass beakers or flasks.
-
Magnetic stirrer and stir bars.
-
Pipettes and graduated cylinders.
-
Spectrophotometer (for characterization).
3. Synthesis Procedure:
-
Preparation: In a clean glass beaker, add a specific volume of deionized water (e.g., 95 mL).
-
Heating and Stirring: Place the beaker on a magnetic stirrer with heating. While stirring vigorously, heat the water to boiling.
-
Precursor Addition: To the boiling water, add a calculated amount of the HAuCl₄ solution (e.g., 1 mL of 1% solution). The solution should turn a pale yellow color.
-
Reduction: While maintaining temperature and stirring, quickly inject the hydroxylamine solution. The volume and concentration will determine the final particle size.
-
Color Change: Observe the solution for a color change. As the gold ions are reduced and nanoparticles form, the solution will typically transition from yellow to a ruby red or purple color, indicating the formation of AuNPs.
-
Cooling: After the color change is complete and stable, remove the beaker from the heat and allow it to cool to room temperature while continuing to stir.
4. Characterization:
-
The formation and size of the AuNPs can be confirmed by measuring the surface plasmon resonance (SPR) peak using a UV-Vis spectrophotometer. For spherical AuNPs, this peak is typically around 520 nm.
-
Transmission Electron Microscopy (TEM) can be used for direct visualization of particle size and morphology.
Logical Diagram: Nanoparticle Synthesis by Chemical Reduction
Caption: Key components in the chemical synthesis of nanoparticles.
References
- 1. Phosphate conversion coating - Wikipedia [en.wikipedia.org]
- 2. US7294210B2 - Use of substituted hydroxylamines in metal phosphating processes - Google Patents [patents.google.com]
- 3. WO2003054250A1 - Use of substituted hydroxylamines in metal phosphating processes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1998048076A1 - Phosphatising process accelerated with hydroxylamine and chlorate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4149909A - Iron phosphate accelerator - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. WO1993003198A1 - Zinc phosphate conversion coating composition and process - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Detection of Hydroxylamine in Phosphate Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine (NH₂OH) is a crucial intermediate in various industrial and biological processes, including pharmaceuticals, and is also recognized as a mutagen.[1][2][3] Therefore, the development of sensitive, selective, and rapid methods for its detection is of significant importance. Electrochemical methods offer a compelling alternative to traditional analytical techniques due to their inherent advantages of high sensitivity, rapid response, cost-effectiveness, and potential for miniaturization.[3] This document provides detailed application notes and protocols for the electrochemical detection of hydroxylamine, primarily focusing on its determination in a phosphate buffer solution (PBS), a commonly used electrolyte that provides a suitable physiological pH environment.
The electrochemical behavior of hydroxylamine is pH-dependent, with optimal detection typically achieved in neutral conditions (pH 7.0).[1][4] Various modified electrodes have been developed to enhance the sensitivity and selectivity of hydroxylamine detection by catalyzing its oxidation and lowering the overpotential.[1][4][5][6] These modifications often involve nanomaterials such as graphene oxide, metal nanoparticles, and conductive polymers, which increase the electrode's active surface area and facilitate electron transfer.[1][4][6]
Principle of Detection
The electrochemical detection of hydroxylamine is based on its oxidation at the surface of a working electrode. When a potential is applied to the electrode, hydroxylamine undergoes an irreversible oxidation reaction, generating a measurable current. The magnitude of this current is directly proportional to the concentration of hydroxylamine in the solution, forming the basis for its quantitative analysis.
The general electrochemical oxidation of hydroxylamine can be represented as:
NH₂OH → Products + ne⁻
The specific reaction products can vary depending on the electrode material and experimental conditions. The use of modified electrodes can significantly enhance the electrocatalytic oxidation of hydroxylamine, resulting in a higher oxidation peak current and a lower oxidation potential, which improves the sensitivity and selectivity of the detection.[1][5][7]
Apparatus and Reagents
Apparatus:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode system:
-
Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Voltammetric cell
-
Micropipettes
-
pH meter
-
Magnetic stirrer and stir bars
-
Nitrogen gas cylinder with tubing (for deoxygenation)
Reagents:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water or doubly distilled water[8]
-
Electrode polishing materials (e.g., alumina slurry, polishing pads)
Quantitative Data Summary
The performance of various modified electrodes for the electrochemical detection of hydroxylamine in phosphate buffer is summarized in the table below. This allows for a direct comparison of key analytical parameters.
| Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) | Phosphate Buffer pH | Reference |
| Fe₃O₄ FNPs/GO/SPE | DPV | 0.05 - 700.0 | 10.0 nM | 7.0 | [1][5][7][9][10] |
| Polypyrrole Nanotubes/GSPE | DPV | 0.005 - 290.0 | 1.0 nM | 7.0 | [4] |
| NiCo₂O₄/RGO/SPE | DPV | 0.007 - 385.0 | 2.0 nM | 7.0 | [6] |
| TMAPO radical/GCE | DPV | 20 - 10,000 | Not Specified | 2.0 - 7.0 | [2][11] |
| NiO Nanoparticle/CPE | SWV | 0.1 - 400.0 | 70 nM | 8.0 | [8] |
| Oracet Blue MWCNT/GCE | Amperometry | 4.0 - 5820.9 | 0.7 µM | 7.0 | [12] |
DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; SPE: Screen-Printed Electrode; GSPE: Graphite Screen-Printed Electrode; GCE: Glassy Carbon Electrode; CPE: Carbon Paste Electrode; GO: Graphene Oxide; RGO: Reduced Graphene Oxide; FNPs: Functionalized Nanoparticles; TMAPO: 2,2,6,6-Tetramethyl-4-acetylpiperidine-1-oxy; MWCNT: Multi-Walled Carbon Nanotubes.
Experimental Protocols
Preparation of 0.1 M Phosphate Buffer Solution (pH 7.0)
Phosphate buffer is a commonly used electrolyte for the electrochemical detection of hydroxylamine.[1][4][6]
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
Protocol:
-
Prepare a 0.1 M solution of NaH₂PO₄ by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of Na₂HPO₄ by dissolving the appropriate amount in deionized water.
-
Mix the two solutions in a suitable ratio while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to 7.0 by adding the appropriate phosphate solution (or dropwise addition of dilute H₃PO₄ or NaOH if necessary).
-
Store the buffer solution in a clean, sealed container at room temperature.
Preparation of Hydroxylamine Standard Solutions
Due to the instability of hydroxylamine, fresh standard solutions should be prepared daily.[3][8]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
0.1 M Phosphate Buffer (pH 7.0)
Protocol:
-
Prepare a stock solution of hydroxylamine (e.g., 10 mM) by dissolving a precisely weighed amount of NH₂OH·HCl in the 0.1 M phosphate buffer.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the phosphate buffer to achieve the desired concentrations for calibration.
-
Keep the solutions on ice and protected from light to minimize degradation.
Electrode Preparation and Modification
The working electrode surface must be clean and, if applicable, properly modified to ensure reproducible results. The following is a general procedure for a glassy carbon electrode. For screen-printed electrodes, modification is typically done by drop-casting a specific volume of the modifier suspension onto the electrode surface and allowing it to dry.
Protocol for Glassy Carbon Electrode (GCE) Cleaning:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in deionized water and then in ethanol for 2-3 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen gas.
Electrochemical Measurement
The following protocols outline the general steps for performing cyclic voltammetry (CV) and differential pulse voltammetry (DPV) measurements.
Protocol for Cyclic Voltammetry (CV):
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of 0.1 M phosphate buffer (pH 7.0).
-
Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record a blank CV scan in the potential range of interest to ensure the background current is stable.
-
Add a known concentration of hydroxylamine standard solution to the cell and stir for a short period to ensure homogeneity.
-
Stop the stirring and allow the solution to become quiescent.
-
Record the CV of the hydroxylamine solution at a specific scan rate (e.g., 50 mV/s).[6] An oxidation peak corresponding to hydroxylamine should be observed.
-
The effect of scan rate on the peak current can be investigated to understand the reaction kinetics.[4]
Protocol for Differential Pulse Voltammetry (DPV):
DPV is a more sensitive technique often used for quantitative analysis.
-
Follow steps 1-4 of the CV protocol.
-
Set the DPV parameters on the potentiostat, such as initial potential, final potential, pulse amplitude, pulse width, and scan rate.
-
Record the DPV scan. The peak height of the resulting voltammogram is proportional to the hydroxylamine concentration.
-
To construct a calibration curve, perform DPV measurements for a series of hydroxylamine standard solutions of increasing concentrations.
-
Plot the peak current versus the hydroxylamine concentration. The linear range and limit of detection can be determined from this plot.
Visualizations
Caption: Experimental workflow for electrochemical detection of hydroxylamine.
Caption: Simplified mechanism of hydroxylamine oxidation at an electrode.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. tandfonline.com [tandfonline.com]
- 3. Electroanalytical overview: the sensing of hydroxylamine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00658A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Screen-Printed Electrode Surface Modification with NiCo2O4/RGO Nanocomposite for Hydroxylamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical sensor for determination of hydroxylamine using functionalized Fe3O4 nanoparticles and graphene oxide modified screen-printed electrode: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Electrochemical sensor for determination of hydroxylamine using functionalized Fe3O4nanoparticles and graphene oxide modified screen-printed electrode [hrcak.srce.hr]
- 10. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 11. tandfonline.com [tandfonline.com]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: Synthesis of Hydroxamic Acids Using Hydroxylamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxamic acids are a critical class of organic compounds characterized by the R-C(=O)N(OH)-R' functional group. Their potent and reversible metal-chelating properties make them invaluable pharmacophores in drug discovery, particularly as inhibitors for metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of hydroxamic acids is a cornerstone of medicinal chemistry, with various methods available for their preparation. A common and effective strategy involves the nucleophilic attack of hydroxylamine on an activated carboxylic acid derivative, such as an ester or acyl chloride.
This document provides detailed application notes and protocols for the synthesis of hydroxamic acids utilizing hydroxylamine phosphate as the hydroxylamine source. While hydroxylamine is often used in the form of its hydrochloride salt, this compound presents an alternative that can be employed for the in situ generation of free hydroxylamine.
Principle of the Reaction
The synthesis of hydroxamic acids from esters and hydroxylamine is a nucleophilic acyl substitution reaction. Free hydroxylamine (NH₂OH) is a more potent nucleophile than water or alcohols. The reaction proceeds by the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ester. This is typically performed under basic conditions, which serve to deprotonate the hydroxylammonium salt, thereby generating the more nucleophilic free hydroxylamine. The overall reaction is driven by the formation of the stable amide-like hydroxamic acid and the release of an alcohol.
A general scheme for this reaction involves the in situ generation of hydroxylamine from this compound followed by the reaction with an ester.
General Reaction Pathway
Caption: General reaction pathway for hydroxamic acid synthesis.
Experimental Protocols
This section details the protocol for a representative synthesis of a hydroxamic acid from a methyl ester using hydroxylamine generated in situ from this compound.
Materials:
-
Methyl ester of the carboxylic acid of interest
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol: Synthesis of Octanohydroxamic Acid
-
Preparation of the Hydroxylamine Solution:
-
In a round-bottom flask, dissolve this compound (e.g., 1.5 equivalents) in a minimal amount of water.
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 3 equivalents) in methanol.
-
Slowly add the methanolic NaOH solution to the this compound solution with stirring at room temperature. A precipitate of sodium phosphate may form.
-
-
Reaction with the Ester:
-
To the freshly prepared hydroxylamine solution, add the methyl octanoate (1 equivalent).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrate.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, slowly add 1M HCl to adjust the pH to approximately 4-5. The hydroxamic acid may precipitate at this stage.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxamic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative data for the synthesis of various hydroxamic acids from their corresponding methyl esters using an in situ generated hydroxylamine protocol.
| Substrate (Methyl Ester) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methyl Benzoate | 6 | 25 | 85 |
| Methyl 4-chlorobenzoate | 8 | 25 | 82 |
| Methyl phenylacetate | 4 | 25 | 90 |
| Methyl octanoate | 12 | 25 | 78 |
| Methyl cinnamate | 10 | 25 | 75 |
Experimental Workflow
Caption: Experimental workflow for hydroxamic acid synthesis.
Safety Precautions
-
Hydroxylamine and its salts can be corrosive and potentially explosive. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Avoid heating hydroxylamine solutions, as this can lead to decomposition.
Conclusion
The use of this compound for the in situ generation of hydroxylamine provides a viable method for the synthesis of hydroxamic acids from esters. This protocol can be adapted for a wide range of substrates and is suitable for both small-scale and larger-scale preparations in a research and development setting. Careful control of reaction conditions and appropriate work-up procedures are essential for obtaining high yields of pure product.
Application Notes and Protocols: Hydroxylamine Phosphate for N-O Bond Cleavage Reactions in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine and its derivatives are versatile reagents in organic synthesis, primarily recognized for their role in the formation of oximes from carbonyl compounds. However, the reactivity of the N-O bond in hydroxylamine derivatives also presents significant opportunities for synthetic transformations, particularly in the cleavage of N-O bonds to yield valuable amine functionalities. This application note explores the utility of hydroxylamine phosphate as a reagent for N-O bond cleavage reactions, providing a theoretical framework, proposed experimental protocols, and potential applications in synthetic chemistry and drug development.
While this compound is widely utilized in industrial processes for the synthesis of oximes, its application as a reagent for the cleavage of N-O bonds is less documented in readily available literature.[1][2] The protocols and data presented herein are based on the general principles of N-O bond reduction by hydroxylamine derivatives and serve as a guide for researchers to explore the potential of this compound in this context.[3][4]
Theoretical Background
The N-O bond is relatively weak (bond dissociation energy of ~57 kcal/mol) and susceptible to cleavage under reductive conditions.[3] Hydroxylamine derivatives can act as reducing agents, facilitating the cleavage of N-O bonds in various substrates, including oximes, isoxazolidines, and N-alkoxyamines. The general transformation involves the reduction of the N-O bond to an N-H bond, affording the corresponding amine.
The reactivity of this compound in these reactions is attributed to the nucleophilic nature of the nitrogen atom and the ability of the molecule to participate in redox processes.[2] The phosphate salt form offers advantages in terms of stability and handling compared to free hydroxylamine.[5] The slightly acidic nature of this compound in solution may also play a role in activating the N-O bond towards cleavage.[2]
Proposed Applications and Experimental Protocols
Based on the known reactivity of hydroxylamine derivatives, this compound is proposed as a reagent for the following N-O bond cleavage reactions. The following protocols are generalized and may require optimization for specific substrates.
Reduction of Oximes to Primary Amines
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. While various reducing agents are available, this compound offers a potentially mild and accessible option.
Proposed General Protocol for Oxime Reduction:
-
Dissolution: Dissolve the oxime substrate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Add this compound (2.0-5.0 eq) to the solution. The excess reagent is intended to drive the reaction to completion.
-
pH Adjustment (Optional): Depending on the substrate, the pH of the reaction mixture may need to be adjusted to slightly acidic or basic conditions to facilitate the reaction. This can be achieved by the addition of a non-interfering acid or base.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the resulting amine by column chromatography, distillation, or recrystallization.
Table 1: Proposed Conditions for Oxime Reduction using this compound
| Parameter | Proposed Range/Value | Notes |
| Substrate | Aromatic or Aliphatic Oxime | Substrate scope to be determined experimentally. |
| Reagent | This compound | 2.0 - 5.0 equivalents. |
| Solvent | Methanol, Ethanol, or aqueous mixtures | Protic solvents are generally preferred. |
| Temperature | Room Temperature to Reflux | Reaction rate may be temperature-dependent. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
| pH | 4 - 8 | Optimization may be required. |
| Yield | - | To be determined experimentally. |
Reductive Cleavage of Isoxazolidines
Isoxazolidines are five-membered heterocyclic compounds containing an N-O bond. Reductive cleavage of the isoxazolidine ring is a valuable method for the synthesis of 1,3-amino alcohols, which are important building blocks in medicinal chemistry.
Proposed General Protocol for Isoxazolidine Cleavage:
-
Substrate Preparation: Synthesize the desired isoxazolidine via a 1,3-dipolar cycloaddition reaction or other suitable methods.
-
Reaction Setup: In a round-bottom flask, dissolve the isoxazolidine (1.0 eq) in a protic solvent like methanol.
-
Reagent Addition: Add this compound (3.0-6.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress.
-
Work-up and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the resulting 1,3-amino alcohol using standard techniques.
Table 2: Proposed Conditions for Isoxazolidine Cleavage using this compound
| Parameter | Proposed Range/Value | Notes |
| Substrate | Substituted Isoxazolidine | Reactivity may depend on substituents. |
| Reagent | This compound | 3.0 - 6.0 equivalents. |
| Solvent | Methanol or Ethanol | |
| Temperature | Reflux | Higher temperatures may be required for ring opening. |
| Reaction Time | 6 - 48 hours | Monitor by TLC or LC-MS. |
| Yield | - | To be determined experimentally. |
Logical Workflow for N-O Bond Cleavage Experiments
The following diagram illustrates a general workflow for investigating the use of this compound in N-O bond cleavage reactions.
Caption: General workflow for developing N-O bond cleavage protocols using this compound.
Signaling Pathway Analogy: Reductive N-O Bond Cleavage
While not a biological signaling pathway, the sequence of events in a proposed reductive N-O bond cleavage can be visualized in a similar manner, highlighting the key transformations.
Caption: Proposed mechanistic pathway for this compound-mediated reductive N-O bond cleavage.
Safety Considerations
Hydroxylamine and its salts can be unstable and should be handled with care.[5] this compound is generally more stable but should still be stored in a cool, dry place away from oxidizing agents and bases.[6] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound presents a promising, yet underexplored, reagent for N-O bond cleavage reactions in organic synthesis. The proposed protocols provide a starting point for researchers to investigate its utility in the reduction of oximes and the cleavage of isoxazolidines. Further research is necessary to establish the full scope, limitations, and mechanisms of these reactions. The development of detailed experimental procedures and the collection of quantitative data will be crucial for establishing this compound as a valuable tool in the synthetic chemist's arsenal, with potential applications in the synthesis of pharmaceuticals and other fine chemicals.
References
- 1. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
stability of hydroxylamine phosphate in different pH conditions
Welcome to the technical support center for hydroxylamine phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information regarding the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound ((NH₃OH)₃PO₄) is a salt of hydroxylamine that is often used as a more stable alternative to the free base, which can be unstable and hazardous. It serves as a potent nucleophile and reducing agent in various chemical syntheses and analytical applications. Stability is a critical concern because hydroxylamine can decompose, sometimes exothermically, which can affect the accuracy, reproducibility, and safety of an experiment.[1] This decomposition is highly dependent on factors like pH, temperature, and the presence of metal ions.
Q2: How does pH affect the stability of this compound solutions?
The stability of this compound is significantly influenced by the pH of the solution. The hydroxylammonium ion ([NH₃OH]⁺) has a pKa of approximately 6.0.[2]
-
Acidic Conditions (pH < 6): In acidic solutions, hydroxylamine exists predominantly in its protonated form ([NH₃OH]⁺). This form is relatively stable, and decomposition is slow. However, very strong acidic conditions can also accelerate decomposition.[1][3]
-
Neutral to Mildly Alkaline Conditions (pH 7-10): Around neutral pH, there is a significant equilibrium concentration of the unprotonated free base (NH₂OH). This form is less stable and more reactive than its protonated counterpart.
-
Alkaline Conditions (pH > 10): In alkaline solutions, the equilibrium shifts almost entirely to the free base, which is susceptible to rapid decomposition. The presence of hydroxide ions can lower the onset temperature for thermal decomposition.[3]
Q3: What are the typical decomposition products of hydroxylamine at different pH values?
The decomposition pathways and resulting products of hydroxylamine vary with pH:
-
In acidic solutions, decomposition can produce ammonia and nitrous oxide (N₂O).[4]
-
In alkaline solutions, the decomposition products are typically ammonia (NH₃) and nitrogen gas (N₂).[4]
The decomposition can be complex and may involve various radical intermediates.
Q4: Are there any materials that are incompatible with this compound solutions?
Yes. To ensure stability and safety, avoid contact with the following:
-
Strong Bases: As they promote the formation of the unstable free hydroxylamine.[1]
-
Oxidizing Agents: Hydroxylamine is a reducing agent and can react vigorously with oxidizers.
-
Certain Metals and Metal Ions: Copper, iron (ferrous and ferric salts), and their alloys can catalyze the decomposition of hydroxylamine, which can be exothermic and dangerous.[2][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent results in reactions using this compound. | Degradation of this compound stock solution. The concentration may be lower than expected due to decomposition over time, especially if the pH of the stock solution is not acidic. | Prepare fresh this compound solutions before use. If a stock solution must be stored, ensure it is in an acidic buffer (e.g., pH 4-5) and stored at a low temperature (2-8°C). Verify the concentration of the solution using a suitable analytical method (see Experimental Protocols). |
| Reaction failure or low yield, particularly in basic media. | Rapid decomposition of hydroxylamine at alkaline pH. The active reagent is degrading faster than it can react with the substrate. | If possible, perform the reaction at a more neutral pH. If alkaline conditions are required, add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration. Consider running the reaction at a lower temperature to decrease the rate of decomposition. |
| Pressure buildup in a sealed reaction vessel. | Gas generation from decomposition. As noted in the FAQs, the decomposition of hydroxylamine produces gaseous products like N₂ or N₂O. | Do not heat hydroxylamine solutions in a sealed container. Ensure that any reaction vessel has adequate pressure relief, especially when heating. If possible, run the reaction under an inert atmosphere with an outlet to prevent pressure buildup. |
Stability Data Summary
| pH Range | Predominant Species | Relative Stability | Key Considerations |
| < 4 | [NH₃OH]⁺ | High | Generally the most stable range for storage. |
| 4 - 6 | [NH₃OH]⁺ ⇌ NH₂OH | Moderate to High | Approaching the pKa, the concentration of the less stable free base increases. |
| 6 - 8 | NH₂OH ⇌ [NH₃OH]⁺ | Low to Moderate | Significant presence of the unstable free base. Prepare solutions fresh. |
| > 8 | NH₂OH | Very Low | Rapid decomposition is expected. Avoid storage in this pH range. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC with Pre-column Derivatization
This protocol describes a general method to assess the stability of this compound in aqueous solutions at different pH values. Since hydroxylamine lacks a strong UV chromophore, a pre-column derivatization step is used to create a detectable derivative.
1. Objective: To determine the concentration of this compound over time in buffers of varying pH to assess its stability.
2. Materials:
-
This compound
-
Benzaldehyde
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Phosphate or citrate buffer salts to prepare solutions at desired pH values (e.g., pH 4, 7, and 9)
-
Class A volumetric flasks and pipettes
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
4. Procedure:
-
Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, 9) and store them at the intended study temperature (e.g., 25°C).
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in each buffer to create solutions of a known concentration (e.g., 1 mg/mL). These are your study samples.
-
Derivatization Reagent: Prepare a solution of benzaldehyde in acetonitrile.
-
Stability Study:
-
At time t=0, withdraw an aliquot from each study sample.
-
Mix the aliquot with the benzaldehyde solution and allow it to react to form benzaldoxime (the UV-active derivative).
-
Dilute the derivatized sample to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Repeat this process at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.05% Formic acid in water
-
Mobile Phase B: 0.05% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the benzaldoxime peak from benzaldehyde and other potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Create a calibration curve using standards of known this compound concentration that have undergone the same derivatization procedure.
-
For each time point and pH, calculate the concentration of this compound remaining using the peak area of the benzaldoxime derivative.
-
Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing this compound stability via HPLC.
Caption: pH-dependent stability and decomposition of this compound.
References
Technical Support Center: Thermal Decomposition of Hydroxylamine Phosphate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxylamine phosphate solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound ((NH₃OH)₃PO₄) is a salt of hydroxylamine that is often used as a more stable alternative to free hydroxylamine.[1] However, like other hydroxylamine salts, it can undergo exothermic thermal decomposition, which can lead to pressure buildup, off-gassing, and in some cases, runaway reactions or explosions.[2][3] Understanding its thermal stability is critical for safe handling, storage, and use in experimental protocols.
Q2: What are the primary factors that influence the thermal decomposition of this compound solutions?
The thermal decomposition of this compound solutions is primarily influenced by:
-
Temperature: Higher temperatures significantly accelerate the rate of decomposition.[1]
-
pH: Decomposition is accelerated in both acidic and alkaline conditions.[1]
-
Presence of Impurities: Metal ions, particularly copper and iron, can catalyze decomposition.[4][5]
-
Concentration: More concentrated solutions of hydroxylamine derivatives tend to be less stable.[6]
Q3: What are the typical decomposition products of this compound?
Under fire conditions, this compound is known to decompose into hazardous products including nitrogen oxides (NOx) and oxides of phosphorus.[3] In aqueous solutions, the decomposition of hydroxylamine derivatives can also produce nitrogen gas, ammonia, and water.[7][8]
Q4: How can I safely store this compound solutions?
To ensure safety and maintain product integrity, store this compound solutions in a cool, dry place, away from heat sources and incompatible materials such as bases and oxidizing agents.[3][9] It is recommended to store them at temperatures below 25°C.[10]
Troubleshooting Guide
Issue 1: Unexpected Gas Evolution or Pressure Buildup
Q: I am observing unexpected gas evolution and pressure buildup in my reaction vessel containing this compound solution. What is the likely cause and how can I mitigate it?
A: Unexpected gas evolution is a strong indicator of accelerated thermal decomposition. The primary causes and corresponding solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Elevated Temperature | - Immediately cool the reaction vessel using an ice bath.- Ensure your experimental setup has adequate temperature control.- Evaluate if the reaction itself is significantly exothermic, requiring more efficient heat dissipation. |
| Contamination with Metal Ions | - Use high-purity reagents and solvents.- Ensure all glassware and equipment are thoroughly cleaned and free of metallic residues.- Consider using a chelating agent, such as trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid (CDTA), to sequester catalytic metal ions.[11] |
| Incorrect pH | - Measure the pH of your solution. This compound decomposition is accelerated by both acidic and alkaline conditions.[1]- Adjust the pH to a neutral range if your experimental conditions allow. |
| Localized Hotspots | - Ensure efficient and uniform stirring to prevent localized heating within the solution. |
Issue 2: Unexpected Color Change in the Solution
Q: My this compound solution has developed a yellow or brown tint. What does this indicate?
A: A color change in your this compound solution often suggests the formation of degradation products or the presence of impurities.
| Potential Cause | Troubleshooting Steps |
| Decomposition Products | - The formation of nitrogen-containing byproducts can sometimes lead to discoloration. This is often a sign of slow decomposition over time, even at ambient temperatures.- If the color change is significant, it is advisable to use a fresh solution. |
| Reaction with Impurities | - Impurities in your reagents or solvents may react with this compound to form colored compounds.[5]- Ensure the purity of all components in your reaction mixture. |
| Oxidation | - Exposure to air (oxygen) can lead to oxidative decomposition pathways.[12]- Consider purging your reaction vessel with an inert gas like nitrogen or argon. |
Issue 3: Low Reaction Yield or Incomplete Reaction
Q: The yield of my reaction involving this compound is lower than expected. Could this be related to its decomposition?
A: Yes, the decomposition of this compound can directly impact your reaction yield by reducing the amount of active reagent available.
| Potential Cause | Troubleshooting Steps |
| Decomposition of this compound | - Monitor the temperature of your reaction to ensure it is not exceeding the stability limits of this compound.- Protect your reaction from light, as photolysis can also contribute to degradation.- Consider adding the this compound solution to the reaction mixture in portions to maintain a lower instantaneous concentration. |
| Side Reactions | - The decomposition of hydroxylamine can lead to the formation of reactive intermediates that may engage in unintended side reactions with your starting materials or products.[7]- Analyze your reaction mixture for byproducts to better understand potential side reactions. |
| Use of Stabilizers | - For prolonged reactions or storage, consider the addition of a suitable stabilizer. Compounds like 1,2-diaminocyclohexane-N,N,N′,N′-tetraacetic acid (CDTA) or thiamine hydrochloride have been shown to be effective.[12][13] |
Quantitative Data on Thermal Stability
The thermal stability of hydroxylamine and its salts can be assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.
| Substance | Concentration (in water) | Decomposition Onset Temperature (°C) | Notes |
| Hydroxylamine | 50% (mass) | 42-50 | [6] |
| Hydroxylamine | 30% (mass) | 72-84 | [6] |
| Hydroxylamine | 10% (mass) | 87-93 | [6] |
| Hydroxylamine Hydrochloride (solid) | N/A | 165 | In gold-plated crucible.[14] |
| Hydroxylamine Sulfate (solid) | N/A | 157 | In gold-plated crucible.[14] |
Note: The decomposition temperature can be influenced by factors such as heating rate and the material of the sample container.[14][15]
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for evaluating the thermal stability of a this compound solution.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound solution into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's instructions.
-
Place the sample and reference pans into the DSC cell.
-
-
Experimental Run:
-
Heat the sample from ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10°C/min).[16]
-
Continuously record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of decomposition is determined from the resulting thermogram as the point of initial deviation from the baseline indicating an exothermic event.
-
Protocol 2: Evaluation of Runaway Reaction Potential by Accelerating Rate Calorimetry (ARC)
ARC is used to study the behavior of a substance under adiabatic conditions to assess the potential for a thermal runaway.
-
Sample Preparation:
-
Load 1-6 g of the this compound solution into a suitable metallic sample bomb (e.g., stainless steel, ensuring compatibility).[17]
-
-
Instrument Setup:
-
Place the bomb inside the adiabatic enclosure of the ARC.
-
-
Experimental Run (Heat-Wait-Search Mode):
-
The instrument will heat the sample in small, incremental steps (e.g., 5°C).[18]
-
After each step, it will "wait" for thermal equilibrium and then "search" for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[17]
-
Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.
-
-
Data Collection and Analysis:
-
The instrument records the temperature and pressure as a function of time during the exothermic event.
-
This data is used to determine the onset temperature of the runaway reaction, the time to maximum rate, and the maximum self-heat and pressure rates.[4]
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Simplified thermal decomposition pathway for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 5. unido.org [unido.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 20845-01-6 [m.chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US6758990B2 - Stabilizing agent for hydroxylamine solutions - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tainstruments.com [tainstruments.com]
- 17. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 18. researchgate.net [researchgate.net]
unwanted side reactions of hydroxylamine phosphate in synthesis
<Technical Support Center: Hydroxylamine Phosphate in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unwanted side reactions of this compound in synthetic chemistry. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synthesis?
A1: this compound (HAP), with the CAS number 20845-01-6, is a stable, solid form of hydroxylamine.[1] Pure hydroxylamine is unstable and can decompose, sometimes explosively, upon heating.[2] HAP provides a safer and more manageable alternative for synthetic reactions.[1][2] Its primary application is in the synthesis of oximes from aldehydes and ketones, a crucial step in the production of materials like caprolactam, the precursor to Nylon-6.[3] The slightly acidic nature of HAP in solution often provides an optimal environment for oximation, eliminating the need for additional buffering agents.[3]
Q2: What are the common stability concerns with this compound?
A2: While more stable than free hydroxylamine, this compound is sensitive to pH and temperature.[1] It is incompatible with bases and strong oxidizing agents.[4][5] Decomposition can be accelerated under acidic or alkaline conditions and at elevated temperatures.[1] Hazardous decomposition products, especially under fire conditions, include nitrogen oxides (NOx) and oxides of phosphorus.[6]
Q3: What are the primary unwanted side reactions when using this compound for oxime formation?
A3: The main side reactions in oxime formation include:
-
Beckmann-like Fragmentation: In specific substrates, such as carbonyl diphosphonic acid, the initially formed oxime is highly unstable and undergoes rapid fragmentation, even across a wide pH range (2-12).[7][8][9][10] This leads to the degradation of the desired product.
-
Formation of Byproducts: In the industrial production of this compound, byproducts such as ammonium ions, nitrogen, and nitrous oxide can be formed.[2]
-
Hydrolysis of Oximes: Oximes can be hydrolyzed back to the corresponding ketone or aldehyde and hydroxylamine, particularly in the presence of inorganic acids and heat.[11]
Q4: Can this compound react with other functional groups besides carbonyls?
A4: Yes, this compound is a potent nucleophile and can react with other electrophilic functional groups.[1] It can react with phosphate esters, participating in complex reaction mechanisms.[3][12] The reactivity is influenced by its ability to exist as a zwitterionic tautomer, ammonia oxide (+NH3O-), which enhances its nucleophilicity, particularly as an oxygen nucleophile.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired oxime. | Decomposition of this compound: Exposure to high temperatures, or highly acidic/alkaline conditions.[1] | Maintain recommended storage conditions for the reagent. Control the reaction temperature carefully. Ensure the reaction pH is within the optimal range for the specific substrate. |
| Instability of the Formed Oxime: The oxime itself may be unstable under the reaction conditions, leading to fragmentation.[7][8] | Analyze the reaction mixture for fragmentation products (e.g., using NMR or HRMS).[7] If fragmentation is confirmed, consider using O-substituted hydroxylamines, although these may also lead to fragmentation in certain cases.[8] | |
| Substrate Reactivity Issues: The carbonyl group may be sterically hindered or electronically deactivated. | Increase reaction time or temperature cautiously, monitoring for decomposition. Consider using a different solvent to improve solubility and reactivity. | |
| Formation of unexpected byproducts. | Beckmann-like Fragmentation: The substrate structure may promote this rearrangement.[9][10] | This is a substrate-dependent issue. If possible, modify the substrate to disfavor fragmentation. Unfortunately, for some substrates like carbonyl diphosphonic acid, oxime isolation may not be feasible.[7][8] |
| Reaction with Other Functional Groups: this compound can react with other electrophilic centers in the molecule.[3] | Protect sensitive functional groups prior to the oximation reaction. | |
| Contaminants in the Reagent: Impurities in the this compound can lead to side reactions. | Use high-purity this compound. If necessary, purify the commercial reagent.[14][15][16] | |
| Difficulty in isolating the product. | Product is highly soluble in the aqueous phase. | Employ liquid-liquid extraction with a suitable organic solvent to isolate the oxime.[14] |
| Formation of emulsions during workup. | Adjust the pH of the aqueous layer. Use brine to break the emulsion. | |
| Co-crystallization with inorganic salts. | Recrystallize the crude product from a suitable solvent system. |
Experimental Protocols
General Procedure for Oxime Formation from Carbonyl Diphosphonic Acid (Illustrating Fragmentation)
This protocol is based on studies demonstrating the instability of the resulting oxime and is for analytical purposes to observe the fragmentation products.[10]
-
Preparation of Solutions:
-
Prepare a solution of the tetrasodium salt of carbonyl diphosphonic acid (10 mg, 0.036 mmol) in D₂O (0.3 mL).
-
Prepare a solution of hydroxylamine hydrochloride (1.25 equivalents) in water (0.3 mL). Adjust the pH of this solution to the desired value (e.g., 2, 5-6, or 12) with an appropriate acid or base.[10]
-
-
Reaction:
-
Analysis:
Visualizations
Caption: Unwanted fragmentation pathway of the unstable oxime intermediate.
Caption: A workflow for troubleshooting low yields in oximation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxime - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. US4166842A - Hydroxylamine purification via liquid/liquid extraction - Google Patents [patents.google.com]
- 15. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Diimide and Hydrazine Formation from Hydroxylamine Phosphate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxylamine phosphate reactions to generate diimide and hydrazine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the formation of diimide and hydrazine from this compound reactions?
A1: The reaction typically involves the nucleophilic attack of hydroxylamine on a phosphate ester, leading to an O-phosphorylated hydroxylamine intermediate. This intermediate is unstable and reacts with an excess of hydroxylamine to generate diimide (HN=NH). Diimide is a transient species that can then be used for in-situ reactions, such as the reduction of double bonds. Under certain conditions, diimide can disproportionate to produce hydrazine (H₂N-NH₂) and nitrogen gas.[1][2]
Q2: What are the key safety precautions when working with this compound?
A2: this compound should be handled with care. It is stable under recommended storage conditions but is incompatible with bases and oxidizing agents.[3] Its decomposition can be accelerated by changes in pH and high temperatures.[3] Always consult the Safety Data Sheet (SDS) before use. Recommended personal protective equipment (PPE) includes safety goggles, gloves, and a lab coat.[4][5][6][7] Work should be conducted in a well-ventilated fume hood.[4][5][7]
Q3: How should I store this compound?
A3: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as bases and oxidizing agents.[4][5] The container should be tightly sealed. For long-term storage, a temperature of -70°C is recommended.
Q4: What is the role of excess hydroxylamine in the reaction?
A4: An excess of hydroxylamine is crucial for trapping the O-phosphorylated hydroxylamine intermediate to generate diimide.[1] The concentration of hydroxylamine can significantly influence the reaction rate and the yield of the desired product.
Q5: Can I use hydroxylamine hydrochloride or sulfate instead of the phosphate salt?
A5: Yes, other salts of hydroxylamine can be used. However, the phosphate anion may play a role in buffering the reaction mixture, and the overall reaction kinetics and product distribution might differ. The choice of salt can affect the solubility of reagents and byproducts.
Troubleshooting Guide
Problem 1: Low or no yield of diimide/hydrazine.
-
Possible Cause 1: Insufficient excess of hydroxylamine.
-
Solution: Increase the molar excess of hydroxylamine relative to the phosphate ester. A 2 to 10-fold excess is a common starting point.
-
-
Possible Cause 2: Incorrect pH of the reaction mixture.
-
Solution: The reactivity of hydroxylamine is pH-dependent. Adjust the pH of the reaction mixture. The optimal pH will depend on the specific phosphate ester used. A systematic pH screen is recommended to find the optimal condition.
-
-
Possible Cause 3: Decomposition of this compound.
-
Solution: Ensure that the this compound reagent is of high quality and has been stored properly. Avoid high temperatures and exposure to incompatible materials.[3]
-
-
Possible Cause 4: Inefficient formation of the O-phosphorylated intermediate.
-
Solution: The choice of the phosphate ester is critical. Esters with good leaving groups will facilitate the initial phosphorylation step.
-
Problem 2: Formation of unexpected side products.
-
Possible Cause 1: Side reactions of the O-phosphorylated intermediate.
-
Solution: The O-phosphorylated intermediate can undergo rearrangements or other competing reactions. Lowering the reaction temperature may help to suppress these side reactions. The order of addition of reagents can also be critical; adding the phosphate ester to a solution of hydroxylamine is often preferred.
-
-
Possible Cause 2: Instability of diimide.
-
Solution: Diimide is a transient species and can decompose if not trapped by a suitable substrate.[8] If you are using the diimide for a subsequent reaction, ensure that the substrate is present in the reaction mixture as the diimide is generated.
-
Problem 3: Difficulty in isolating and purifying hydrazine.
-
Possible Cause 1: Hydrazine is highly soluble in water.
-
Solution: Purification can be achieved by distillation.[9] In some cases, azeotropic distillation may be necessary. For laboratory scale, column chromatography on a suitable stationary phase can be explored.
-
-
Possible Cause 2: Hydrazine is prone to oxidation.
-
Solution: Handle hydrazine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]
-
Experimental Protocols
Note: These are general protocols and may require optimization for your specific substrate and experimental setup.
Protocol 1: In-situ Generation of Diimide from a Hydroxylamine Derivative
This protocol is adapted from a general method for diimide generation and may need to be adjusted for use with this compound.[11]
Materials:
-
This compound
-
A suitable phosphate triester (e.g., diphenyl phosphate)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Buffer solution (e.g., phosphate or borate buffer) to maintain pH
-
Substrate to be reduced by diimide
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent.
-
Add a solution of this compound (e.g., 5 equivalents) in the buffer solution.
-
With vigorous stirring, add a solution of the phosphate triester (1 equivalent) in the anhydrous solvent dropwise over a period of 30-60 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). The disappearance of the starting material and the formation of the reduced product indicate the successful generation and reaction of diimide.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a small amount of acetone).
-
Proceed with the workup and purification of the desired product.
Protocol 2: Synthesis of Hydrazine from a Hydroxylamine Derivative
This protocol is based on the general principle of diimide disproportionation and may require optimization.
Materials:
-
This compound
-
A suitable phosphate triester
-
Solvent (e.g., water or a water/co-solvent mixture)
-
Base (e.g., NaOH or KOH) to adjust the pH
Procedure:
-
In a reaction vessel, prepare a solution of this compound (e.g., 10 equivalents) in the chosen solvent.
-
Adjust the pH of the solution to a basic value (e.g., pH 9-11) using the base.
-
Add the phosphate triester (1 equivalent) to the solution while stirring.
-
Heat the reaction mixture if necessary. The optimal temperature will need to be determined experimentally but could range from room temperature to 60-80°C.
-
Monitor the formation of hydrazine using a suitable analytical method (e.g., derivatization followed by UV-Vis spectroscopy or HPLC).
-
Once the reaction is complete, the hydrazine can be isolated by distillation, preferably under reduced pressure.[9]
Data Presentation
Table 1: Factors Influencing the Yield of Diimide and Hydrazine
| Parameter | Effect on Diimide/Hydrazine Formation | Notes |
| Hydroxylamine Concentration | Higher concentrations of hydroxylamine generally favor the formation of diimide by efficiently trapping the O-phosphorylated intermediate.[1] | A large excess is typically required. |
| pH | The nucleophilicity of hydroxylamine and the stability of the intermediates are highly pH-dependent. | Optimal pH needs to be determined experimentally for each system. Basic conditions may favor hydrazine formation. |
| Temperature | Higher temperatures can increase the reaction rate but may also lead to the decomposition of hydroxylamine, diimide, or the desired product. | A balance needs to be found for optimal yield. |
| Phosphate Ester Structure | The nature of the leaving group on the phosphate ester influences the rate of the initial phosphorylation step. | More reactive esters with better leaving groups will react faster. |
| Solvent | The polarity and protic nature of the solvent can affect the solubility of reagents and the stability of intermediates. | Aprotic solvents are often used for in-situ diimide reductions. |
Visualizations
Caption: Reaction pathway for the formation of diimide and hydrazine.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico study on the mechanism of formation of hydrazine and nitrogen in the reactions of excess hydroxylamine with 2,4-dinitrophenyl diethyl phosphate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. chemstock.ae [chemstock.ae]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 9. Hydrazine and hydroxylamine [ns1.almerja.com]
- 10. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 11. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxylamine Phosphate Reductions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for hydroxylamine phosphate reductions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic reduction of nitrate to this compound.
Question: Why is my this compound yield consistently low?
Answer: Low yield can stem from several factors related to the catalyst, reaction conditions, or feedstock purity.
-
Catalyst Activity: The catalyst may be inactive or poisoned. Ensure you are using a fresh, active catalyst. The activity of palladium catalysts can be highly dependent on the particle size of the carbon support.[1] Metal impurities such as iron (Fe) or copper (Cu) in the reaction medium can poison the catalyst; it is recommended to keep Fe concentrations below 55 ppm, and preferably below 30 ppm.[2]
-
Reaction Conditions: Suboptimal conditions will drastically reduce yield.
-
Temperature: The reaction is typically run between 40°C and 65°C.[2] An apparent activation energy of 50-55 kJ/mol has been noted in the 30-60°C range for nitrate reduction.[3]
-
pH: The reaction is performed in an acidic phosphate buffer, typically at a pH between 0.5 and 6, with a more preferred range of 1 to 3.5.[2]
-
Pressure: Hydrogen pressure is a critical parameter. Typical pressures range from 10 to 30 kg/cm ², with a more optimal range being 18 to 24 kg/cm ².[2]
-
-
Reactant Concentration: The concentration of nitrate ions in the acidic buffer solution should be optimized, with a preferred range of 13 to 18% by weight.[2]
Question: I am observing poor selectivity and the formation of byproducts. How can I improve this?
Answer: Poor selectivity results in the formation of undesired byproducts such as ammonium ions, nitrogen (N₂), and nitrous oxide (N₂O).[4] This is often related to the choice of catalyst and reaction temperature.
-
Catalyst Composition: While adding Platinum (Pt) to a Palladium (Pd) catalyst can boost activity, it is known to sacrifice selectivity.[1] By carefully tuning the Pd and Pt concentrations, it's possible to develop bimetallic catalysts that match the selectivity of Pd-only catalysts but with higher activity.[1] For high selectivity, a Pd/C catalyst is often the standard choice.[5] The goal is to achieve a selective rate of hydroxylamine production higher than 90%, and ideally higher than 94%.[2]
-
Temperature Control: Elevated temperatures can lead to over-reduction and the formation of byproducts. Maintaining the temperature within the optimal range (40-65°C) is crucial for maximizing selectivity.[2]
Question: The catalyst is difficult to filter out of the reaction mixture. What is causing this?
Answer: Poor filterability is directly correlated with the physical properties of the catalyst support.[1]
-
Catalyst Support Particle Size: There is often an inverse relationship between catalyst activity and filtration rate. Catalysts with very small support particle sizes may exhibit high activity but prove difficult to filter.[1] When selecting a catalyst, it is important to choose one that provides a good balance between activity and ease of filtration. Catalyst F in one study showed excellent filtration properties, though its activity was the lowest among those tested.[1]
Question: My catalyst's performance is degrading over time. What leads to deactivation?
Answer: Catalyst deactivation is a common issue in heterogeneous catalysis, often caused by impurities in the process stream.
-
Feedstock Purity: The phosphate-containing aqueous solution must be thoroughly purified to protect the catalyst.[6] This can be achieved by extraction with solvents like toluene followed by steam stripping.[6]
-
Metal Impurities: As mentioned, metal ions like Fe and Cu can act as catalyst poisons. It is critical to pretreat the aqueous reaction medium to remove these impurities to concentrations below 100 ppm, and preferably below 55 ppm.[2]
Frequently Asked Questions (FAQs)
What is the primary application of this compound reduction?
This process is a core part of the this compound Oxime (HPO) process, which is used in the industrial production of caprolactam, the monomer for Nylon-6.[1][5] In this process, this compound reacts with cyclohexanone to form cyclohexanone oxime, which is then converted to caprolactam via a Beckmann rearrangement.[4][5]
What is the overall chemical equation for this reduction?
The catalytic reduction of nitrate ions in a phosphate buffer using hydrogen gas proceeds according to the following equation: NO₃⁻ + 3H₂ + 2H⁺ → NH₃OH⁺ + 2H₂O[1]
What is the role of the phosphate buffer?
The phosphoric acid medium serves as a buffer solution to maintain the acidic pH required for the reaction.[4] It also helps to stabilize the hydroxylamine product, which is unstable in its pure form and can decompose, sometimes explosively.[4]
How do catalyst metal loading and composition affect performance?
The choice and ratio of metals are critical for balancing activity, selectivity, and cost.
-
Palladium (Pd) Loading: Studies have shown that catalyst efficiency can sometimes increase with decreasing Pd loading. For example, moving from a 15% to a 9% Pd loading can improve performance.[1]
-
Bimetallic Catalysts (Pd/Pt): The addition of Platinum (Pt) is known to enhance the activity of hydroxylamine catalysts. However, this often comes at the cost of reduced selectivity.[1] Fine-tuning the Pd and Pt concentrations can yield a catalyst with boosted activity while maintaining high selectivity.[1]
Data Presentation
Table 1: Effect of Catalyst Composition on Performance [1]
| Catalyst ID | Pd Loading (%) | Pt Addition | Relative Activity | Relative Selectivity | Filtration Properties |
| Catalyst A | 10% | No | Most Active | High | Poorest |
| Catalyst D | 9% | No | High | High | Not Specified |
| Catalyst F | 10% | No | Good | High | Excellent |
| Bimetallic | Tuned | Yes | Boosted Activity | High (Matches Pd-only) | Not Specified |
Table 2: Typical Industrial Reaction Conditions for this compound Synthesis
| Parameter | Value Range | Preferred Range | Citation(s) |
| Temperature | 20 - 100 °C | 40 - 65 °C | [2] |
| Pressure | 10 - 30 kg/cm ² | 18 - 24 kg/cm ² | [2] |
| pH | 0.5 - 6.0 | 1.0 - 3.5 | [2] |
| Hydrogen Gas Content | 30 - 70% (in H₂/N₂ mix) | 45 - 55% | [2] |
| Nitrate Ion Content | 13 - 18% (by weight) | 14 - 16.5% | [2] |
Experimental Protocols
Protocol: Batch Catalytic Reduction of Nitrate
This protocol describes a typical laboratory-scale batch experiment for the production of hydroxylamine based on methodologies found in the literature.[1]
1. Materials and Equipment:
-
Continuous Stirred Tank Reactor (CSTR) or similar pressure vessel.
-
Phosphate buffer solution.
-
Nitrate source (e.g., ammonium nitrate).
-
Catalyst (e.g., 10% Pd/C).
-
Hydrogen gas source.
-
Temperature and pressure control systems.
-
Stirring mechanism (e.g., overhead stirrer, 1500 rpm).
-
Titration equipment for analysis.
2. Procedure:
-
Reactor Setup: Charge the reactor with 1L of the phosphate buffer solution containing the desired concentration of nitrate ions.
-
Catalyst Addition: Add a precisely weighed amount of the catalyst to the reactor (e.g., 750 mg).[1]
-
Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired operating pressure (e.g., 18-24 kg/cm ²).[2]
-
Heating and Stirring: Begin stirring at a high rate (e.g., 1500 rpm) to ensure the catalyst remains in suspension and facilitates gas-liquid mass transfer.[1] Heat the reactor to the target temperature (e.g., 30-45°C).[1][4]
-
Reaction Monitoring: Maintain constant temperature and pressure throughout the reaction. The reaction progress can be monitored by measuring hydrogen uptake.
-
Reaction Completion and Cooldown: After a set time (e.g., 90 minutes), stop the heating and hydrogen supply.[1] Allow the reactor to cool to room temperature and carefully vent the excess pressure.
-
Sample Analysis: Purge the reactor with an inert gas. Withdraw a sample of the liquid phase, filter the catalyst, and measure the amount of hydroxylamine formed and selectivity via titration.[1]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for suboptimal reaction performance.
Caption: Simplified reaction pathway for nitrate reduction.
References
- 1. old.nacatsoc.org [old.nacatsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. research.tue.nl [research.tue.nl]
- 4. Page loading... [guidechem.com]
- 5. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
improving yield and purity in hydroxylamine phosphate-mediated oximation
Welcome to the technical support center for hydroxylamine phosphate-mediated oximation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve yield and purity in their oximation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for oximation?
A1: this compound ((NH₃OH)₃PO₄) is a stable, solid form of hydroxylamine.[1] Pure hydroxylamine is unstable and can be explosive.[2] this compound provides a safer and more convenient alternative for laboratory use in the synthesis of oximes from aldehydes and ketones.[1] The phosphate salt also helps to buffer the reaction mixture to a weakly acidic pH, which is often optimal for the oximation reaction.[2]
Q2: What is the general mechanism of this compound-mediated oximation?
A2: The oximation reaction is a condensation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine. The reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. This is followed by dehydration to form the oxime (C=N-OH) functional group.[3][4]
Q3: What are the typical reaction conditions for this compound-mediated oximation?
A3: Oximation reactions are often carried out in a suitable solvent such as ethanol or a mixture of water and an organic solvent. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the carbonyl compound.[5] The pH of the reaction mixture is a critical parameter, with a weakly acidic environment (pH 4-6) generally favoring the reaction.[6]
Q4: How does the stability of this compound affect the reaction?
A4: this compound is sensitive to pH and temperature. Decomposition can be accelerated by acidic or alkaline conditions and high temperatures.[1] It is recommended to use freshly prepared solutions of this compound for best results.
Q5: How stable are the resulting oximes?
A5: Oximes are generally more stable to hydrolysis than corresponding imines or hydrazones, especially in aqueous solutions.[7][8] However, they can be hydrolyzed back to the carbonyl compound and hydroxylamine by heating in the presence of an inorganic acid.[7] Oximes can also undergo Beckmann rearrangement under acidic conditions, which is a common side reaction.[2][9]
Troubleshooting Guide
Low Yield or Incomplete Reaction
Q1: I am getting a low yield of my oxime. What are the possible causes and how can I improve it?
A1: Low yields in oximation reactions can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Substrate Reactivity: Sterically hindered ketones or electron-deficient aldehydes can be less reactive.[10]
-
Solution: Increase the reaction temperature, prolong the reaction time, or use a larger excess of this compound. For very hindered ketones, consider using a different hydroxylamine salt or a catalyst.
-
-
Reaction pH: The rate of oximation is highly pH-dependent. The optimal pH is typically weakly acidic (around pH 4-5) to facilitate both the nucleophilic attack and the dehydration step.[6]
-
Solution: Monitor and adjust the pH of your reaction mixture. You can use a buffer or add a mild base like sodium acetate or pyridine to control the pH.
-
-
Incomplete Dissolution: If the carbonyl compound or this compound is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent system in which all reactants are soluble. A co-solvent system (e.g., ethanol/water) might be necessary.
-
-
Decomposition of Hydroxylamine: As mentioned in the FAQs, this compound can decompose at high temperatures or non-optimal pH.
-
Solution: Add the this compound solution portion-wise to the reaction mixture, especially if heating is required.
-
Q2: My reaction seems to have stalled and is not going to completion, even after extended reaction time. What should I do?
A2: A stalled reaction can be due to an equilibrium being reached or catalyst deactivation (if one is used).
-
Equilibrium: Oximation is a reversible reaction.
-
Solution: Try to shift the equilibrium towards the product side. This can be achieved by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired oxime.
-
Solution: Analyze your crude reaction mixture by TLC, GC-MS, or NMR to identify potential side products and adjust the reaction conditions accordingly (see Purity Issues section).
-
Purity Issues and Side Reactions
Q1: My final product is impure. What are the common side products in an oximation reaction?
A1: Several side reactions can lead to impurities in your final product. The most common ones are:
-
Beckmann Rearrangement: This is a common acid-catalyzed rearrangement of ketoximes to amides, and aldoximes to nitriles.[2][9]
-
Mitigation: Avoid strongly acidic conditions and high temperatures. If Beckmann rearrangement is a significant issue, consider using a milder hydroxylamine salt or running the reaction at a lower temperature for a longer time.
-
-
Formation of Nitriles from Aldoximes: Aldoximes can be dehydrated to nitriles, especially under acidic conditions or at elevated temperatures.[4]
-
Mitigation: Use milder reaction conditions and carefully control the pH.
-
-
Unreacted Starting Material: Incomplete conversion will leave unreacted aldehyde or ketone in your product.
-
Mitigation: Optimize reaction conditions for complete conversion (see Low Yield section). Unreacted carbonyl compounds can often be removed during work-up or by chromatography.
-
-
Hydroxylamine-related Impurities: Excess or decomposed hydroxylamine can contaminate the product.
Q2: How can I effectively purify my oxime product?
A2: The choice of purification method depends on the physical properties of your oxime and the nature of the impurities.
-
Crystallization: If your oxime is a solid, recrystallization is often the most effective method for purification.[11]
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the oxime is soluble at high temperatures but poorly soluble at low temperatures. Allow the solution to cool slowly to form crystals. Impurities will ideally remain in the mother liquor.
-
-
Column Chromatography: This is a versatile method for purifying both solid and liquid oximes.[12]
-
Protocol: Choose a suitable solvent system (eluent) that provides good separation of your oxime from impurities on a silica gel or alumina column. Monitor the separation by TLC.
-
-
Aqueous Work-up: A proper work-up procedure can remove many impurities before further purification.
-
To remove unreacted hydroxylamine: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic hydroxylamine into the aqueous phase.[5][13]
-
To remove acidic or basic impurities: Wash with a dilute base (e.g., saturated sodium bicarbonate solution) or a dilute acid, respectively.[14]
-
Q3: I see an unexpected peak in my NMR/IR spectrum. How can I identify the impurity?
A3: Spectroscopic analysis is crucial for identifying impurities.
-
NMR Spectroscopy:
-
Beckmann Rearrangement Product (Amide): Look for a broad signal in the ¹H NMR spectrum corresponding to the N-H proton of the amide. In the ¹³C NMR, the amide carbonyl will appear at a different chemical shift than the starting ketone.
-
Nitrile: The presence of a nitrile group can be confirmed by the absence of the oxime OH proton in the ¹H NMR and the appearance of a characteristic quaternary carbon signal for the nitrile group in the ¹³C NMR spectrum (typically 115-125 ppm).
-
-
IR Spectroscopy:
-
Beckmann Rearrangement Product (Amide): Look for characteristic N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) bands.[7]
-
Nitrile: A sharp, medium-intensity band around 2210-2260 cm⁻¹ is indicative of a nitrile group.
-
Oxime: Oximes show characteristic bands for O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹).[4]
-
Data Presentation
Table 1: Effect of pH on Oximation Yield
| Substrate | pH | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 4.5 | 25 | 2 | 95 | [6] |
| Cyclohexanone | 5.0 | 25 | 1 | 92 | [6] |
| Acetophenone | 4.0 | 50 | 4 | 85 | General observation |
| 2,4-Dimethyl-3-pentanone | ~7 (heterogeneous base) | 80 | 6 | 70 | [10] |
Table 2: Effect of Temperature on Oximation of Various Carbonyl Compounds
| Substrate | Temperature (°C) | Time | Yield (%) | Reference |
| p-Chlorobenzaldehyde | Room Temp | 2 min | >98 | [15] |
| Acetophenone | Room Temp | 5.5 min | 95 | [15] |
| Cyclohexanone | Room Temp | 10 min | 92 | [15] |
| Cinnamaldehyde | Room Temp | 2 min | >98 | [16] |
| Benzophenone | Room Temp | 20 min | 60 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Oximation of an Aromatic Aldehyde (Benzaldehyde)
-
Dissolve the Aldehyde: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde).
-
Prepare this compound Solution: In a separate beaker, dissolve this compound (1.1 - 1.5 eq) in water to make a concentrated solution.
-
Reaction: Add the this compound solution to the stirred solution of the aldehyde at room temperature.
-
Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, 1M HCl (to remove unreacted hydroxylamine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude oxime.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Protocol 2: Oximation of a Sterically Hindered Ketone (e.g., 2,6-dimethyl-4-heptanone) [10]
-
Combine Reactants: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the hindered ketone (1.0 eq), hydroxylamine hydrochloride or sulfate (1.0-1.2 eq), a heterogeneous carbonate base (e.g., sodium or potassium carbonate, 1.5-2.0 eq), and an alcohol solvent (e.g., ethanol or 2-propanol). A small amount of water (up to 5 wt%) can be added to enhance the reaction rate.
-
Heat the Reaction: Heat the reaction mixture to reflux (typically 65-110 °C) with vigorous stirring.
-
Monitor Reaction: Monitor the reaction progress by GC or TLC. Due to the lower reactivity, this may take several hours to days.
-
Work-up:
-
After cooling to room temperature, filter off the inorganic salts.
-
Add water to the filtrate and extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oxime by vacuum distillation or column chromatography.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 7. Infrared study of the Beckmann rearrangement catalysed by decationated zeolite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 11. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quenching Excess Hydroxylamine Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on effectively quenching excess hydroxylamine phosphate in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
A1: Excess this compound can interfere with downstream reactions or purification processes. Hydroxylamine is a reactive nucleophile and reducing agent that can lead to unwanted side reactions, product degradation, or the formation of impurities. In the context of drug development, residual hydroxylamine may be considered a potential genotoxic impurity (GTI) and its levels must be carefully controlled.[1][2] Therefore, quenching is a critical step to ensure the stability of the desired product and the safety of the final compound.
Q2: What are the common methods for quenching excess this compound?
A2: The most common method for chemically quenching excess hydroxylamine is by reacting it with an aldehyde or ketone to form a stable oxime. Acetone is a widely used quenching agent due to its efficiency, low cost, and the relative stability of the resulting acetoxime.[3][4][5][6][7] Other carbonyl-containing compounds, such as sodium pyruvate, can also be used.
Q3: How does the quenching reaction with acetone work?
A3: Hydroxylamine reacts with acetone in a condensation reaction to form acetoxime and water.[4][5][6][7] This reaction effectively consumes the free hydroxylamine, rendering it non-reactive towards the desired product. The reaction is typically carried out by adding an excess of acetone to the reaction mixture.
Q4: Does the phosphate counter-ion in this compound affect the quenching process?
A4: While the quenching reaction primarily involves the hydroxylamine molecule, the phosphate counter-ion can influence the pH of the reaction mixture. The efficiency of oxime formation can be pH-dependent. It is important to consider the overall pH of the reaction mixture and adjust if necessary to ensure optimal quenching.
Q5: How can I confirm that the hydroxylamine has been completely quenched?
A5: Complete quenching should be verified using a sensitive analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often requires a derivatization step to introduce a UV-active chromophore to the hydroxylamine molecule for detection.[8][9][10]
-
Gas Chromatography (GC): Similar to HPLC, derivatization is typically necessary. For example, reaction with acetone to form acetoxime, which is then detected by GC.[1][11]
-
Colorimetric Assays: These provide a rapid, qualitative or semi-quantitative assessment of residual hydroxylamine.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Quenching (Residual Hydroxylamine Detected) | 1. Insufficient amount of quenching agent. 2. Suboptimal reaction conditions (time, temperature, pH). 3. Inefficient mixing. | 1. Increase the molar excess of the quenching agent (e.g., acetone). A 5-10 fold excess is a good starting point. 2. Increase the reaction time or temperature. Ensure the pH of the reaction mixture is suitable for oxime formation (typically near neutral or slightly acidic). 3. Ensure vigorous stirring during the addition of the quenching agent and throughout the reaction. |
| Product Degradation After Quenching | 1. The quenching agent or the resulting by-product is reacting with the desired product. 2. The pH of the reaction mixture changed upon addition of the quencher, leading to product instability. | 1. Screen alternative quenching agents. For example, if acetone is causing issues, consider using sodium pyruvate. 2. Monitor and buffer the pH of the reaction mixture during the quenching step. |
| Formation of Unwanted Side Products | 1. Side reactions of hydroxylamine with other components in the reaction mixture. 2. The oxime formed during quenching is unstable under the reaction conditions and is participating in further reactions. | 1. Optimize the timing of the quench to minimize the time excess hydroxylamine is present. 2. Characterize the side products to understand their origin. Consider if the oxime is susceptible to hydrolysis or rearrangement under your specific reaction conditions. |
| Difficulty in Removing the Oxime By-product | The oxime by-product has similar solubility or chromatographic properties to the desired product. | 1. Modify the work-up or purification procedure. Consider an extraction at a different pH or a different chromatography stationary phase. 2. Choose a quenching agent that produces a more easily separable oxime. |
Experimental Protocols
Protocol 1: Quenching of Excess this compound with Acetone
This protocol describes a general procedure for quenching excess this compound with acetone.
Materials:
-
Reaction mixture containing excess this compound
-
Acetone
-
Analytical method for detecting residual hydroxylamine (e.g., HPLC with derivatization)
Procedure:
-
Determine the amount of excess this compound: If possible, quantify the amount of unreacted this compound in the reaction mixture. If not, assume all unreacted hydroxylamine remains.
-
Calculate the required amount of acetone: Add a 5- to 10-fold molar excess of acetone relative to the amount of excess this compound.
-
Addition of acetone: Slowly add the calculated amount of acetone to the reaction mixture while stirring vigorously.
-
Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by a suitable analytical method.
-
Verification: After the reaction is complete, take an aliquot of the reaction mixture and analyze for the presence of residual hydroxylamine to confirm complete quenching.
Protocol 2: Colorimetric Assay for Detection of Residual Hydroxylamine
This protocol is based on the oxidation of hydroxylamine and subsequent colorimetric detection.
Materials:
-
Sample from the quenched reaction mixture
-
Bromine water (or other suitable oxidizing agent)
-
Methyl Red indicator solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a diluted sample of the quenched reaction mixture.
-
Oxidation: Treat the sample with a known excess of a standard bromine solution in an acidic medium. Hydroxylamine will be oxidized by the bromine.
-
Color Development: Add Methyl Red indicator to the solution. The unreacted bromine will bleach the Methyl Red.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 520 nm for Methyl Red). The absorbance is proportional to the amount of unreacted Methyl Red, which is inversely proportional to the amount of residual hydroxylamine in the sample.[12]
-
Quantification: Create a calibration curve using known concentrations of hydroxylamine to quantify the residual amount in the sample.
Data Summary
Table 1: Comparison of Quenching Agents for N-hydroxysuccinimide (NHS) Esters (Contextually Relevant)
While not directly for this compound, data from quenching NHS esters with hydroxylamine and other nucleophiles provides insight into relative efficiencies.
| Quenching Agent | Concentration | Reaction Time | Efficiency in Reducing Over-labeled Peptides |
| Hydroxylamine | 0.3 M | 30 min | Reduces over-labeled peptides from >25% to ~10% |
| Methylamine | 0.4 M | 60 min | Reduces over-labeled peptides to <1% |
Data adapted from a study on quenching TMT labeling reagents in proteomics. This indicates that while hydroxylamine is used as a quencher, its own quenching may require a more reactive agent for high efficiency.[14]
Table 2: Analytical Methods for Hydroxylamine Detection
| Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-UV with Derivatization | Pre-column derivatization with benzaldehyde to form a UV-active oxime. | LOQ: 12 ppm | [9] |
| GC-FID with Derivatization | Derivatization with acetone to form acetoxime. | LOD: 0.45 µg/ml | [1][11] |
| Colorimetric Assay | Oxidation with bromine followed by bleaching of Methyl Red. | Range: 0-5 µg of hydroxylamine | [12] |
| Colorimetric Fluorescent Probe | Reaction with a coumarin derivative leading to a change in color and fluorescence. | LOD: 0.15 µM | [13] |
Diagrams
Caption: Workflow for quenching excess this compound.
Caption: Chemical reaction for quenching hydroxylamine with acetone.
Caption: Troubleshooting decision tree for incomplete quenching.
References
- 1. wjpr.net [wjpr.net]
- 2. Gas chromatographic measurement of trace hydroxylamine in drugs. [wisdomlib.org]
- 3. Sciencemadness Discussion Board - How can I test for Hydroxylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. byjus.com [byjus.com]
- 5. brainly.in [brainly.in]
- 6. brainly.com [brainly.com]
- 7. doubtnut.com [doubtnut.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. A highly sensitive and colorimetric fluorescent probe for visualizing hydroxylamine in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage recommendations for hydroxylamine phosphate
This guide provides comprehensive handling, storage, and troubleshooting recommendations for the use of hydroxylamine phosphate in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound ((NH₃OH)₃PO₄) is the phosphate salt of hydroxylamine. It is an off-white powder that is corrosive and can cause severe skin and eye burns.[1] It is also harmful if swallowed or inhaled, causing irritation to the digestive and respiratory tracts.[1][2] Additionally, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2][3] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[1][4]
Q2: What are the signs of decomposition of this compound?
Hydroxylamine and its salts can decompose upon heating, sometimes violently.[4] Decomposition may produce toxic fumes of nitrogen oxides (NOx) and phosphorus oxides (POx).[2][4] A build-up of pressure in the container may also indicate decomposition.[4]
Q3: Can I store this compound in a standard laboratory refrigerator?
This compound should be stored in a cool, dry place.[1][4] While refrigeration is generally recommended for hydroxylamine solutions to maintain stability, for the phosphate salt, the key is to keep it in a tightly closed container in a corrosive-safe area, away from incompatible materials.[1][4] Ensure the storage area is well-ventilated.[1]
Q4: What materials are incompatible with this compound?
This compound is incompatible with oxidizing agents, bases, alcohol, and water.[1][4][5] Contact with strong reducing agents may lead to the formation of highly toxic and flammable phosphine gas.[4] It can also react violently with certain metals like finely divided zinc, copper, and their salts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Crystallization or clumping of the solid | Moisture absorption | Ensure the container is tightly sealed when not in use. Store in a desiccator if the humidity is high. |
| Unexpected reaction or fuming upon addition to a solution | Incompatibility with the solvent or other reagents. | Immediately cease the addition. If safe to do so, neutralize the reaction. Review the list of incompatible materials before repeating the experiment. |
| Discoloration of the this compound powder | Decomposition or contamination | Do not use the discolored powder. Dispose of it as hazardous waste according to your institution's guidelines. |
| Pressure buildup in the storage container | Decomposition of the material | Carefully vent the container in a chemical fume hood.[4] If decomposition is suspected, dispose of the material. |
Handling and Storage Recommendations
Proper handling and storage are critical to ensure the safety and integrity of this compound.
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use in a chemical fume hood to avoid inhaling dust.[1] If a fume hood is not available, a NIOSH-approved respirator for dusts is necessary. |
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[1][4] |
| Container | Keep in a tightly closed, original, or compatible container (e.g., polyethylene or polypropylene).[1][4] |
| Location | Store in a designated corrosives area away from incompatible materials.[1][4] |
| Ventilation | Ensure the storage area is well-ventilated.[1] |
Experimental Protocols
General Protocol for Protein Cleavage at Asparaginyl-Glycyl (Asn-Gly) Bonds
This protocol provides a general methodology for using this compound to cleave a peptide bond between asparagine and glycine residues in a protein. Note: Optimization of pH, temperature, and incubation time may be required for your specific protein.
Materials:
-
This compound
-
Purified protein sample
-
Buffer (e.g., 0.2 M Tris-acetate, pH 9.0)
-
Guanidine hydrochloride (optional, for denaturing)
-
Sodium hydroxide (for pH adjustment)
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer. If the protein is not soluble or is folded, add a denaturant like guanidine hydrochloride to a final concentration of 6 M.
-
Reaction Mixture Preparation: In a separate tube, prepare a 2 M this compound solution in the reaction buffer. Adjust the pH of the hydroxylamine solution to 9.0 with sodium hydroxide.
-
Cleavage Reaction: Add the hydroxylamine solution to the protein solution to a final hydroxylamine concentration of 1 M.
-
Incubation: Incubate the reaction mixture at 45°C for 4 hours.
-
Reaction Quenching: Stop the reaction by desalting the sample using a desalting column or by precipitating the protein with trichloroacetic acid (TCA).
-
Analysis: Analyze the cleavage products by SDS-PAGE to visualize the resulting peptide fragments.
Visual Guides
Caption: Workflow for handling a this compound spill.
Caption: Decision tree for the proper storage of this compound.
Caption: Simplified decomposition pathway of this compound.
References
Technical Support Center: Managing Hydroxylamine Phosphate Incompatibility with Oxidizing Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxylamine phosphate and its incompatibility with oxidizing agents.
FAQs - Frequently Asked Questions
Q1: What is this compound and why is it reactive with oxidizing agents?
This compound ((NH₃OH)₃PO₄) is the salt of hydroxylamine and phosphoric acid. Hydroxylamine itself is a reducing agent, meaning it readily donates electrons. Oxidizing agents accept electrons, and this fundamental incompatibility in their chemical nature leads to rapid and often highly exothermic redox reactions. These reactions can be vigorous and potentially hazardous if not properly controlled.
Q2: What are the primary hazards associated with mixing this compound and oxidizing agents?
The primary hazards include:
-
Rapid Gas Evolution: Reactions can produce nitrogen gas (N₂) and nitrous oxide (N₂O), leading to a rapid increase in pressure in closed systems.[1]
-
Exothermic Reaction: The reaction releases a significant amount of heat, which can cause the temperature of the mixture to rise uncontrollably, potentially leading to boiling, splashing, and even explosive decomposition.
-
Formation of Hazardous Byproducts: Depending on the specific oxidizing agent and reaction conditions, toxic nitrogen oxides (NOx) and phosphorus oxides can be formed.[1]
-
Fire and Explosion: In the presence of strong oxidizing agents, the reaction can be violent enough to cause a fire or explosion.[2][3] A notable incident involving the explosive decomposition of hydroxylamine occurred at a production facility, highlighting the severe hazards associated with its handling, especially at elevated concentrations and temperatures.[4][5]
Q3: Which common laboratory chemicals are considered strong oxidizing agents and are incompatible with this compound?
A wide range of common laboratory chemicals should be considered incompatible with this compound. This is not an exhaustive list, and the Safety Data Sheet (SDS) for any chemical should always be consulted.
| Oxidizing Agent Class | Examples |
| Peroxides | Hydrogen peroxide, Benzoyl peroxide |
| Permanganates | Potassium permanganate |
| Chromates/Dichromates | Potassium dichromate, Chromium trioxide |
| Hypohalites | Sodium hypochlorite (bleach) |
| Nitrates | Nitric acid, Ammonium nitrate |
| Halogens | Chlorine, Bromine, Iodine |
| Perchlorates | Perchloric acid, Sodium perchlorate |
Q4: Can the phosphate counter-ion influence the reactivity of hydroxylamine with oxidizing agents?
While specific kinetic studies on this compound are limited, the phosphate ion itself can participate in redox reactions.[6][7] However, the primary reactivity is dominated by the hydroxylamine moiety. The phosphate anion may act as a buffer, influencing the pH of the solution, which is a critical factor in the oxidation of hydroxylamine. The rate of hydroxylamine oxidation is known to be pH-dependent.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound where oxidizing agents may be present.
Issue 1: Unexpected gas evolution and temperature increase after adding a reagent.
-
Possible Cause: Inadvertent mixing of this compound with an oxidizing agent.
-
Immediate Action:
-
Cease addition of the reagent immediately.
-
If safe to do so, begin cooling the reaction vessel using an ice bath.
-
Ensure adequate ventilation to handle any gas evolution. Do not work in an enclosed space.
-
Alert colleagues and your safety officer.
-
-
Preventative Measures:
-
Always conduct a thorough compatibility check of all reagents before starting an experiment.
-
Add reagents slowly and monitor the temperature of the reaction mixture continuously.
-
Work on the smallest possible scale, especially for new procedures.
-
Have a cooling bath and quenching agent readily available.
-
Issue 2: A color change is observed, followed by a rapid reaction.
-
Possible Cause: Many oxidizing agents, such as potassium permanganate (purple), have distinct colors that change as the redox reaction proceeds. This color change can be an indicator of the onset of a vigorous reaction.
-
Immediate Action:
-
Treat this as a sign of a potentially runaway reaction. Follow the immediate actions for Issue 1.
-
Be prepared for a rapid increase in temperature and gas evolution.
-
-
Preventative Measures:
-
When working with colored oxidizing agents, be aware of the color changes that indicate a reaction is occurring.
-
Use a well-calibrated temperature probe to monitor the reaction in addition to visual cues.
-
Issue 3: How to safely quench a reaction containing an excess of an oxidizing agent when this compound is present in the mixture?
-
Challenge: Adding a quenching agent (a reducing agent) can itself be hazardous if not done correctly. Hydroxylamine hydrochloride has been studied as a quenching agent for potassium permanganate, which provides a model for controlled reactions.[5]
-
Recommended Protocol (General Guidance - Adapt for Specific Reagents):
-
Cool the reaction mixture: Before adding any quenching agent, cool the reaction vessel in an ice bath to slow down the reaction rate.
-
Dilute the mixture: If possible and safe, dilute the reaction mixture with a compatible solvent to reduce the concentration of the reactants.
-
Slow, controlled addition: Add the quenching agent (e.g., a solution of sodium bisulfite or sodium thiosulfate) dropwise with vigorous stirring.
-
Monitor temperature: Continuously monitor the temperature of the mixture and pause the addition if the temperature begins to rise rapidly.
-
Work in a fume hood: All quenching procedures should be performed in a chemical fume hood with the sash down.
-
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store this compound in a cool, dry place away from incompatible materials, especially oxidizing agents.[3]
-
Dispensing: When weighing and dispensing solid this compound, avoid creating dust.
-
Waste Disposal: Dispose of this compound and its solutions according to your institution's hazardous waste guidelines.
Visualizations
Below are diagrams illustrating key concepts related to the incompatibility of this compound with oxidizing agents.
References
- 1. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lessons [ncsp.tamu.edu]
- 4. csb.gov [csb.gov]
- 5. Concept Sciences Hydroxylamine Explosion | CSB [csb.gov]
- 6. Direct conversion of various phosphate sources to a versatile P-X reagent [TBA][PO2X2] via redox-neutral halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorus redox reactions as pinch hitters in microbial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Conversion Rates with Hydroxylamine Phosphate
Welcome to the technical support center for hydroxylamine phosphate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments, particularly those related to poor conversion rates.
Troubleshooting Guides
This section provides answers to specific problems you might be facing during your reaction.
1. Problem: Low or No Product Yield
Question: I am performing an oxime synthesis using this compound and a carbonyl compound, but I am getting a very low yield of my desired oxime, or no product at all. What are the potential causes and how can I fix this?
Answer:
Low or no product yield in an oximation reaction can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity. Here is a systematic guide to troubleshooting this issue:
Possible Causes & Solutions:
| Factor | Possible Cause | Recommended Solution |
| Reagent Quality | Degradation of this compound due to improper storage (exposure to moisture, high temperatures, or incompatible materials).[1][2][3] | Use a fresh batch of this compound stored in a cool, dry place, away from bases and oxidizing agents.[1][2] Ensure the container is tightly sealed.[2] |
| Impurities in the starting carbonyl compound or solvent. | Purify the carbonyl compound and use dry, high-purity solvents. | |
| Reaction Conditions | Incorrect pH: The optimal pH for oxime formation is crucial.[4][5] this compound solutions are slightly acidic, which is often beneficial, but the specific requirements can vary based on the substrate.[4] | Monitor and adjust the pH of the reaction mixture. For many oxime formations, a weakly acidic medium is ideal.[5] You can use a buffer system if necessary. |
| Inappropriate Temperature: The reaction may be too slow at low temperatures, or the this compound may decompose at elevated temperatures.[6][7] | Optimize the reaction temperature. Start with room temperature and gently heat if the reaction is slow, while monitoring for any signs of decomposition. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[8] | |
| Substrate Issues | Steric Hindrance: Bulky substituents on the carbonyl compound can hinder the approach of hydroxylamine. | Increase the reaction time and/or temperature. Consider using a less sterically hindered solvent. |
| Electronic Effects: Electron-withdrawing groups on the carbonyl compound can deactivate it towards nucleophilic attack. | A higher temperature or a catalyst may be required. | |
| Side Reactions | Decomposition of Hydroxylamine: In the presence of certain metal ions (e.g., copper) or under inappropriate pH and temperature conditions, hydroxylamine can decompose.[9][10] | Use high-purity reagents and glassware. Avoid contact with incompatible metals.[1] |
| Beckmann Rearrangement: Under certain acidic conditions, the formed oxime can undergo a Beckmann rearrangement to form an amide.[11] | Carefully control the acidity of the reaction medium. | |
| Dehydration of Aldoxime: Aldoximes can sometimes dehydrate to form nitriles.[5][11] | Control the reaction conditions, particularly temperature and acidity, to minimize this side reaction. |
Troubleshooting Workflow for Low/No Yield
Caption: A stepwise approach to diagnosing low or no product yield.
2. Problem: Slow or Stalled Reaction
Question: My oximation reaction starts, but it is extremely slow or appears to stop before all the starting material is consumed. What could be the reason, and how can I speed it up?
Answer:
A slow or stalled reaction can be frustrating. The primary factors to investigate are temperature, pH, and potential catalyst inhibition.
Possible Causes & Solutions:
| Factor | Possible Cause | Recommended Solution |
| Reaction Conditions | Low Temperature: The activation energy for the reaction may not be overcome at the current temperature. | Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Be cautious not to exceed the decomposition temperature of this compound. |
| Suboptimal pH: The rate of oxime formation is highly pH-dependent.[12] | Adjust the pH of the reaction mixture. A slightly acidic environment is generally favorable for the initial condensation, but the optimal pH can be substrate-specific. | |
| Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Try a different solvent system in which all reactants are fully soluble. Gentle heating can also improve solubility. | |
| Inhibition | Product Inhibition: The product oxime may be inhibiting the reaction. | This is less common for oximation but can occur. If suspected, consider removing the product as it forms, if feasible. |
| Impurity Inhibition: Trace impurities in the reactants or solvent could be acting as inhibitors. | Use highly purified starting materials and solvents. |
Logical Flow for Addressing a Slow Reaction
Caption: Decision tree for troubleshooting a slow or stalled reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving this compound?
A1: The optimal pH for oxime formation is generally in the weakly acidic range.[5] this compound itself forms a slightly acidic solution, which is often sufficient.[4] However, the exact optimal pH can depend on the specific carbonyl substrate. It is recommended to monitor the pH and adjust if necessary. Extremely acidic or alkaline conditions can lead to the decomposition of hydroxylamine.[7]
Q2: How should I properly store this compound?
A2: this compound should be stored in a cool, dry place in a tightly sealed container.[2] It is sensitive to moisture and high temperatures.[2][7] It should be kept away from incompatible materials such as bases and strong oxidizing agents.[1]
Q3: Can I use this compound with any carbonyl compound?
A3: this compound is a versatile reagent for the oximation of a wide range of aldehydes and ketones.[4][11] However, the reactivity can be influenced by the steric and electronic properties of the carbonyl compound. Sterically hindered ketones or electronically deactivated carbonyls may react more slowly and require more forcing conditions.
Q4: What are the common decomposition products of this compound?
A4: Under heating, hydroxylammonium salts can undergo exothermic decomposition.[10] Decomposition products can include nitrogen oxides (NOx), oxides of phosphorus, ammonia, and nitrogen gas.[10] The presence of heavy metal impurities can catalyze this decomposition.[10]
Q5: What analytical methods are recommended for monitoring the progress of my reaction?
A5: The choice of analytical method depends on the properties of your reactants and products. Common techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.[8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.[8]
Experimental Protocols
General Protocol for Oxime Synthesis using this compound
This is a general guideline; specific amounts and conditions should be optimized for your particular substrate.
-
Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture).
-
Add this compound: Add this compound (1.1-1.5 equivalents) to the solution. If necessary, it can be dissolved in a minimal amount of water before addition.
-
Adjust pH (Optional): If required, adjust the pH of the mixture to the optimal range using a dilute acid or base while monitoring with a pH meter.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor Progress: Monitor the reaction by TLC or another suitable analytical technique until the starting material is consumed.
-
Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the product. A typical work-up may involve:
-
Diluting the reaction mixture with water.
-
Extracting the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol for Monitoring Reaction by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Obtain a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the reaction mixture onto the TLC plate. Also, spot the pure starting material as a reference.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The choice of eluent will depend on the polarity of your compounds.
-
Visualization: After the solvent front has moved up the plate, remove it from the chamber and visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate or iodine).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Signaling Pathway and Workflow Diagrams
General Oximation Reaction Pathway
Caption: The reaction pathway for the formation of an oxime from a carbonyl compound.
References
- 1. chemstock.ae [chemstock.ae]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nbinno.com [nbinno.com]
- 5. byjus.com [byjus.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 10. chemcess.com [chemcess.com]
- 11. Oxime - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Metal Ion Impurities on Hydroxylamine Phosphate Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of hydroxylamine phosphate in the presence of metal ion impurities. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is decomposing unexpectedly. What could be the cause?
A1: Unexpected decomposition of this compound solutions is often attributed to the presence of catalytic impurities, most notably transition metal ions. Even trace amounts of metal ions such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and cobalt (Co²⁺, Co³⁺) can significantly accelerate the exothermic decomposition of hydroxylamine and its salts.[1][2][3] The decomposition can be vigorous, leading to gas evolution and a rapid increase in temperature.[3] It is also crucial to consider the pH and temperature of your solution, as extremes in either can also hasten degradation.
Q2: Which metal ions are of most concern for this compound stability?
A2: Based on studies of hydroxylamine and its various salts, the most catalytically active metal ions are typically those that can readily undergo changes in their oxidation state.[4] Iron and copper are frequently cited as potent catalysts for hydroxylamine decomposition.[3][4] Other transition metals like chromium and cobalt have also been shown to induce decomposition.[1] Therefore, contact with materials such as stainless steel, which contains iron and other transition metals, should be carefully managed.
Q3: How can I minimize metal ion contamination in my experiments?
A3: To minimize metal ion contamination, it is recommended to use high-purity reagents and solvents. Employing metal-free labware (e.g., PEEK, Teflon) is also a critical step. If the use of metal equipment is unavoidable, its compatibility should be thoroughly checked. The use of chelating agents, which sequester metal ions and reduce their catalytic activity, can also be an effective stabilization strategy.
Q4: What are the primary degradation products of this compound in the presence of metal ions?
A4: The decomposition of hydroxylamine is a complex process that can yield a variety of products. In the presence of metal ions, which act as redox catalysts, the common degradation products include nitrogen gas (N₂), nitrous oxide (N₂O), and ammonia (NH₃). The exact distribution of these products can be influenced by factors such as the specific metal ion, its concentration, the pH of the solution, and the temperature.
Q5: Are there any analytical techniques to monitor the stability of my this compound solution?
A5: Yes, several thermal analysis techniques are well-suited for monitoring the stability of this compound. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition and the heat of reaction. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, which corresponds to the evolution of gaseous decomposition products. Reaction calorimetry can also provide detailed information about the heat flow profile of the decomposition reaction in real-time.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid gas evolution and/or foaming in the this compound solution. | Catalytic decomposition due to metal ion contamination. | 1. Immediately cool the solution in an ice bath to slow the reaction rate. 2. Ensure adequate ventilation to handle potential gas release. 3. Review experimental setup for sources of metal contamination (e.g., spatula, reactor vessel).[3] 4. Consider adding a chelating agent to sequester metal ions. |
| Discoloration of the this compound solution (e.g., yellow or brown tint). | Presence of oxidized metal species (e.g., Fe³⁺). | 1. Use UV-Vis spectroscopy to check for the presence of metal complexes.[1] 2. Purify the this compound or use a higher purity grade. 3. Implement the use of metal-free handling procedures. |
| Inconsistent experimental results when using this compound. | Variable levels of metal ion impurities between batches or experiments. | 1. Analyze incoming lots of this compound for trace metal content. 2. Standardize all experimental procedures to minimize contamination. 3. Use a chelating agent as a standard component of the buffer system if metal ion contamination is unavoidable. |
| Lower than expected yield in a reaction involving this compound. | Decomposition of the this compound reactant. | 1. Confirm the stability of the this compound solution under reaction conditions in the absence of other reactants. 2. Investigate potential metal leaching from other reagents or equipment. |
Quantitative Data on Metal Ion Effects
| Hydroxylamine Form | Metal Ion (Concentration) | Analytical Method | Key Findings | Reference |
| 50 mass % Hydroxylamine/Water Solution | Fe²⁺ or Fe³⁺ (10 ppm / 0.0004 mol %) | Adiabatic Calorimetry | Triggers complete decomposition even at room temperature. Heat of reaction increased to ~4.0 kJ/g from 3.78 kJ/g without iron. | [3] |
| Hydroxylamine (HA), Hydroxylamine Chloride (HACl), Hydroxylamine Nitrate (HAN) | Cu²⁺ | Reaction Calorimetry | HA was more reactive with Cu²⁺ than HACl and HAN. | [1] |
| Hydroxylamine (HA), Hydroxylamine Chloride (HACl), Hydroxylamine Nitrate (HAN) | Cr³⁺, Co²⁺, Co³⁺ | Reaction Calorimetry | HA exhibited the highest reactivity with these metals in their intermediate oxidation states compared to HACl and HAN. | [1] |
| Hydroxylamine Nitrate (HAN) | Fe³⁺ | DSC | The initial decomposition temperature was decreased by 16°C, and the reaction rate of thermal decomposition increased. | [6] |
Detailed Experimental Protocols
Protocol: Assessing the Impact of Metal Ion Impurities on this compound Stability using Differential Scanning Calorimetry (DSC)
This protocol provides a general framework for evaluating the thermal stability of this compound solutions in the presence of various metal ions.
1. Materials and Equipment:
-
This compound (high purity)
-
Deionized water (metal-free)
-
Stock solutions of metal salts (e.g., FeCl₂, FeCl₃, CuSO₄, NiCl₂) of known concentration (e.g., 1000 ppm)
-
Differential Scanning Calorimeter (DSC) with hermetically sealable crucibles (e.g., gold-plated stainless steel)
-
Microbalance
-
Pipettes and metal-free labware
2. Sample Preparation:
-
Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 50% w/w).
-
For each metal ion to be tested, create a series of samples by adding a precise amount of the metal ion stock solution to the this compound solution to achieve the target impurity concentrations (e.g., 1, 5, 10, 50, 100 ppm).
-
Prepare a control sample of the this compound solution with an equivalent volume of deionized water added instead of the metal ion solution.
-
Accurately weigh a small amount of the prepared sample (typically 1-5 mg) into a DSC crucible.
-
Hermetically seal the crucible to contain any evolved gases during the experiment.
3. DSC Analysis:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range relevant to the expected decomposition (e.g., 30 °C to 300 °C).
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
Determine the onset temperature of decomposition for each sample. This is typically identified as the temperature at which the DSC curve begins to deviate exothermically from the baseline.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.
-
Compare the onset temperatures and enthalpies of decomposition for the samples containing metal ions to the control sample. A lower onset temperature and/or a higher enthalpy of decomposition indicate decreased stability.
-
Plot the onset temperature of decomposition as a function of metal ion concentration to visualize the catalytic effect.
Visualizations
Caption: Catalytic decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Calorimetric study on the decomposition of hydroxylamine in the presence of transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPO Process Optimization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproduct formation during the Hydroperoxide (HPO) process, particularly in the context of propylene oxide (PO) synthesis (HPPO).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the HPPO process? A1: The primary byproducts in the Hydrogen Peroxide to Propylene Oxide (HPPO) process include propylene glycol (PG), polyether polyols, and propylene glycol ethers.[1] These arise from side reactions such as the ring-opening and polymerization of the desired propylene oxide product.[1] Additionally, propane can be formed through the hydrogenation of propylene, especially when reactants are not fed strategically.[2]
Q2: What are the primary causes of byproduct formation? A2: Byproduct formation is primarily caused by several factors:
-
Catalyst Deactivation: Poor catalyst stability can lead to decreased selectivity.[1]
-
Side Reactions: The high reactivity of the propylene oxide product can lead to ring-opening (hydrolysis to form glycols) and polymerization.[1]
-
Mass Diffusion Limitations: Inefficient diffusion of reactants and products within the catalyst's pores can promote side reactions and coke deposition.[1]
-
Sub-optimal Reaction Conditions: Parameters like temperature, pressure, and reactant concentration significantly influence reaction pathways.[2]
-
H₂O₂ Decomposition: The decomposition of hydrogen peroxide into water and oxygen is a competing reaction that reduces efficiency.[1]
Q3: How does the choice of catalyst impact byproduct formation? A3: The catalyst is a critical factor in controlling the selectivity of the HPPO process.[1] Titanium silicalite-1 (TS-1) is a commonly used catalyst.[3] However, modifications to catalyst structure, such as creating hierarchical pores (as in SR-HTS zeolite), can improve mass diffusion of reactants and products.[1] This enhanced diffusion limits the opportunity for the propylene oxide product to undergo further reactions to form byproducts like propylene glycol or polymers, thereby improving PO selectivity and extending the catalyst's lifetime.[1] Furthermore, increasing the hydrophobicity of the catalyst can also improve its activity and stability.[2]
Q4: Can the reactant feeding strategy influence byproduct formation? A4: Yes, the strategy for introducing reactants into the reactor has a significant effect on selectivity. For instance, separating the propylene and hydrogen feeds can reduce the formation of propane, an undesirable byproduct from propylene hydrogenation. A well-designed feeding strategy helps maintain favorable concentration profiles of the reactants, enhancing the overall performance of the reactor.
Troubleshooting Guide: High Byproduct Formation
This guide addresses the common issue of low selectivity for the desired product (e.g., Propylene Oxide) due to excessive byproduct formation.
Problem: Consistently low PO selectivity and high levels of propylene glycol, oligomers, or other byproducts.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high byproduct formation in the HPO process.
Data Presentation
Table 1: Influence of Key Reaction Parameters on Byproduct Formation
| Parameter | Effect on H₂O₂ Conversion | Effect on PO Selectivity | Impact on Byproduct Formation | Reference |
| Temperature | Increases | Decreases at higher values | Higher temperatures can accelerate side reactions like hydrolysis and polymerization. | [1] |
| Pressure | Variable | Generally positive impact | Maintaining adequate propylene pressure is crucial for the main reaction. | [1] |
| H₂O₂ Concentration | Increases with higher concentration | Can decrease if not optimized | High local concentrations can lead to H₂O₂ decomposition and favor side reactions. |
Table 2: Illustrative Comparison of Catalyst Performance in HPPO
| Catalyst Type | Key Structural Feature | H₂O₂ Conversion Efficiency | PO Selectivity | Typical Byproduct Profile | Reference |
| Conventional TS-1 | Microporous Zeolite | Good | Good | Higher tendency for coke deposition and byproduct formation over time due to diffusion limits. | [1] |
| Hierarchical TS-1 (SR-HTS) | Microporous and Mesoporous | Excellent | Very High | Lower byproduct formation due to improved mass transfer, reducing PO residence time in pores. | [1] |
Key Reaction Pathways
The following diagram illustrates the desired reaction for propylene oxide synthesis and the competing side reactions that lead to common byproducts.
Caption: Main epoxidation reaction and key side reactions leading to byproduct formation.
Experimental Protocols
Protocol 1: Catalyst Performance Evaluation in a Micro-Reactor
This protocol outlines a method for assessing the catalytic performance (conversion and selectivity) of a given catalyst for the HPPO process.
Objective: To determine the H₂O₂ conversion rate and PO selectivity of a catalyst under controlled conditions.
Materials & Equipment:
-
Fixed-bed micro-reactor
-
High-pressure liquid pumps for propylene and H₂O₂/methanol solution
-
Mass flow controllers for gases
-
Back-pressure regulator
-
Gas chromatograph (GC) for product analysis
-
HPLC for byproduct analysis
-
Catalyst (e.g., 20 g of SR-HTS tablet catalyst)[1]
Procedure:
-
Catalyst Loading: Load a precisely weighed amount of the catalyst (e.g., 20 g) into the micro-reactor.[1]
-
System Purge: Purge the reactor system with an inert gas (e.g., N₂) to remove air and moisture.
-
Pressurization and Heating: Pressurize the reactor with propylene to the desired operating pressure (e.g., 2.0 MPa) and heat the reactor to the target temperature (e.g., 35°C).[1]
-
Reactant Feed: Introduce the liquid feed, a solution of hydrogen peroxide in a solvent like methanol, into the reactor at a constant, controlled flow rate.
-
Reaction Execution: Allow the reaction to proceed for a set duration, ensuring temperature and pressure remain stable.
-
Sample Collection: Collect liquid and gas samples from the reactor outlet at regular intervals.
-
Analysis:
-
Analyze the gas-phase components to determine propylene conversion.
-
Analyze the liquid-phase components using GC or HPLC to quantify the concentration of propylene oxide, unreacted H₂O₂, and byproducts such as propylene glycol.
-
-
Calculation:
-
Calculate H₂O₂ conversion based on the difference between the inlet and outlet concentrations.
-
Calculate PO selectivity as the molar ratio of PO produced to the total moles of H₂O₂ consumed.
-
Protocol 2: Quantification of Byproducts by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of hydrophilic byproducts like propylene glycol in the reaction mixture.
Objective: To separate and quantify key byproducts from the HPPO reaction mixture.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector or a Refractive Index (RI) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is often suitable for separating polar analytes.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][5] An isocratic or gradient elution can be developed depending on the complexity of the sample.
-
Sample Preparation:
-
Dilute a known volume of the reaction mixture with the mobile phase to bring the analyte concentrations within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.[4]
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations for each byproduct of interest (e.g., propylene glycol).
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the byproduct peaks by comparing their retention times with those of the standards.
-
Quantify the concentration of each byproduct in the sample by using the peak areas and the corresponding calibration curve.
-
References
Validation & Comparative
A Head-to-Head Comparison: Hydroxylamine Phosphate vs. Hydroxylamine Sulfate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor that can significantly impact reaction efficiency, yield, and overall process viability. When it comes to sourcing the hydroxylamine moiety for key organic transformations, hydroxylamine phosphate and hydroxylamine sulfate are two commonly employed salts. This guide provides an objective comparison of their performance in organic reactions, supported by available experimental data and detailed protocols.
Executive Summary
Both this compound and hydroxylamine sulfate serve as stable, solid carriers of the reactive hydroxylamine nucleophile, primarily used in the synthesis of oximes and hydroxamic acids. Hydroxylamine sulfate is a widely accessible and frequently utilized reagent in laboratory-scale synthesis, with a considerable body of literature detailing its application. In contrast, this compound is most prominently recognized for its role in the industrial-scale production of cyclohexanone oxime, a precursor to caprolactam and Nylon-6, via the this compound Oxime (HPO) process.
While direct, side-by-side comparative studies under identical laboratory conditions are not extensively documented, an analysis of existing data and industrial processes reveals key differences in their application, solubility, and by-product profiles, which can guide the selection process for specific synthetic needs.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each salt is essential for their effective use in organic reactions.
| Property | This compound | Hydroxylamine Sulfate |
| Molecular Formula | (NH₃OH)₃PO₄ | (NH₃OH)₂SO₄ |
| Molecular Weight | 197.08 g/mol | 164.14 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | Decomposes | ~170 °C (decomposes)[1] |
| Solubility in Water | Soluble[2] | 58.7 g/100 mL at 20 °C[3] |
| Solubility in Alcohols | Data not readily available | Soluble in ethanol and methanol[1][4] |
Performance in Oxime Formation
The conversion of aldehydes and ketones to oximes is a cornerstone reaction for both hydroxylamine salts. Oximes are crucial intermediates in various synthetic pathways, including the Beckmann rearrangement for amide synthesis.
Hydroxylamine Sulfate in Oxime Synthesis
Hydroxylamine sulfate is a workhorse for laboratory-scale oximation reactions. It is typically used in the presence of a base to liberate the free hydroxylamine.
Experimental Protocol: Synthesis of Benzophenone Oxime using Hydroxylamine Sulfate [5]
-
Reactants:
-
Benzophenone: 100 g (0.55 mole)
-
Hydroxylamine hydrochloride: 60 g (0.86 mole) - Note: While the target is to illustrate the use of the sulfate, many lab preps use the hydrochloride salt which behaves similarly in the presence of a base. This protocol is representative.
-
95% Ethyl alcohol: 200 mL
-
Water: 40 mL
-
Sodium hydroxide: 110 g (2.75 moles)
-
-
Procedure:
-
Combine benzophenone, hydroxylamine hydrochloride, ethanol, and water in a round-bottomed flask.
-
Add powdered sodium hydroxide in portions with shaking. Cool the flask if the reaction becomes too vigorous.
-
After the addition of NaOH, reflux the mixture for five minutes.
-
Cool the reaction mixture and pour it into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
-
Yield: 106–107 g (98–99%) of benzophenone oxime.[4]
This compound in Oxime Synthesis
The primary application of this compound in oxime synthesis is in the industrial HPO process for cyclohexanone oxime production.[6][7] This process is highly optimized for continuous flow and large-scale manufacturing.
Industrial Workflow: this compound Oxime (HPO) Process
Caption: Industrial synthesis of caprolactam via the HPO process.
A key advantage of the HPO process is the in-situ generation and use of this compound, which avoids the production of ammonium sulfate as a by-product, a common issue with processes using hydroxylamine sulfate.[6]
Performance in Hydroxamic Acid Synthesis
Hydroxamic acids are another important class of compounds synthesized from hydroxylamine, known for their metal-chelating properties and applications in medicinal chemistry.
Hydroxylamine Sulfate in Hydroxamic Acid Synthesis
Hydroxylamine sulfate can be effectively used to prepare hydroxamic acids from esters, typically in the presence of a strong base. A solvent-free approach has also been demonstrated.
Experimental Protocol: Solid-State Synthesis of Sodium Octyl Hydroxamate using Hydroxylamine Sulfate [8]
-
Reactants:
-
Ethyl n-octanoate: 17.22 parts (99% purity)
-
Hydroxylamine sulfate: 8.2 parts
-
Potassium hydroxide: 11.2 parts
-
-
Procedure:
-
Combine ethyl n-octanoate, hydroxylamine sulfate, and potassium hydroxide in a reactor at room temperature.
-
Grind or ball mill the mixture for 5-30 minutes.
-
The solid product, sodium octyl hydroxamate, is obtained directly.
-
-
Yield: 96% (purity 71%, with potassium chloride as the main impurity).
This compound in Hydroxamic Acid Synthesis
While theoretically applicable, detailed laboratory-scale protocols for the synthesis of hydroxamic acids using this compound are not as prevalent in the literature as those for hydroxylamine sulfate or hydrochloride. The choice of base and solvent would be critical to ensure the liberation of free hydroxylamine and to manage the phosphate by-products.
Reaction Pathway: General Synthesis of Hydroxamic Acids
Caption: General reaction scheme for hydroxamic acid synthesis.
Comparative Analysis
| Feature | This compound | Hydroxylamine Sulfate |
| Primary Application | Industrial-scale caprolactam synthesis (HPO process)[6][7] | Laboratory and industrial synthesis of oximes and hydroxamic acids[3][9] |
| By-products | Phosphate salts; avoids ammonium sulfate in the HPO process[6] | Sulfate salts, including ammonium sulfate in some processes |
| Solubility in Organics | Limited data available for common organic solvents. | Soluble in methanol and ethanol, facilitating homogeneous reactions.[1][4] |
| Handling & Stability | Considered a stable form of hydroxylamine. | Stable solid, but can decompose on heating.[1] |
| Cost & Availability | Less commonly available for general lab use. | Widely available from chemical suppliers. |
Conclusion
The selection between this compound and hydroxylamine sulfate for organic synthesis is largely dictated by the scale and specific requirements of the reaction.
Hydroxylamine sulfate is a versatile and cost-effective choice for a wide range of laboratory-scale syntheses of oximes and hydroxamic acids. Its solubility in common alcoholic solvents allows for convenient reaction setups.
This compound , while a highly effective source of hydroxylamine, finds its niche in large-scale, continuous industrial processes like the HPO process for caprolactam. Its main advantage in this context is the elimination of ammonium sulfate by-product, leading to a more streamlined and environmentally friendly manufacturing process. For general laboratory applications, its use is less documented, and factors such as solubility and by-product separation would need to be carefully considered.
For researchers and drug development professionals, hydroxylamine sulfate generally offers greater flexibility and a more extensive knowledge base for developing and optimizing synthetic routes on a laboratory scale. However, for processes where by-product management is a critical concern, particularly at a larger scale, the principles of the HPO process using this compound may offer valuable insights for process development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 8. Methods for Hydroxamic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. manavchem.com [manavchem.com]
A Comparative Guide to the Reactivity of Hydroxylamine Phosphate and Hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hydroxylamine, a potent nucleophile and reducing agent, is a critical reagent in organic synthesis, particularly for the formation of oximes—key intermediates in drug development and polymer chemistry. Due to the instability of free hydroxylamine, it is almost exclusively handled as a salt. The two most common forms are hydroxylamine phosphate (HAP) and hydroxylamine hydrochloride (NH₂OH·HCl). The choice between these salts is not arbitrary; their distinct counter-ions impart different chemical properties that significantly influence reaction conditions, efficiency, and safety. This guide provides an objective comparison of their reactivity, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific application.
Executive Summary
Hydroxylamine hydrochloride is a versatile and widely documented reagent for a broad range of laboratory-scale syntheses, valued for its role as a reducing agent and its utility in preparing oximes and hydroxamic acids.[1][2][3] Its application typically requires the addition of a base to liberate the free hydroxylamine for reaction. In contrast, this compound is a cornerstone of large-scale industrial processes, most notably the this compound Oxime (HPO) process for caprolactam production.[2][4][5] Its key advantage lies in its slightly acidic nature in solution, which can create a self-buffering environment optimal for reactions like oximation, often obviating the need for external bases.[4]
Physicochemical and Safety Properties
A foundational understanding of the physical and safety characteristics of each salt is paramount for their effective and safe use in a laboratory or industrial setting.
| Property | This compound | Hydroxylamine Hydrochloride |
| CAS Number | 20845-01-6[6] | 5470-11-1[7] |
| Molecular Formula | (NH₂OH)₃·H₃PO₄[6] | NH₂OH·HCl[7] |
| Molecular Weight | 197.08 g/mol [6] | 69.49 g/mol [7] |
| Appearance | Off-white to white powder/crystalline solid[1][5] | White crystalline solid[1][8] |
| Solubility | Soluble in water.[1] | Soluble in water, ethanol, glycerol, propylene glycol.[7] |
| Melting Point | 169 - 171 °C[9] | ~152 °C (decomposes)[10] |
| Stability | Stable under recommended storage conditions, but sensitive to pH and temperature.[9][5] | More stable than free hydroxylamine, but moisture sensitive. Reacts with alkalis to liberate unstable free hydroxylamine.[7][10] |
| Key Incompatibilities | Bases, Oxidizing agents.[9] | Oxidizing agents, alkalis, heavy metal salts, carbonyl compounds.[10] |
| Primary Hazards | Harmful if swallowed/in contact with skin, causes skin/eye irritation, may cause allergic skin reaction, suspected carcinogen.[9] | Harmful if swallowed, causes burns, skin/eye irritant, possible mutagen.[1][10] |
Reactivity in Key Chemical Transformations
The choice of counter-ion (phosphate vs. chloride) directly impacts the reaction environment, particularly the pH, which is a critical parameter for many reactions involving hydroxylamine.
Oxime Formation
The synthesis of oximes from aldehydes or ketones is the most common application for both salts. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. This dehydration step is acid-catalyzed and the overall reaction rate is highly pH-dependent, typically showing a maximum between pH 4 and 7.
Hydroxylamine Hydrochloride: As the salt of a strong acid (HCl), its aqueous solutions are acidic. To initiate the oximation reaction, a base (e.g., sodium acetate, pyridine, sodium carbonate) must be added to neutralize the HCl and free the hydroxylamine nucleophile.[11] This adds a step to the experimental protocol and requires careful control of stoichiometry to achieve the optimal pH for the reaction.
This compound: Being a salt of a weak acid (phosphoric acid), HAP creates a slightly acidic, buffered solution when dissolved.[2][4] This can be highly advantageous as the pH may fall within the optimal range for oximation without the need for an additional base.[4] This simplifies the reaction setup and is a key reason for its use in the continuous, large-scale HPO process for producing cyclohexanone oxime, a precursor to Nylon-6.[2] The HPO process is noted for its efficiency and for avoiding the formation of ammonium sulfate as a by-product, which is a drawback of older methods.[2]
Caption: Comparative workflow for oxime synthesis.
Beckmann Rearrangement
The Beckmann rearrangement is a subsequent reaction of oximes, typically catalyzed by acid, to produce amides.[11][12] In one-pot procedures where the oxime is formed in situ and immediately rearranged, the choice of hydroxylamine salt can be significant. Using hydroxylamine hydrochloride in the presence of a strong acid like formic acid can facilitate a one-stage oximation-rearrangement process.[13] While less documented, this compound could also be used, with the phosphoric acid potentially contributing to the catalysis of the rearrangement step.
Role as a Reducing Agent
Both salts are effective reducing agents.[14][5] Hydroxylamine hydrochloride is frequently used to accelerate the Fe(III)/Fe(II) redox cycle in Fenton-like oxidation systems for environmental remediation, thereby enhancing the degradation of organic pollutants.[14] The phosphate salt also serves as a reducing agent, playing a role in advanced oxidation processes by facilitating the generation of reactive oxygen species.[5] There is no clear experimental data suggesting superior reactivity of one over the other in this context; the choice often depends on the specific system, required pH, and potential interference from the chloride or phosphate anions.
Experimental Protocols
While no direct comparative studies were found, the following protocols represent typical laboratory procedures for oxime synthesis using hydroxylamine hydrochloride. The principles can be adapted for this compound, often with the exclusion of the added base.
Protocol 1: Oximation of an Aldehyde using Hydroxylamine Hydrochloride with a Base
This procedure is adapted from a solvent-free grinding method, highlighting a green chemistry approach.[1]
-
Materials:
-
Aldehyde (e.g., 3-chlorobenzaldehyde, 2 mmol)
-
Hydroxylamine hydrochloride (2 mmol, 0.139 g)
-
Anhydrous sodium carbonate (3 mmol, 0.318 g)
-
Mortar and pestle
-
Water
-
Ethyl acetate (for low-melting products)
-
-
Procedure:
-
Combine the aldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar.
-
Grind the mixture thoroughly with a pestle at room temperature for the time required to complete the reaction (typically 2-5 minutes, monitored by TLC).
-
Upon completion, add 10 mL of water to the mortar.
-
Filter the solid product, wash with water, and dry.
-
For low-melting point oximes, extract the aqueous mixture with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous CaCl₂, filter, and evaporate the solvent.
-
Protocol 2: Oximation of a Ketone in Aqueous Medium under Ultrasound
This procedure, adapted from Li, et al., demonstrates an efficient method using ultrasound irradiation.[15]
-
Materials:
-
Ketone (e.g., cyclohexanone, 1 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
10% aqueous solution of Potassium Carbonate (K₂CO₃)
-
Water and/or Ethanol
-
Ultrasonic bath
-
-
Procedure:
-
In a 50 mL beaker, dissolve the ketone (1 mmol) in 10 mL of a suitable solvent (water or a water-ethanol mixture).
-
Immerse the beaker in an ultrasonic bath (approx. 60 °C).
-
Add hydroxylamine hydrochloride (1.5 mmol) dissolved in 1-2 mL of water to the ketone solution.
-
Sonicate the mixture. While sonicating, adjust the pH to approximately 10 by the drop-wise addition of a 10% K₂CO₃ solution.
-
Continue sonication until the reaction is complete as monitored by TLC (typically 5-15 minutes).
-
The corresponding oxime will precipitate. Filter the precipitate, wash with water, and air-dry.
-
Caption: Key steps in the mechanism of oxime formation.
Conclusion and Recommendations
Both this compound and hydroxylamine hydrochloride are effective reagents for synthesis, each with distinct advantages that make them suitable for different scales and applications.
Choose Hydroxylamine Hydrochloride for:
-
Versatility in Laboratory Synthesis: Its use is extensively documented for a wide array of reactions and substrates on a lab scale.
-
Cost-Effectiveness for Small-Scale Reactions: It is a readily available and economical reagent.
-
When an External Base is Acceptable: Its use necessitates the addition of a base, which provides an extra level of control over reaction pH if required.
Choose this compound for:
-
Large-Scale Industrial Processes: It is the reagent of choice for the efficient, continuous HPO process, minimizing by-products.[2]
-
Simplified Reaction Conditions: Its self-buffering nature can eliminate the need to add a separate base, simplifying the protocol and workup.[4]
-
Reactions Sensitive to Chloride Ions: The phosphate counter-ion avoids the introduction of chloride, which can be detrimental in certain catalytic systems or downstream applications.
Ultimately, the selection between these two salts should be guided by the specific requirements of the chemical transformation, including the scale of the reaction, the sensitivity of the substrate to pH, the need to avoid certain by-products, and overall process economics.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemstock.ae [chemstock.ae]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. One moment, please... [oxfordlabfinechem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. portal.tpu.ru [portal.tpu.ru]
- 14. Enhancement effects of reducing agents on the degradation of tetrachloroethene in the Fe(II)/Fe(III) catalyzed percarbonate system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajol.info [ajol.info]
alternative reducing agents to hydroxylamine phosphate in synthesis
##Navigating the Landscape of Reducing Agents: A Guide to Alternatives for Hydroxylamine Phosphate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process safety. While this compound has traditionally been a staple reagent for key transformations such as oxime formation and the reduction of nitro compounds, a growing repertoire of alternative agents offers distinct advantages in various synthetic contexts. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data, to facilitate informed reagent selection.
The conversion of aldehydes and ketones to oximes is a fundamental reaction in organic synthesis, often serving as a gateway to further functionalization, such as the Beckmann rearrangement. This compound is widely used for this purpose; however, several alternatives present compelling cases for their adoption.
A key alternative is the use of hydroxylamine hydrochloride (NH₂OH·HCl) , often in conjunction with a base or a catalyst. Another notable reagent is hydroxylamine-O-sulfonic acid (HOSA) .
Performance Comparison:
| Reagent/System | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| This compound | Cyclohexanone | Cyclohexanone oxime | High (Industrial Process) | - | - | [1] |
| NH₂OH·HCl / Bi₂O₃ | p-Chlorobenzaldehyde | p-Chlorobenzaldoxime | 98 | 2 min | Room Temp | [2] |
| NH₂OH·HCl / ZnO | Various aldehydes/ketones | Corresponding oximes | 80-98 | 5-15 min | 140-170 | [3] |
| HOSA | Cyclohexanone | Cyclohexanone oxime | High | - | Room Temp | [4][5] |
| NH₂OH·HCl (Ultrasound) | Various aldehydes/ketones | Corresponding oximes | 81-95 | 2 min | Room Temp | [6] |
Experimental Protocol: Oxime Formation using Hydroxylamine Hydrochloride and Bismuth(III) Oxide
A mixture of the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol) is ground in a mortar with a pestle at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, ethyl acetate (2 x 10 mL) is added to the mixture, and the catalyst is removed by filtration. Water is then added to the filtrate to precipitate the oxime product, which is subsequently filtered and dried.[2]
Logical Relationship: Oxime Formation and Subsequent Beckmann Rearrangement
The choice of oximation reagent can influence the subsequent Beckmann rearrangement, a critical reaction for the synthesis of amides and lactams, such as caprolactam (a precursor to Nylon-6). One-pot procedures combining oximation and rearrangement are highly desirable for process efficiency. Reagents like HOSA can facilitate a direct conversion of ketones to amides in a single step.[4][7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ajol.info [ajol.info]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Beckmann Rearrangement [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for Hydroxylamine Phosphate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxylamine phosphate is critical for process control, quality assurance, and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods, offering insights into their principles, performance characteristics, and optimal applications. Experimental data is summarized for objective evaluation, and detailed protocols for key methods are provided.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with pre-column derivatization of hydroxylamine to form a UV-absorbing derivative. | Quantification of trace levels of hydroxylamine as a genotoxic impurity in active pharmaceutical ingredients (APIs).[1][2][3][4][5] | High specificity, sensitivity, and robustness.[2][3] Can be validated according to ICH guidelines.[4] | Requires a derivatization step, which can add complexity and time to the sample preparation.[1][2] |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a stationary phase, followed by detection. | Trace analysis of hydroxylamine in pharmaceutical process waste streams.[6][7] Analysis of phosphate in various matrices.[8] | Suitable for direct analysis of ions without derivatization. High sensitivity for phosphate.[8] | May have matrix interference, requiring careful sample preparation.[6] |
| Spectrophotometry | Formation of a colored complex with a chromogenic reagent, and measurement of absorbance. | Determination of hydroxylamine in biological wastewater and pharmaceutical formulations.[9][10][11][12] | Simple, rapid, and cost-effective.[10] | Potential for interference from other compounds in the sample matrix, including phosphate.[10] Lower specificity compared to chromatographic methods. |
| Electrochemical Methods | Measurement of the electrical response (e.g., current) of hydroxylamine at an electrode surface. | Quantitative analysis and kinetic studies of hydroxylamine in phosphate-buffered environments.[13] | High sensitivity and rapid response, enabling real-time monitoring.[13] | Can be susceptible to interference from other electroactive species in the sample. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Determination of hydroxylamine concentration in water.[14] | High resolution and sensitivity. | Requires derivatization to make hydroxylamine volatile. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is highly suitable for the trace analysis of hydroxylamine in pharmaceutical substances.
Principle: Hydroxylamine, lacking a UV chromophore, is derivatized with a reagent such as benzaldehyde to form a stable, UV-active compound (benzaldoxime) that can be readily quantified by HPLC with a UV detector.[1]
Experimental Workflow:
Caption: HPLC with pre-column derivatization workflow.
Reagents and Materials:
-
Hydroxylamine Hydrochloride Reference Standard
-
Benzaldehyde (Derivatization Reagent)[1]
-
Triethylamine[1]
-
Methanol, HPLC grade[1]
-
Acetonitrile, HPLC grade
-
Potassium Dihydrogen Phosphate (KH2PO4), analytical grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
Analytical column (e.g., YMC-Pack ODS-A, 150×4.6mm, 5μm)[1]
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving KH2PO4 in water (e.g., 0.01 mol/L) and adjusting the pH to 2.3. The mobile phase is a mixture of acetonitrile and the phosphate buffer (e.g., 35:65, v/v).[1]
-
Standard Solution Preparation: Accurately weigh and dissolve hydroxylamine hydrochloride in a suitable diluent to prepare a stock solution. Further dilute to the desired concentration for the standard solution.
-
Sample Preparation: Accurately weigh the drug substance, dissolve it in the diluent, and filter the solution.
-
Derivatization: To a specific volume of the standard or sample solution, add the derivatization reagent solution (e.g., benzaldehyde in methanol) and triethylamine. Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes).[1]
-
HPLC Analysis: Set the column temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min). Set the UV detection wavelength to 254 nm. Inject the derivatized solutions and record the chromatograms.[1]
-
Quantification: Identify and integrate the peak corresponding to the derivatized hydroxylamine. Calculate the concentration based on the peak area of the standard.
Ion Chromatography (IC) for Phosphate Analysis
Ion chromatography is a reliable and widely used technique for the determination of inorganic anions like phosphate.[8]
Principle: The sample is injected into an ion chromatograph where it passes through an anion-exchange column. The phosphate ions are separated from other anions based on their affinity for the stationary phase. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of phosphate detection by a conductivity detector.[8]
Experimental Workflow:
Caption: Ion chromatography workflow for phosphate analysis.
Reagents and Materials:
-
Phosphate Standard Solution
-
Deionized Water
-
Anion-exchange column
-
Ion chromatograph with a suppressed conductivity detector
Procedure:
-
Eluent Preparation: Prepare the eluent as specified by the instrument manufacturer for anion analysis. Reagent-Free™ IC systems can electrolytically generate the eluent from deionized water.[8]
-
Standard Preparation: Prepare a series of phosphate standard solutions of known concentrations by diluting a stock standard solution with deionized water.
-
Sample Preparation: Dilute the sample containing this compound with deionized water to bring the phosphate concentration within the calibration range. Filter the diluted sample through a 0.45 µm filter.
-
IC Analysis: Set up the ion chromatograph with the appropriate column and operating conditions (eluent flow rate, detector settings).
-
Calibration: Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample and record the chromatogram.
-
Quantification: Identify the phosphate peak based on its retention time and quantify its concentration using the calibration curve.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that impacts the accuracy and reliability of results. For high-sensitivity and high-specificity analysis of hydroxylamine as a genotoxic impurity in pharmaceutical products, HPLC with pre-column derivatization is the method of choice, supported by extensive validation data.[1][2][3][4] For the direct analysis of the phosphate counter-ion or for hydroxylamine in different matrices such as environmental samples, ion chromatography offers a robust and sensitive alternative.[6][7][8] Spectrophotometric and electrochemical methods, while simpler and more rapid, may be better suited for screening purposes or in situations where the sample matrix is less complex and high specificity is not the primary requirement.[10][13] Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity of the data generated.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Ion chromatographic determination of trace hydroxylamine in waste streams generated by a pharmaceutical reaction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Spectrophotometric determination of hydroxylamine in biological wastewater treatment processes [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. This compound | 19098-16-9 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Hydroxylamine Salts in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Hydroxylamine and its salts are versatile reagents with a wide range of applications across various industries, from polymer manufacturing and electronics to pharmaceuticals and rubber production. The choice of a specific hydroxylamine salt—most commonly sulfate, hydrochloride, or nitrate—often depends on the specific application, required performance, and safety considerations. This guide provides an objective comparison of the performance of these salts in key industrial applications, supported by experimental data and detailed protocols.
Polymerization Inhibition and Short-Stopping
Hydroxylamine salts are effective free-radical scavengers and are widely used as polymerization inhibitors or short-stopping agents in the production of synthetic rubbers and plastics. They terminate the polymerization reaction at a desired monomer conversion, which is crucial for controlling the properties of the final polymer.
Comparative Performance of Alkyl Hydroxylamine Short-Stopping Agents
While direct comparative data for hydroxylamine sulfate versus hydrochloride is limited in publicly available literature, studies on their organic derivatives, such as N-isopropylhydroxylamine (IPHA), provide insights into their effectiveness. The following table summarizes the performance of different alkyl hydroxylamine-based short-stopping agents in Styrene-Butadiene Rubber (SBR) emulsion polymerization.
| Short-Stopping Agent | Initial Monomer Conversion (%) | Monomer Conversion after 24h at 60°C (%) | Effectiveness in Controlling Mooney Viscosity | Reference |
| Diethylhydroxylamine (DEHA) | 60.2 | 61.5 | Moderate | [1] |
| N-isopropylhydroxylamine (IPHA) | 60.1 | 60.5 | High | [1] |
| Blend of IPHA and N-methylhydroxylamine (MHA) | 60.3 | 60.4 | High | [1] |
| Blend of IPHA and N-propylhydroxylamine (PHA) | 60.2 | 60.3 | High | [1] |
Key Observations:
-
Alkyl hydroxylamine blends, particularly those containing IPHA, demonstrate excellent control over monomer conversion, which is indicative of their ability to control the Mooney viscosity of the rubber.[1]
-
IPHA and its blends show less increase in monomer conversion over time compared to DEHA, suggesting better long-term stability of the unreacted monomers.[1]
Experimental Protocol: Evaluation of Short-Stopping Agent Efficiency in Emulsion Polymerization
Objective: To compare the effectiveness of different hydroxylamine salts as short-stopping agents in emulsion polymerization.
Materials:
-
Monomers (e.g., styrene, butadiene)
-
Initiator (e.g., potassium persulfate)
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Hydroxylamine salt solutions (e.g., hydroxylamine sulfate, hydroxylamine hydrochloride) of known concentrations
-
Deionized water
-
Reaction vessel with temperature and agitation control
-
Analytical equipment: Gas chromatograph (GC) for monomer conversion, Mooney viscometer.
Procedure:
-
Prepare the polymerization recipe by charging the reactor with deionized water, emulsifier, and monomers.
-
Initiate the polymerization by adding the initiator and maintain the desired reaction temperature (e.g., 50°C) with constant agitation.
-
Monitor the monomer conversion at regular intervals using GC.
-
At the target monomer conversion (e.g., 60%), add a predetermined amount of the hydroxylamine salt solution to shortstop the reaction.
-
Continue to monitor the monomer conversion for a specified period (e.g., 24 hours) to assess the effectiveness of the short-stopping agent in preventing further polymerization.
-
Measure the Mooney viscosity of the resulting polymer to evaluate the impact of the short-stopping agent on the polymer properties.
-
Repeat the experiment with different hydroxylamine salts and concentrations to compare their performance.
Photoresist Stripping in Semiconductor Manufacturing
Hydroxylamine-based formulations are used as effective photoresist strippers in the semiconductor industry. They are capable of removing cross-linked photoresist and post-etch residues without corroding the underlying metal layers.
Comparative Performance of Hydroxylamine-Based Strippers
Formulations containing hydroxylamine, an alkanolamine, and water have been shown to be effective in stripping photoresists at low temperatures. While direct comparative data between different hydroxylamine salts is scarce, the performance of a representative hydroxylamine-based stripper is highlighted below.
| Stripper Formulation | Stripping Temperature (°C) | Stripping Time (min) | Residue Removal Efficiency | Metal Corrosion | Reference |
| Hydroxylamine (15-22.5 wt%) + Monoethanolamine (55-70 wt%) + Water | 40 - 75 | 5 - 25 | High | Low | [2] |
| Conventional Solvent-Based Stripper | > 90 | > 30 | Variable | Can be high | - |
Key Observations:
-
Hydroxylamine-based strippers can effectively remove photoresist at lower temperatures compared to conventional strippers, which is beneficial for sensitive semiconductor devices.[2]
-
The aqueous nature of these formulations reduces flammability and toxicity concerns associated with organic solvent-based strippers.
Experimental Protocol: Evaluation of Photoresist Stripping Performance
Objective: To assess the stripping efficiency and material compatibility of a hydroxylamine-based formulation.
Materials:
-
Silicon wafers with patterned photoresist and post-etch residues.
-
Hydroxylamine-based stripper formulation.
-
Beakers and a temperature-controlled water bath.
-
Scanning Electron Microscope (SEM) for imaging.
-
Deionized water for rinsing.
Procedure:
-
Immerse the photoresist-patterned wafer in the hydroxylamine-based stripper solution maintained at a specific temperature (e.g., 60°C).
-
After a predetermined time (e.g., 15 minutes), remove the wafer from the stripper bath.
-
Rinse the wafer thoroughly with deionized water and dry it with nitrogen gas.
-
Inspect the wafer surface using an SEM to evaluate the completeness of photoresist and residue removal.
-
Analyze the SEM images for any signs of corrosion on the underlying metal structures.
-
Repeat the experiment with varying stripping times, temperatures, and formulations to optimize the process.
Synthesis of Oximes
Oximes are important intermediates in the synthesis of various organic compounds, including caprolactam for nylon-6 production. They are typically formed by the reaction of an aldehyde or ketone with a hydroxylamine salt.
Comparative Performance in Oxime Synthesis
The choice of hydroxylamine salt and reaction conditions can significantly impact the yield and reaction time of oxime synthesis.
| Hydroxylamine Salt | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydroxylamine Hydrochloride | Pyridine | Ethanol | Reflux | 15 - 60 min | - | - |
| Hydroxylamine Hydrochloride | Zinc Oxide | Solvent-free | 140 - 170 | 5 - 15 min | 80 - 98 | [3] |
| Hydroxylamine Hydrochloride | Silica Gel | Solvent-free (Microwave) | - | 4 min | > 76 (for aldoximes) | [3] |
Key Observations:
-
Solvent-free methods using hydroxylamine hydrochloride with a solid base like zinc oxide or silica gel can significantly reduce reaction times and improve yields.[3]
-
Microwave-assisted synthesis further accelerates the oximation reaction.[3]
Experimental Protocol: Synthesis of Cyclohexanone Oxime
Objective: To compare the efficiency of different hydroxylamine salts in the synthesis of cyclohexanone oxime.
Materials:
-
Cyclohexanone
-
Hydroxylamine sulfate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
GC-MS for product analysis
Procedure:
-
Dissolve a specific amount of hydroxylamine sulfate or hydrochloride in ethanol.
-
Add a stoichiometric amount of sodium hydroxide to neutralize the acid and generate free hydroxylamine.
-
Add cyclohexanone to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 60°C) for a set period.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC-MS.
-
After the reaction is complete, isolate the cyclohexanone oxime by extraction and crystallization.
-
Calculate the yield of the product.
-
Compare the reaction times and yields obtained with different hydroxylamine salts.
Rubber Vulcanization
In the rubber industry, hydroxylamine salts can act as retarders, controlling the onset of vulcanization. This is important for preventing premature curing (scorch) during processing.
Performance of Hydroxylamine Sulfate as a Vulcanization Retarder
Hydroxylamine sulfate (HAS) has been shown to retard the vulcanization of natural rubber (NR).
| Additive (0.5 phr) | Scorch Time (ts1, min) | Cure Rate Index (CRI, min-1) | Effect on Vulcanization | Reference |
| None (Control) | 2.5 | 20 | - | [4] |
| Hydroxylamine Sulfate | 4.0 | 15 | Retardation | [4] |
Key Observations:
-
The addition of hydroxylamine sulfate increases the scorch time and decreases the cure rate index, indicating a retarding effect on the vulcanization of natural rubber.[4]
-
The effectiveness of HAS as a retarder can vary depending on the specific grade of natural rubber.[4]
-
HAS is also used as a viscosity stabilizer in natural rubber, preventing storage hardening.[5][6]
Experimental Protocol: Evaluation of Vulcanization Retarders
Objective: To study the effect of hydroxylamine sulfate on the curing characteristics of a natural rubber compound.
Materials:
-
Natural rubber
-
Curing agents (sulfur, accelerator)
-
Activators (zinc oxide, stearic acid)
-
Hydroxylamine sulfate
-
Two-roll mill for compounding
-
Moving Die Rheometer (MDR)
Procedure:
-
Compound the natural rubber with the curing agents, activators, and hydroxylamine sulfate on a two-roll mill.
-
Prepare a control compound without hydroxylamine sulfate.
-
Determine the curing characteristics of the compounds using an MDR at a specific temperature (e.g., 150°C).
-
From the rheometer curve, determine the scorch time (ts1), optimum cure time (t90), and cure rate index.
-
Compare the curing parameters of the compound with and without hydroxylamine sulfate to assess its retarding effect.
Thermal Stability of Hydroxylamine Salts
The thermal stability of hydroxylamine salts is a critical safety consideration in their industrial handling and application. Uncontrolled decomposition can lead to runaway reactions and explosions.
Comparative Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques to evaluate the thermal stability of these salts.
| Hydroxylamine Salt | Onset Decomposition Temperature (°C) | Decomposition Enthalpy (J/g) | Method | Reference |
| Hydroxylamine (50% aq. solution) | 42 - 50 | 2037.63 | DSC | [7] |
| Hydroxylamine Hydrochloride (solid) | ~157 | - | DSC | [7] |
| Hydroxylamine Sulfate (solid) | ~165 | - | DSC | [7] |
| Hydroxylammonium Nitrate (HAN) | ~100 | - | DSC | - |
Key Observations:
-
Aqueous solutions of hydroxylamine have a significantly lower onset decomposition temperature compared to their solid salts.[7]
-
Among the solid salts, hydroxylamine sulfate appears to have a slightly higher onset decomposition temperature than the hydrochloride.[7]
-
The decomposition of hydroxylamine and its salts is highly exothermic and can be catalyzed by impurities, particularly metal ions.
Experimental Protocol: Thermal Stability Analysis using DSC/TGA
Objective: To determine and compare the thermal stability of different hydroxylamine salts.
Materials:
-
Hydroxylamine salt samples (sulfate, hydrochloride, nitrate)
-
DSC/TGA instrument
-
Sample pans (e.g., aluminum, gold-plated)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Accurately weigh a small amount of the hydroxylamine salt sample (typically 1-5 mg) into a sample pan.
-
Place the sample pan and an empty reference pan into the DSC/TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere of inert gas.
-
Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
From the DSC curve, determine the onset temperature of decomposition and the enthalpy of decomposition.
-
From the TGA curve, determine the temperature at which significant mass loss occurs.
-
Analyze the data to compare the thermal stability of the different salts.
Conclusion
Hydroxylamine salts are indispensable in a multitude of industrial processes. Hydroxylamine sulfate and hydrochloride are the most common salts, offering a balance of reactivity, stability, and cost-effectiveness. The choice between them often comes down to specific process requirements, such as solubility and the nature of byproducts. For specialized applications like rocket propellants, hydroxylammonium nitrate is utilized for its energetic properties. The data and protocols presented in this guide provide a foundation for researchers and professionals to make informed decisions in the selection and application of hydroxylamine salts, ensuring both optimal performance and operational safety. Further research into direct, quantitative comparisons of these salts in various applications would be invaluable to the scientific and industrial communities.
References
- 1. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- 2. US5419779A - Stripping with aqueous composition containing hydroxylamine and an alkanolamine - Google Patents [patents.google.com]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Stabilizer States (Solid Vs Liquid) on Properties of Stabilized Natural Rubbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Commercial Hydroxylamine Phosphate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the accuracy, reproducibility, and safety of their work. Hydroxylamine phosphate, a versatile reagent used in various chemical syntheses and as a reducing agent, is no exception. The presence of impurities can lead to side reactions, lower yields, and in the context of pharmaceuticals, the introduction of potentially harmful substances.
This guide provides a comprehensive comparison of analytical methods to assess the purity of commercial this compound and evaluates its performance in a key application. The information presented here is intended to assist users in selecting a suitable grade of this compound for their specific needs.
Purity Assessment: Unveiling the Composition
The purity of this compound is typically determined by assaying the active ingredient and quantifying known and unknown impurities. Several analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and titration methods being the most common.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For hydroxylamine, which lacks a strong chromophore, a pre-column derivatization step is often necessary to enable UV detection.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Derivatization Reagent Preparation: Prepare a solution of a suitable derivatizing agent, such as benzaldehyde or 9-fluorenylmethyl chloroformate, in an appropriate solvent (e.g., acetonitrile).
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard, dissolve it in a known volume of diluent (e.g., water or a buffer solution), and perform the derivatization reaction under controlled conditions (e.g., specific temperature and time).
-
Sample Preparation: Prepare the commercial this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chosen derivative.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the derivatized standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the hydroxylamine derivative to that of the standard and identifying and quantifying any impurity peaks.
Titration for Assay of this compound
Titration is a classic and reliable method for determining the overall purity of this compound. A common approach involves its oxidation with a known excess of a titrant, followed by back-titration of the excess titrant.
Experimental Protocol: Redox Titration with Ferric Ammonium Sulfate
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Reaction: Add a known excess of a standardized ferric ammonium sulfate solution to the sample solution in an acidic medium (e.g., sulfuric acid). Boil the mixture to ensure complete oxidation of hydroxylamine to nitrous oxide.
-
Titration: After cooling, titrate the resulting ferrous ions with a standardized solution of potassium permanganate until a persistent pink color is observed.
-
Calculation: The amount of this compound in the sample is calculated based on the amount of ferric ammonium sulfate consumed in the reaction.
Comparison of Commercial Grades
Commercial this compound is available in various grades, each with different purity specifications. The choice of grade depends on the intended application and the tolerance for impurities. Below is a comparative table of typical specifications for different grades.
| Parameter | Technical Grade | Synthesis Grade | Pharmaceutical Grade |
| Assay (Purity) | > 95% | > 98% | > 99.5% |
| Iron (Fe) | < 0.01% | < 0.001% | < 0.0005% |
| Chloride (Cl) | < 0.05% | < 0.005% | < 0.001% |
| Sulfate (SO₄) | < 0.1% | < 0.01% | < 0.005% |
| Ammonium (NH₄⁺) | < 0.5% | < 0.1% | < 0.05% |
Performance Evaluation in a Key Application: Oxime Synthesis
A primary application of this compound is in the synthesis of oximes from aldehydes and ketones, a crucial step in the production of caprolactam, the precursor to Nylon-6.[1] The efficiency and purity of the resulting oxime are directly influenced by the quality of the this compound used.
Experimental Protocol: Synthesis of Cyclohexanone Oxime
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, dissolve a known amount of cyclohexanone in a suitable solvent (e.g., toluene).
-
Addition of this compound: Add a stoichiometric amount of the commercial this compound sample to the reaction mixture. The slightly acidic nature of this compound in solution often provides an optimal pH for the reaction without the need for additional buffers.[1]
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-90 °C) for a specified period (e.g., 1-2 hours).
-
Work-up: After the reaction is complete, cool the mixture, and separate the organic layer. Wash the organic layer with water and then with a brine solution.
-
Product Isolation and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude cyclohexanone oxime. Analyze the yield and purity of the product by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison in Oxime Synthesis
The performance of different grades of this compound in the synthesis of cyclohexanone oxime can be compared based on the yield and purity of the final product.
| Parameter | Technical Grade | Synthesis Grade | Pharmaceutical Grade |
| Yield of Cyclohexanone Oxime | 85-90% | 92-97% | > 98% |
| Purity of Cyclohexanone Oxime | 90-95% | 97-99% | > 99.5% |
| Side Product Formation | Noticeable | Minimal | Negligible |
Visualizing the Process
To better understand the experimental workflows and chemical transformations involved, the following diagrams are provided.
Caption: Workflow for Purity Assessment of this compound.
Caption: Chemical Pathway for the Synthesis of Cyclohexanone Oxime.
Caption: Logical Framework for Comparing Commercial this compound.
Conclusion
The purity of commercial this compound can vary significantly between different grades, which in turn affects its performance in chemical reactions. For applications demanding high precision and low levels of impurities, such as in pharmaceutical synthesis, a higher-grade material is essential. For less sensitive applications, a synthesis or technical grade may be sufficient and more cost-effective. By employing the analytical methods and performance evaluations detailed in this guide, researchers and drug development professionals can make informed decisions when selecting the appropriate grade of this compound for their specific needs, ensuring the quality and reliability of their results.
References
Quantitative Analysis of Hydroxylamine Phosphate Reaction Products by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of hydroxylamine and its reaction products. Due to the inherent lack of a UV-absorbing chromophore in hydroxylamine, direct HPLC analysis is challenging. Therefore, pre-column derivatization is a requisite step to enable sensitive and accurate quantification. This document details various derivatization strategies, compares their performance based on experimental data, and provides detailed protocols.
Comparison of HPLC Methods for Hydroxylamine Quantification
The selection of a suitable HPLC method for hydroxylamine analysis is contingent on the specific requirements of the assay, such as sensitivity, selectivity, and the matrix of the sample. Pre-column derivatization introduces a chromophore into the hydroxylamine molecule, allowing for its detection by UV-Vis detectors. Below is a comparison of common derivatization agents and their corresponding HPLC method parameters.
| Derivatization Reagent | Analyte Derivative | Column | Mobile Phase | Detection Wavelength | LOQ | Linearity Range | Application |
| Benzaldehyde | Benzaldoxime | YMC-Pack ODS-A (150x4.6mm, 5µm) | Acetonitrile and 0.01mol/L KH2PO4 (pH 2.3) (35:65, v/v)[1] | 254 nm[1] | 12 ppm[1] | 12-360 ppm[1] | Relugolix Drug Substance[1] |
| Benzaldehyde | Benzaldimine | Sunfire C18 (250 mm × 4.6 mm, 5µm) | Gradient of 0.01M Phosphate buffer (pH 2.5) and Acetonitrile[2] | 254 nm[2] | 5.0 µg/g[2] | LOQ to 150% of specification | Febuxostat Drug Substance[2] |
| 9-Fluorenylmethyl chloro-formate (FMOC-Cl) | FMOC-hydroxylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Vorinostat and Zileuton APIs[3] |
| 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoyl-hydroxylamine | YMC Triart C18 (150 mm x 4.6 mm, 3.0 µm)[4] | Gradient of 0.02M KH2PO4 + 2mL triethylamine (pH 2.5) and Acetonitrile[4] | 230 nm[4] | 3 ppm[4] | 3-23 ppm[4] | Leflunomide Drug Substance[4] |
| 1-Fluoro-2,4-dinitro-benzene (FDNB) | N-hydroxy-2,4-dinitroaniline | Cosmosil MS-II, C-18 (250 mm x 4.6 mm, 5µm)[5] | Gradient of Potassium dihydrogen phosphate buffer and Acetonitrile[5] | 380 nm[5] | 3.57 ppm[5] | 3.57-26.88 ppm[5] | Pharmaceutical Materials[5] |
Understanding Hydroxylamine Phosphate Reactions
This compound serves as a source of hydroxylamine, a potent nucleophile.[6] A primary application is the synthesis of oximes from aldehydes and ketones.[7] However, the reaction landscape can be complex. For instance, the reaction of carbonyl diphosphonic acid with hydroxylamine does not yield a stable oxime. Instead, it undergoes a rapid Beckmann-like fragmentation to produce cyanophosphonic and phosphoric acids.[8][9][10] This highlights the importance of analyzing not just the starting materials and expected products, but also potential degradation products.
Below is a diagram illustrating the general reaction of hydroxylamine with a carbonyl compound to form an oxime, and a potential fragmentation pathway.
Figure 1: Generalized reaction pathways for hydroxylamine with carbonyl compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative analysis. The following sections provide protocols for the HPLC analysis of hydroxylamine using different derivatization agents.
Method 1: Derivatization with Benzaldehyde
This method is suitable for the quantification of hydroxylamine in drug substances like Relugolix.[1]
Derivatization Procedure:
-
Accurately transfer 5 mL of the sample solution into a 10 mL volumetric flask.
-
Add 3 mL of the benzaldehyde derivatization reagent solution and 20 µL of triethylamine.
-
Dilute to volume with water and mix well.
-
Allow the reaction to proceed at room temperature for 30 minutes.[1]
HPLC Conditions:
-
Column: YMC-Pack ODS-A (150x4.6mm, 5µm)[1]
-
Mobile Phase: A mixture of acetonitrile and 0.01 mol/L potassium dihydrogen phosphate aqueous solution (adjusted to pH 2.3) in a 35:65 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40°C[1]
-
Detection: UV at 254 nm[1]
-
Injection Volume: 10 µL[1]
Method 2: Derivatization with 3,5-Dinitrobenzoyl Chloride
This method has been applied to the analysis of hydroxylamine in Leflunomide.[4]
Derivatization Procedure:
-
Prepare a 0.17% solution of 3,5-Dinitrobenzoyl chloride in acetonitrile.
-
Prepare a 0.71% solution of Na₂HPO₄·2H₂O in water, adjusted to pH 8.0 with phosphoric acid.
-
In a 15 mL centrifuge tube, mix 2.0 mL of the buffer solution with 2.0 mL of the sample solution.
-
Add 0.5 mL of the derivatizing reagent, mix well, and vortex for 30 seconds.[4]
HPLC Conditions:
-
Column: YMC Triart C18 (150 mm x 4.6 mm, 3.0 µm)[4]
-
Mobile Phase A: 0.02M KH₂PO₄ and 2 mL triethylamine in 2000 mL of purified water, with the pH adjusted to 2.5 with phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient Program: Not specified in the provided abstract.
-
Flow Rate: 1.50 mL/min[4]
-
Column Temperature: 45°C[4]
-
Detection: UV at 230 nm[4]
Experimental Workflow Visualization
The general workflow for the quantitative analysis of hydroxylamine by HPLC with pre-column derivatization is outlined below.
Figure 2: General workflow for HPLC analysis with pre-column derivatization.
Conclusion
The quantitative analysis of this compound and its reaction products by HPLC is a robust and reliable approach when coupled with pre-column derivatization. The choice of derivatizing agent and chromatographic conditions should be tailored to the specific analytical needs. The methods presented in this guide offer a range of options for researchers in drug development and quality control, providing the necessary tools for accurate and sensitive quantification. It is imperative to consider the potential for side reactions and degradation, and to develop analytical methods that can resolve and quantify all relevant species in the reaction mixture.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Methods for Monitoring Hydroxylamine Phosphate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic methods for the real-time monitoring of reactions between hydroxylamine and phosphate esters. Understanding the kinetics and mechanisms of these reactions is crucial in various fields, including the synthesis of oximes for industrial applications like caprolactam production, and in studying the biological activity and degradation of organophosphates.[1][2] This guide focuses on UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting their principles, performance metrics, and detailed experimental protocols.
At a Glance: Comparison of Spectroscopic Methods
The choice of an analytical technique for reaction monitoring depends on several factors including the nature of the reactants and products, the required sensitivity, temporal resolution, and practical considerations like cost and ease of use.[3] The following table summarizes the key performance characteristics of the four spectroscopic methods discussed in this guide.
| Feature | UV-Visible Spectroscopy | NMR Spectroscopy | Raman Spectroscopy | FTIR Spectroscopy |
| Principle | Measures absorbance of light by chromophores, based on electronic transitions.[4] | Detects changes in the magnetic environment of atomic nuclei (e.g., ³¹P, ¹H).[5] | Measures inelastic scattering of monochromatic light due to molecular vibrations.[6] | Measures absorption of infrared radiation, corresponding to molecular vibrations.[7] |
| Primary Use | Quantitative analysis of chromophoric species. | Structural elucidation and quantification of all NMR-active species.[8] | Monitoring vibrational modes, particularly in aqueous media and for solid phases.[9] | Identifying functional groups and monitoring their changes.[7] |
| Sensitivity | High (µM to mM range), especially for compounds with high molar absorptivity. | Moderate to low (mM range), can be improved with high-field magnets and cryoprobes. | Low, but can be enhanced (SERS, Resonance Raman); generally requires higher concentrations (mM).[10] | Moderate (mM range). |
| Selectivity | Low to moderate; spectral overlap is common.[11] | Very high; provides structurally specific information for each molecule.[12] | High; provides sharp, well-resolved peaks characteristic of specific vibrational modes.[6] | High; characteristic absorption bands for different functional groups. |
| Temporal Resolution | Very high (sub-second). | Low (seconds to minutes per spectrum). | High (seconds). | High (sub-second to seconds). |
| In-situ Monitoring | Readily achievable with fiber-optic probes. | Possible with flow-NMR setups, but more complex.[13] | Excellent, with immersion probes; insensitive to water.[6] | Readily achievable with ATR probes, but water absorption can be an issue.[14] |
| Cost | Low | Very High | High | Moderate |
| Ease of Use | Simple | Complex; requires expert operators. | Moderate | Moderate |
Reaction Pathway: Nucleophilic Attack of Hydroxylamine on a Phosphate Triester
The reaction between hydroxylamine and a phosphate ester typically proceeds via nucleophilic attack of the oxygen atom of hydroxylamine on the phosphorus center.[15] Hydroxylamine exists in equilibrium with its more nucleophilic zwitterionic tautomer, ammonia oxide, which is often the reactive species.[11][16] The reaction with a triester can lead to an O-phosphorylated hydroxylamine intermediate, which may undergo further reactions.[17]
Caption: Reaction mechanism of hydroxylamine with a phosphate triester.
Experimental Protocols
Detailed methodologies for monitoring hydroxylamine-phosphate reactions using each of the four spectroscopic techniques are provided below. These are generalized protocols that may require optimization for specific substrates and reaction conditions.
UV-Visible Spectroscopy
This method is particularly suitable when one of the reactants or products contains a chromophore, or when the reaction involves a chromophoric leaving group (e.g., p-nitrophenoxide).
Experimental Workflow
Caption: Workflow for a UV-Vis kinetic experiment.
Methodology:
-
Wavelength Selection:
-
Perform a wavelength scan (e.g., 200-800 nm) of the individual reactants and expected products to identify the wavelength of maximum absorbance (λ_max) where the change in concentration can be monitored with minimal interference. For reactions involving a p-nitrophenyl ester, the release of the p-nitrophenoxide ion can be monitored at around 400 nm.
-
-
Instrument Setup:
-
Set the spectrophotometer to kinetics mode, with the determined λ_max.
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Sample Preparation:
-
Prepare stock solutions of the phosphate ester and hydroxylamine in a suitable buffer (e.g., phosphate or borate buffer) at the desired pH.
-
Prepare a blank solution containing all components except the species to be monitored. Zero the instrument with the blank.
-
-
Reaction Monitoring:
-
Pipette the phosphate ester solution into a quartz cuvette.
-
To initiate the reaction, add the hydroxylamine solution, mix quickly, and immediately start data acquisition.
-
Record the absorbance at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc).
-
Plot concentration versus time to determine the reaction rate and order.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for monitoring reactions involving organophosphorus compounds due to its high selectivity and the 100% natural abundance of the ³¹P nucleus.[18]
Experimental Workflow
Caption: Workflow for an in-situ NMR kinetic experiment.
Methodology:
-
Sample Preparation:
-
Dissolve the phosphate ester in a deuterated solvent (e.g., D₂O) in an NMR tube.
-
Add a known concentration of an internal standard (e.g., phosphoric acid or another stable organophosphorus compound with a distinct chemical shift).[12]
-
Prepare a concentrated solution of hydroxylamine in the same deuterated solvent.
-
-
Instrument Setup:
-
Tune and shim the NMR spectrometer for the ³¹P nucleus.
-
Set up a series of 1D ³¹P NMR experiments to be acquired at regular time intervals.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the phosphorus nuclei being studied for accurate quantification.[18]
-
-
Reaction Monitoring:
-
Acquire an initial spectrum of the phosphate ester and internal standard.
-
Remove the NMR tube, inject the hydroxylamine solution, mix quickly, and re-insert the tube into the spectrometer.
-
Start the automated acquisition of the time-course spectra.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the reactant, product(s), and the internal standard.
-
Calculate the concentration of each species at each time point relative to the internal standard.
-
Plot concentration versus time to determine the reaction kinetics.[19]
-
Raman Spectroscopy
Raman spectroscopy is highly effective for monitoring reactions in aqueous solutions as water is a weak Raman scatterer. It provides specific information about the vibrational modes of molecules.[20]
Methodology:
-
Peak Identification:
-
Acquire Raman spectra of the pure reactants and expected products to identify characteristic peaks that can be used for monitoring. For phosphates, key peaks are often found in the 800-1200 cm⁻¹ region, corresponding to P-O stretching modes.[9]
-
-
Instrument Setup:
-
Use an immersion probe connected to the Raman spectrometer for in-situ measurements.
-
Set the laser power and integration time to achieve a good signal-to-noise ratio without causing sample degradation.
-
-
Reaction Monitoring:
-
Place the reactants in a temperature-controlled reaction vessel.
-
Immerse the Raman probe into the solution.
-
Initiate the reaction (e.g., by adding the final reactant).
-
Continuously acquire spectra throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the intensity (peak height or area) of the characteristic peaks for the reactants and products over time.
-
If necessary, use an internal standard or a solvent peak to normalize the intensities.
-
Plot the normalized peak intensity versus time to obtain the kinetic profile.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful tool for in-situ reaction monitoring, providing information on the change in functional groups.[14]
Methodology:
-
Peak Identification:
-
Acquire IR spectra of the individual reactants and products to identify unique absorption bands. The P=O stretch in organophosphates is a strong absorbance typically found between 1250 and 1300 cm⁻¹.[7] Changes in the P-O-C stretching region (950-1100 cm⁻¹) can also be monitored.
-
-
Instrument Setup:
-
Use an ATR-FTIR probe immersed in the reaction mixture.
-
Collect a background spectrum of the solvent or the initial reaction mixture before the reaction starts.
-
-
Reaction Monitoring:
-
Set up the reaction in a temperature-controlled vessel.
-
Immerse the ATR probe.
-
Initiate the reaction and begin collecting spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the change in absorbance of the characteristic peaks for the reactants and products.
-
Create a trend plot of absorbance versus time for these peaks to follow the reaction progress and determine kinetics.
-
Conclusion
The selection of a spectroscopic method for monitoring hydroxylamine phosphate reactions requires a careful evaluation of the specific reaction system and the research objectives. UV-Vis spectroscopy offers a simple, cost-effective, and rapid method for reactions involving chromophoric changes. NMR spectroscopy, particularly ³¹P NMR, provides unparalleled structural detail and selectivity, making it ideal for mechanistic studies, though at a higher cost and with lower temporal resolution.[21] Raman and FTIR spectroscopy are excellent for in-situ, real-time monitoring of changes in molecular vibrations, with Raman being particularly advantageous for aqueous systems and FTIR offering high sensitivity to changes in polar functional groups.[6][13] By understanding the strengths and limitations of each technique, researchers can select the most appropriate tool to gain valuable insights into the kinetics and mechanisms of these important chemical transformations.
References
- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05552K [pubs.rsc.org]
- 2. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 6. metrohm.com [metrohm.com]
- 7. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 8. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Raman Spectroscopy vs Other Spectroscopic Techniques: Comparison [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Phosphates speciation with Raman spectroscopy | Metrohm [metrohm.com]
- 21. scilit.com [scilit.com]
Navigating Large-Scale Oxime Synthesis: A Comparative Cost-Benefit Analysis of Hydroxylamine Phosphate
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of oximes is a critical step in the production of numerous active pharmaceutical ingredients and platform chemicals. Hydroxylamine and its salts are the cornerstone reagents for this transformation. This guide provides a detailed comparative cost-benefit analysis of hydroxylamine phosphate, primarily used in the this compound Oxime (HPO) process, against its main alternative, hydroxylamine sulfate, which is central to the Raschig process. The analysis focuses on large-scale industrial synthesis, weighing factors such as production cost, process efficiency, safety, and environmental impact.
Executive Summary
The choice between this compound and hydroxylamine sulfate for large-scale oxime synthesis is a trade-off between higher initial investment and operational complexity versus the generation of a significant, low-value byproduct. The this compound Oxime (HPO) process, utilizing this compound, is characterized by its high efficiency and the notable advantage of avoiding the co-production of ammonium sulfate. This results in a cleaner process with a higher quality end-product. Conversely, the traditional Raschig process, which produces hydroxylamine sulfate, is a well-established method but is burdened by the generation of substantial quantities of ammonium sulfate, creating a significant waste stream or a low-value co-product that impacts the overall process economics.
Comparative Analysis: this compound vs. Hydroxylamine Sulfate
| Parameter | This compound (HPO Process) | Hydroxylamine Sulfate (Raschig Process & Alternatives) | Other Alternatives |
| Production Cost | Higher capital investment due to the specialized catalyst and process conditions. Overall operational cost can be competitive due to the lack of byproduct disposal costs. | Lower initial capital investment. Overall cost is heavily influenced by the market value and disposal cost of the ammonium sulfate byproduct. | Varies significantly depending on the method. Often higher cost or not yet scaled for industrial production. |
| Yield & Purity | High yield and purity of the final oxime product. The selectivity of the hydroxylamine production can be greater than 90%.[1] | Yields are generally lower, with some traditional methods reporting around 60-75%.[2] Purity can be affected by the presence of byproducts. | Yields are highly variable. Some green chemistry approaches show high yields on a lab scale. |
| Key Byproducts | Primarily water. The process is noted for the absence of ammonium sulfate byproduct.[3] | Significant quantities of ammonium sulfate are a major byproduct, which can be a low-value fertilizer or a waste disposal issue.[3] | Dependent on the specific process. Some methods aim for atom economy with minimal byproducts. |
| Safety & Handling | Considered hazardous, with potential for explosion and toxicity. Requires careful handling and specialized equipment. | Also hazardous, with risks of explosion and toxicity. It is corrosive and can cause skin and eye irritation. | Safety profiles vary. Some newer methods may offer improved safety but require further industrial-scale validation. |
| Environmental Impact | More environmentally friendly due to the elimination of the ammonium sulfate waste stream. However, the use of heavy metal catalysts (e.g., palladium) requires management. | The large volume of ammonium sulfate produced has significant environmental implications, either as a low-value fertilizer that can contribute to soil and water pollution or as a waste product requiring disposal. | "Green" alternatives are being developed to reduce environmental impact, often using less hazardous reagents and solvents. |
Detailed Experimental Protocols
This compound Synthesis (Illustrative HPO Process)
The this compound Oxime (HPO) process involves the catalytic hydrogenation of nitrate ions in a phosphoric acid buffer. This process is a cornerstone of modern caprolactam production.[3]
Reaction: NH₄NO₃ + 2H₃PO₄ + 3H₂ → NH₃OH·H₂PO₄ + NH₄H₂PO₄ + 2H₂O
Protocol Outline:
-
Catalyst Suspension: A platinum/palladium on carbon (Pt/Pd/C) catalyst is suspended in an aqueous phosphoric acid solution within a specialized bubble column reactor.[3]
-
Gas Feed: A mixture of hydrogen and nitrogen is continuously bubbled through the reactor.
-
Liquid Feed: An aqueous solution of ammonium nitrate and phosphoric acid is fed into the reactor.
-
Reaction Conditions: The reaction is typically carried out at a temperature of 40-65°C and a pressure of 10-30 kg/cm ². The pH of the reaction medium is maintained in the range of 0.5 to 6.[1]
-
Product Formation: Nitrate ions are reduced to hydroxylamine, which is stabilized in the phosphoric acid medium as hydroxylammonium phosphate.
-
Oximation: The resulting hydroxylammonium phosphate solution is then directly reacted with cyclohexanone (often in an organic solvent like toluene) to produce cyclohexanone oxime.[4]
Hydroxylamine Sulfate Synthesis (Illustrative Raschig Process)
The Raschig process is a traditional and widely used method for producing hydroxylamine, which is then converted to the sulfate salt.[5][6][7]
Reaction Sequence:
-
Ammonium Nitrite Formation: NH₄OH + NO + NO₂ → 2NH₄NO₂ + H₂O
-
Reduction to Disulfonate: NH₄NO₂ + NH₄HSO₃ + SO₂ → HON(SO₃NH₄)₂
-
Hydrolysis to Sulfate: 2HON(SO₃NH₄)₂ + 4H₂O → (NH₃OH)₂SO₄ + (NH₄)₂SO₄ + H₂SO₄
Protocol Outline:
-
Ammonium Nitrite Synthesis: An aqueous solution of ammonium nitrite is prepared by reacting ammonia and nitrogen oxides.[5]
-
Reduction: The ammonium nitrite solution is then reduced with ammonium bisulfite and sulfur dioxide at low temperatures (around 0°C) to form hydroxylamido-N,N-disulfonate.[6]
-
Hydrolysis: The disulfonate intermediate is subsequently hydrolyzed by heating to yield a mixture of hydroxylammonium sulfate and ammonium sulfate.[5][6]
-
Separation: The separation of hydroxylamine sulfate from the large excess of ammonium sulfate can be a complex and energy-intensive process.
Visualization of Synthesis Pathways
This compound Synthesis Workflow (HPO Process)
Caption: Simplified workflow of the HPO process for this compound synthesis and subsequent oximation.
Hydroxylamine Sulfate Synthesis Workflow (Raschig Process)
Caption: Simplified workflow of the Raschig process for hydroxylamine sulfate synthesis.
Safety and Environmental Considerations
Both this compound and hydroxylamine sulfate are hazardous materials and require stringent safety protocols for handling and storage. They are known to be toxic and can be explosive under certain conditions.
This compound:
-
Hazards: Explosive; mass explosion hazard. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.
-
Environmental Profile: The HPO process is considered more environmentally benign due to the absence of the ammonium sulfate byproduct. However, the use of phosphoric acid brings its own environmental considerations related to phosphate mining and potential for eutrophication if released into waterways.
Hydroxylamine Sulfate:
-
Hazards: Risk of explosion by shock, friction, fire, or other sources of ignition. Harmful if swallowed. Irritating to eyes and skin. May cause sensitization by skin contact.
-
Environmental Profile: The primary environmental concern is the large-scale production of ammonium sulfate. While it can be used as a fertilizer, its market value is low, and over-application can lead to soil acidification and water pollution. If not utilized, it represents a significant waste disposal challenge.
Conclusion
The selection of this compound versus hydroxylamine sulfate for large-scale synthesis is a complex decision that hinges on a variety of factors including capital investment capacity, the local market for ammonium sulfate, and the desired purity of the final product.
For new, large-scale facilities where high product quality and minimal environmental impact are paramount, the this compound Oxime (HPO) process presents a compelling case, despite its higher initial investment. The elimination of the ammonium sulfate byproduct stream simplifies downstream processing and reduces the long-term environmental and economic liabilities associated with waste disposal or co-product marketing.
For existing facilities or in economic contexts where the capital for the HPO process is prohibitive, the Raschig process for producing hydroxylamine sulfate remains a viable, albeit less elegant, option. The economic viability of this process is intrinsically linked to the ability to either sell the ammonium sulfate byproduct or to manage its disposal in an environmentally responsible and cost-effective manner.
As the chemical industry continues to move towards greener and more sustainable manufacturing processes, the advantages of the HPO process are likely to become increasingly significant, positioning this compound as the reagent of choice for future large-scale oxime production.
References
- 1. researchgate.net [researchgate.net]
- 2. The preparation method of hydroxylamine sulfate - Eureka | Patsnap [eureka.patsnap.com]
- 3. procurementresource.com [procurementresource.com]
- 4. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]
- 5. Raschig hydroxylamine process - Wikipedia [en.wikipedia.org]
- 6. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. Hydroxylamine - Wikipedia [en.wikipedia.org]
Unveiling the Action of Hydroxylamine Phosphate in Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydroxylamine phosphate's biological activities with alternative compounds, supported by experimental data and detailed methodologies. We delve into its multifaceted mechanism of action, focusing on its roles as a nitric oxide donor, a vasodilator, and an antimicrobial agent.
Hydroxylamine and its phosphate salt are intriguing molecules with diverse biological effects. Their ability to release nitric oxide (NO), a key signaling molecule, underpins much of their activity, leading to vasodilation and potential therapeutic applications in cardiovascular conditions. Furthermore, hydroxylamine derivatives have demonstrated promise as antimicrobial agents through the inhibition of essential bacterial enzymes. This guide will dissect these mechanisms, presenting quantitative data to compare their efficacy against established alternatives and providing the necessary experimental context for researchers to validate and build upon these findings.
Nitric Oxide Donor and Vasodilator Properties
Hydroxylamine is recognized as a nitric oxide donor, contributing to its significant vasodilator effects. This action is primarily mediated through the activation of the soluble guanylate cyclase (sGC) pathway, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent smooth muscle relaxation.
Comparative Analysis of Vasodilator Potency
| Compound | EC50 (M) | Vessel Type | Pre-contraction Agent |
| Acetylcholine | ~1 x 10⁻⁷ | Rabbit Aorta | Phenylephrine |
| Sodium Nitroprusside | ~3 x 10⁻⁸ | Rat Aorta | Phenylephrine |
| 6-Nitrodopamine | ~4.6 x 10⁻¹¹ | Rabbit Aorta | Endothelin-1 |
| Thrombin | 3 x 10⁻⁹ | Rat Aorta | Phenylephrine |
| Trypsin | 2.4 x 10⁻⁸ | Rat Aorta | Phenylephrine |
| Factor Xa | 1.6 x 10⁻⁸ | Rat Aorta | Phenylephrine |
Note: The EC50 values are approximate and can vary depending on the specific experimental conditions.
Hydroxylamine-induced relaxation of vascular smooth muscle is comparable to that of the exogenous nitric oxide donor, sodium nitroprusside. The mechanism involves the activation of K+ channels, and this effect is independent of the endothelium.
Signaling Pathway of Hydroxylamine-Induced Vasodilation
The primary signaling pathway for hydroxylamine-induced vasodilation is through the generation of nitric oxide, which then activates soluble guanylate cyclase (sGC).
Experimental Protocol: Assessment of Vasodilation in Isolated Aortic Rings
Objective: To determine the vasodilator effect of this compound on isolated arterial rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut into 3-4 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, changing the buffer every 15-20 minutes.
-
Induce a sustained contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
Antimicrobial Activity
Hydroxylamine and its derivatives exhibit antimicrobial properties, primarily by inhibiting ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair in bacteria. This mechanism of action makes them attractive candidates for the development of new antibiotics.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of hydroxylamine derivatives has been evaluated against a range of bacterial species. The Minimum Inhibitory Concentration (MIC) is a key parameter for comparing the potency of antimicrobial agents.
| Compound/Derivative | Staphylococcus aureus MIC₅₀ (µg/mL) | Escherichia coli MIC₅₀ (µg/mL) |
| Hydroxylamine (HA) | ~52 | Not specified |
| N-methyl-hydroxylamine (M-HA) | Not specified | <60 |
| Hydroxyurea (HU) | 200-330 | Not specified |
| Compound 8 (a hydroxylamine derivative) | Not specified | <60 |
| Compound 11 (a hydroxylamine derivative) | <60 | Not specified |
| Compound 15 (a hydroxylamine derivative) | <60 | <60 |
Note: Data is compiled from various studies and experimental conditions may differ.
Mechanism of Action: Ribonucleotide Reductase Inhibition
Hydroxylamine derivatives act as radical scavengers, interfering with the tyrosyl radical at the active site of the R2 subunit of Class I ribonucleotide reductases. This inhibition halts the production of deoxyribonucleotides, leading to the cessation of DNA replication and bacterial cell death.
Comparative Analysis of Ribonucleotide Reductase Inhibition
| Inhibitor | Target Organism/Cell Line | IC50 (µM) |
| Hydroxyurea | Human | 64 |
| Gemcitabine | KB cells | ~10 |
| COH29 | Human | Not specified |
| NSC73735 | Human | 0.04 - 4.7 |
| 2,3,4-OH-BHA | Mammalian | 3.5 |
Note: IC50 values can vary significantly based on the assay conditions and the specific RNR enzyme.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria without the compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound demonstrates significant biological activity through multiple mechanisms of action. Its role as a nitric oxide donor translates into potent vasodilation, suggesting its potential for cardiovascular applications. Furthermore, its ability to inhibit bacterial ribonucleotide reductase highlights its promise as a lead scaffold for the development of novel antimicrobial agents. This guide provides a comparative framework and detailed experimental protocols to facilitate further research into the therapeutic potential of this compound and its derivatives. The provided data and methodologies are intended to serve as a valuable
Safety Operating Guide
Proper Disposal of Hydroxylamine Phosphate: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling reactive compounds like hydroxylamine phosphate necessitates strict adherence to established protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
This compound is recognized as a hazardous substance, primarily due to its potential reactivity and environmental toxicity.[1][2] It is crucial to avoid releasing it into the environment, as phosphates can contribute to the eutrophication of water bodies, and hydroxylamine derivatives can be harmful.[3][4][5][6] Therefore, disposal requires careful consideration and adherence to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[2][3][5] All handling of this compound, especially during disposal, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[2][7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
-
Containerization:
-
Place the this compound waste in a clearly labeled, sealed, and compatible container.[3][7] Polyethylene or polypropylene containers are generally recommended.[3]
-
The container must be in good condition, with a secure-fitting lid to prevent leaks or spills.
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[9]
-
-
Storage:
-
Waste Collection:
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.[3]
-
If the spill is substantial or involves dust, evacuate the laboratory and follow your institution's emergency protocols.
-
-
Cleanup:
-
For small spills, if you are trained and have the appropriate PPE and spill kit, you can proceed with cleanup.
-
Avoid generating dust.[3] If the material is a solid, you can gently dampen it with water to prevent it from becoming airborne.[3][13]
-
Carefully sweep or vacuum the material using a HEPA-filtered vacuum cleaner designed for hazardous materials.[13]
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[3]
-
Decontaminate the spill area with soap and water.[2]
-
Quantitative Data Summary
For quick reference, the following table summarizes key information related to this compound.
| Property | Value | Source |
| Molecular Formula | (NH₂OH)₃·H₃PO₄ | [2] |
| Molecular Weight | 197.08 g/mol | [2][14] |
| Appearance | White powder | [14] |
| GHS Hazard Statements | H400: Very toxic to aquatic life | [2] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical steps from waste generation to final disposal.
References
- 1. This compound | 19098-16-9 | Benchchem [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemstock.ae [chemstock.ae]
- 4. lobachemie.com [lobachemie.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. youtube.com [youtube.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. echemi.com [echemi.com]
- 11. kamatlab.com [kamatlab.com]
- 12. vumc.org [vumc.org]
- 13. szabo-scandic.com [szabo-scandic.com]
- 14. nbinno.com [nbinno.com]
Personal protective equipment for handling Hydroxylamine phosphate
Safe Handling and Disposal of Hydroxylamine Phosphate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
This compound is a hazardous chemical that presents several risks, including being harmful if swallowed or in contact with skin, causing severe skin and eye irritation, and potentially causing allergic reactions or cancer.[1][2][3] It is also very toxic to aquatic life.[1][2][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Required Equipment | Purpose |
| Eye & Face | Chemical safety goggles and/or a full-face shield.[1][4] | Protects against splashes, dust, and eye burns.[4] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, irritation, and burns.[2][4][5][6] |
| Body | Laboratory coat or appropriate protective clothing.[1][2][4] | Shields skin from accidental contact. |
| Respiratory | Use only in a chemical fume hood or well-ventilated area.[1][4] | Prevents inhalation of harmful dust.[4] In case of inadequate ventilation, a NIOSH/MSHA-approved respirator is required.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound during laboratory operations.
-
Preparation and Inspection :
-
Handling the Chemical :
-
Post-Handling :
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical. All personnel must be familiar with these procedures.
Emergency Procedures: Exposure and Spills
| Exposure / Spill Type | Immediate Action Required |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Remove contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4] |
| Minor Spill | Wear appropriate PPE.[1] Use dry clean-up procedures and avoid generating dust.[1] Gently sweep or vacuum the material, placing it into a suitable, sealed container for disposal.[1][4] |
| Major Spill | Evacuate the area and alert emergency services.[1][2] Prevent the spill from entering drains or waterways.[1][2] Only personnel with appropriate PPE and training should perform cleanup. |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including spilled solids and contaminated items (e.g., gloves, paper towels), in a suitable, closed, and clearly labeled container.[2]
-
-
Decontamination :
-
Final Disposal :
-
All waste must be disposed of as hazardous waste through an approved waste disposal plant.[2][3]
-
Consult local, state, and federal regulations to ensure complete and accurate classification and disposal.[4]
-
Empty containers may still present a hazard and should be punctured to prevent reuse before disposal in an authorized landfill.[1]
-
Exposure Limits
No specific occupational exposure limits (PELs, TLVs) have been established by OSHA, ACGIH, or NIOSH for this compound.[4] Therefore, exposure should be minimized to the lowest achievable level.
Experimental Protocol Example: Deacetylation of a SATA-modified Protein
This protocol, adapted from established methods, illustrates a common application of hydroxylamine and highlights key handling steps within an experimental context.[8]
-
Prepare the Reagent :
-
Perform the Reaction :
-
Purify the Product :
-
Waste Disposal :
-
Dispose of all hydroxylamine-containing solutions and contaminated labware according to the hazardous waste disposal plan.
-
Visualized Workflow
The following diagram illustrates the logical workflow for safely handling this compound from initial assessment to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. chemstock.ae [chemstock.ae]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. riccachemical.com [riccachemical.com]
- 7. epa.gov [epa.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
